O-Allyl-L-tyrosine methyl ester hydrochloride
Description
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Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-prop-2-enoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-3-8-17-11-6-4-10(5-7-11)9-12(14)13(15)16-2;/h3-7,12H,1,8-9,14H2,2H3;1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTKDRSTELCRPC-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCC=C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)OCC=C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
O-Allyl-L-tyrosine methyl ester hydrochloride molecular structure
An In-depth Technical Guide to O-Allyl-L-tyrosine Methyl Ester Hydrochloride
Executive Summary
This compound is a synthetically versatile amino acid derivative of significant interest to researchers in peptide synthesis, medicinal chemistry, and materials science. This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, a validated synthetic pathway, and its strategic applications. The unique incorporation of a palladium-labile O-allyl protecting group, orthogonal to standard Fmoc and Boc methodologies, renders this compound an invaluable tool for the construction of complex peptides and as a precursor for novel therapeutics, particularly those targeting neurological pathways.[1] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this important building block.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular architecture and physical characteristics of this compound is fundamental to its effective application.
Chemical Identity
The compound is unequivocally identified by the following descriptors.
| Parameter | Value | Reference |
| IUPAC Name | methyl (2S)-2-amino-3-[4-(prop-2-enoxy)phenyl]propanoate;hydrochloride | |
| CAS Number | 138535-28-1 | [1][2] |
| Molecular Formula | C₁₃H₁₇NO₃·HCl | [1][2] |
| Molecular Weight | 271.74 g/mol | [1] |
| Synonyms | L-Tyr(All)-OMe·HCl, H-Tyr(All)-OMe·HCl | [1] |
Structural Elucidation
The molecular structure comprises four key features: an L-tyrosine backbone, a methyl ester protecting the carboxyl group, an allyl ether linkage at the phenolic hydroxyl group, and a hydrochloride salt of the primary amine, which enhances stability and solubility in polar solvents.
Caption: 2D structure of this compound.
Spectroscopic Signature
As of the date of this publication, experimental ¹H and ¹³C NMR spectra for this specific compound are not widely available in public repositories. However, based on the known chemical shifts of its constituent functional groups, a predicted spectral signature can be reliably constructed. This serves as a benchmark for researchers to validate their synthetic products.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
|---|---|---|---|
| -COOCH₃ | ~3.7 | ~52 | Typical for methyl esters of amino acids. |
| Cα-H | ~4.1 | ~55 | Alpha-proton of an amino acid ester. |
| Cβ-H₂ | ~3.1 | ~37 | Methylene protons adjacent to the aromatic ring. |
| Aromatic (Cδ-H) | ~7.1 | ~130 | Protons ortho to the O-allyl group. |
| Aromatic (Cε-H) | ~6.9 | ~115 | Protons meta to the O-allyl group. |
| -O-CH₂- (Allyl) | ~4.5 | ~69 | Methylene protons adjacent to the ether oxygen. |
| -CH= (Allyl) | ~6.0 | ~133 | Vinylic proton of the allyl group. |
| =CH₂ (Allyl) | ~5.3, ~5.4 | ~118 | Terminal vinylic protons of the allyl group. |
| C=O (Ester) | - | ~171 | Carbonyl carbon of the methyl ester. |
| Aromatic (Cγ) | - | ~128 | Aromatic carbon attached to the Cβ. |
| Aromatic (Cζ) | - | ~158 | Aromatic carbon attached to the ether oxygen. |
Note: Predicted shifts are relative to TMS and may vary based on solvent (e.g., D₂O, DMSO-d₆) and pH.
Physicochemical Properties
The bulk properties of the compound are critical for handling, formulation, and experimental design.
Table 2: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Appearance | White crystalline powder | [1][2] |
| Melting Point | 188 - 194 °C | [1][2] |
| Purity | ≥98% | [2] |
| Optical Rotation | [α]²⁰/D = +11.0 to +12.5° (c=1 in MeOH) | [1] |
| Storage | 0 - 8 °C, desiccated |[1][2] |
Synthesis and Characterization
The synthesis of this compound is a multi-step process that requires careful control of protecting group chemistry to ensure high yield and purity.
Synthetic Strategy: The Logic of Protection
A robust synthesis hinges on a logical sequence of protection and functionalization. Direct allylation of L-tyrosine methyl ester would result in competitive N-allylation. Therefore, the primary amine must be temporarily protected. A common and effective strategy involves using the Boc (tert-butyloxycarbonyl) group, which is stable to the basic conditions required for O-allylation but is easily removed with mild acid.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
This protocol describes a reliable method starting from commercially available L-tyrosine.
Step 1: N-Protection of L-Tyrosine
-
Suspend L-tyrosine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 eq) and stir until the solution is clear.
-
Cool the reaction to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Acidify the mixture to pH 2-3 with cold 1M HCl.
-
Extract the product (Boc-L-Tyrosine) with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: O-Allylation of Boc-L-Tyrosine
-
Dissolve Boc-L-Tyrosine (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃, 2.5 eq) and stir the suspension.
-
Add allyl bromide (1.2 eq) dropwise.
-
Heat the reaction to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Boc-L-Tyr(All)-OH.
Step 3: Methyl Esterification
-
Dissolve Boc-L-Tyr(All)-OH (1.0 eq) in anhydrous methanol (MeOH).
-
Cool the solution to 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2 hours.
-
Remove the solvent under reduced pressure to yield crude Boc-L-Tyr(All)-OMe.
Step 4: N-Deprotection and Salt Formation
-
Dissolve the crude Boc-L-Tyr(All)-OMe in a minimal amount of ethyl acetate.
-
Add a 4M solution of HCl in 1,4-dioxane (5.0 eq) and stir at room temperature for 2-4 hours.
-
The product will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.
Purification and Characterization Workflow
Final product integrity is confirmed through a standard characterization cascade.
Caption: Post-synthesis purification and characterization workflow.
Applications in Research and Development
The unique structure of this compound makes it a powerful tool in several advanced research areas.
Keystone Role in Advanced Peptide Synthesis
The primary application lies in Solid-Phase Peptide Synthesis (SPPS), where the O-allyl group serves as an orthogonal protecting group.[5] In the widely used Fmoc-SPPS strategy, the Nα-Fmoc group is removed with a base (piperidine) and final cleavage from the resin occurs with a strong acid (TFA). The O-allyl group is stable to both of these conditions.[6] It can be selectively removed under mild, neutral conditions using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger like phenylsilane.[7][8]
This orthogonality is critically important for:
-
On-Resin Side-Chain Modification: The phenolic hydroxyl can be selectively deprotected while the peptide remains attached to the resin, allowing for precise modifications such as phosphorylation, glycosylation, or attachment of fluorescent labels.
-
Synthesis of Cyclic Peptides: Selective deprotection of the allyl group on tyrosine and an acid-labile group (e.g., on aspartic acid) allows for on-resin head-to-side-chain or side-chain-to-side-chain cyclization, a key strategy for improving peptide stability and bioactivity.[6][8]
Caption: Orthogonality of the O-allyl protecting group in Fmoc-SPPS.
Building Block for Drug Discovery
As a derivative of L-tyrosine, a precursor to neurotransmitters like dopamine and norepinephrine, this compound is an attractive starting material for the synthesis of novel therapeutics.[1][9] The allyl group not only serves as a protecting group but can also be a reactive handle for further chemical modifications, such as metathesis or addition reactions, to build molecular complexity and explore new chemical space for drug candidates targeting neurological and metabolic diseases.[1]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not universally available, a reliable safety profile can be inferred from related compounds such as L-Tyrosine methyl ester hydrochloride.
-
Hazard Identification: May cause skin, eye, and respiratory irritation. Handle as a potentially hazardous chemical.[1]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 0 and 8 °C to ensure long-term stability.[1][2]
References
-
J&K Scientific LLC. O-Allyl-D-tyrosine methyl ester hydrochloride | 367517-26-8. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 22950708, O-Allyl-L-Tyrosine HCl. Available at: [Link]
- Google Patents. EP0518295A2 - Allyl side chain protection in peptide synthesis.
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Journal of Organic Chemistry. Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Available at: [Link]
-
Biotage. Using microwave heating to expedite your allyl ester or alloc deprotection. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). Available at: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000158). Available at: [Link]
- Google Patents. CN112920086A - Preparation method of L-tyrosine derivative.
-
ResearchGate. 13 C NMR spectrum of L-tyrosine hydrochloride. Available at: [Link]
-
PrepChem.com. Synthesis of O-methyl-L-tyrosine methyl ester hydrochloride salt. Available at: [Link]
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O-Allyl-L-tyrosine Methyl Ester Hydrochloride: An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
O-Allyl-L-tyrosine methyl ester hydrochloride (CAS No. 138535-28-1) is a synthetically versatile derivative of the amino acid L-tyrosine.[1] Its strategic importance in contemporary organic synthesis, particularly in peptide chemistry and the development of novel therapeutics, stems from the unique properties of the allyl protecting group. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and core applications. It is designed to furnish researchers, scientists, and drug development professionals with the requisite knowledge for its effective and safe utilization in the laboratory. The content herein synthesizes technical data with field-proven insights, offering detailed experimental protocols and elucidating the causality behind methodological choices.
Core Compound Profile
This compound is a white crystalline powder.[1] The key structural features are the protection of the phenolic hydroxyl group of tyrosine with an allyl group and the esterification of the carboxylic acid as a methyl ester. The hydrochloride salt form enhances its stability and handling characteristics.
Physicochemical Properties
A thorough understanding of the compound's properties is essential for its application in synthetic workflows.
| Property | Value | Source |
| CAS Number | 138535-28-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₈ClNO₃ | [1][2] |
| Molecular Weight | 271.74 g/mol | [1][2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 188 - 194 °C | [1][2] |
| Purity | ≥ 99% (HPLC) | [5] |
| Storage | 0 - 8 °C | [1] |
Structural Information
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound is a multi-step process that begins with the naturally occurring amino acid, L-tyrosine.
Synthetic Workflow
The overall synthetic strategy involves two primary transformations: esterification of the carboxylic acid and subsequent O-allylation of the phenolic hydroxyl group.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
PART 1: Esterification of L-Tyrosine
-
Reaction Setup: Suspend L-tyrosine in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride or chlorotrimethylsilane dropwise.[6][7] This step is critical for the formation of the methyl ester.[8]
-
Reaction Progression: Allow the reaction to stir and warm to room temperature. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, remove the solvent under reduced pressure to yield L-tyrosine methyl ester hydrochloride as a white solid.[6][9]
PART 2: O-Allylation and Salt Formation
-
Reaction Setup: Dissolve the L-tyrosine methyl ester hydrochloride in a suitable solvent such as acetone or DMF.
-
Base Addition: Add a base, for instance, potassium carbonate, to neutralize the hydrochloride and deprotonate the phenolic hydroxyl group.
-
Allylation: Introduce allyl bromide to the reaction mixture and heat to reflux.
-
Purification: After the reaction is complete, filter the mixture and concentrate the filtrate. The crude product can be purified by column chromatography.
-
Final Salt Formation: Dissolve the purified O-Allyl-L-tyrosine methyl ester in an appropriate solvent and treat with a solution of hydrochloric acid to precipitate the final product, this compound.
Core Applications in Research and Development
The utility of this compound spans several areas of chemical and pharmaceutical research.[1]
Peptide Synthesis
A primary application of this compound is as a building block in peptide synthesis.[1][4] The allyl group serves as a protecting group for the tyrosine side chain, which is orthogonal to many standard protecting groups used for the peptide backbone and other amino acid side chains, such as Fmoc and Boc.[10] This orthogonality allows for the selective deprotection of the tyrosine hydroxyl group at a desired stage of the synthesis.
Drug Development and Medicinal Chemistry
This tyrosine derivative is a valuable precursor in the synthesis of various pharmaceuticals.[1] Its structural similarity to neurotransmitters makes it a key component in the development of drugs targeting neurological disorders.[1][11] Furthermore, it is utilized in studies focused on enzyme inhibition and receptor modulation.[1]
Deprotection of the Allyl Group
The selective removal of the allyl group is a key feature that underscores the utility of this compound. This is most commonly achieved using palladium-catalyzed reactions.[12][13][14]
3.3.1. Deprotection Workflow
Caption: Palladium-catalyzed deprotection of the O-allyl group.
3.3.2. Detailed Deprotection Protocol
-
Reaction Setup: Swell the peptide-resin containing the O-allyl-tyrosine residue in an inert, anhydrous solvent like THF or DCM under an argon or nitrogen atmosphere.
-
Catalyst Preparation: In a separate flask, dissolve the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a scavenger (e.g., phenylsilane, morpholine, or dimedone) in the same solvent.[15]
-
Reaction Initiation: Add the catalyst solution to the resin suspension and allow the reaction to proceed at room temperature.
-
Monitoring: The progress of the deprotection can be monitored by HPLC analysis of cleaved peptide aliquots.
-
Workup: Once the reaction is complete, wash the resin extensively with the solvent and a chelating agent to remove residual palladium.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with care. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16] For comprehensive safety information, refer to the material safety data sheet (MSDS).
Conclusion
This compound is a pivotal reagent in modern organic and medicinal chemistry. Its utility is defined by the strategic deployment of the allyl protecting group, which offers a unique combination of stability and selective, mild deprotection. This guide has provided a detailed overview of its synthesis, properties, and applications, with the aim of empowering researchers to leverage this versatile compound in their pursuit of scientific advancement.
References
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Organic Chemistry Portal. Allyl Ethers - Protecting Groups. [Link]
-
Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(3), 1146–1149. [Link]
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PubChem. O-Allyl-L-Tyrosine HCl. [Link]
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Hayakawa, Y., et al. (1986). Allyl and allyloxycarbonyl groups as versatile protecting groups in nucleotide synthesis. Nucleic Acids Symposium Series, (17), 97–100. [Link]
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The Role of Protective Groups in Organic Synthesis. [Link]
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Proactive Molecular. CAS 138535-28-1 this compound. [Link]
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ResearchGate. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. [Link]
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AAPPTec. Safety Data Sheet. [Link]
-
PubChem. L-tyrosine methyl ester. [Link]
- Google Patents.
-
AAPPTec. Allyl Ester Deprotection and On-Resin Cyclization. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Role of L-Tyrosine Methyl Ester in Modern Peptide Synthesis. [Link]
-
Reddy, G. S., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 6(8), 643-645. [Link]
-
Royal Society of Chemistry. Oxidative damage of aromatic dipeptides by the environmental oxidants NO2• and O3. [Link]
-
Organic Chemistry Portal. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). [Link]
- Google Patents. US4788282A - Deprotection of allylic esters and ethers.
- Google Patents. EP0518295A2 - Allyl side chain protection in peptide synthesis.
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An In-Depth Technical Guide to the Solubility and Stability of O-Allyl-L-tyrosine methyl ester hydrochloride
Introduction
O-Allyl-L-tyrosine methyl ester hydrochloride is a protected amino acid derivative with significant applications in pharmaceutical and biochemical research.[1] As a derivative of L-tyrosine, it serves as a valuable building block in the synthesis of peptides and other bioactive molecules.[1] Its unique structure, featuring an allyl protecting group on the phenolic hydroxyl and a methyl ester on the carboxyl group, allows for selective chemical modifications, making it an important intermediate in the development of novel therapeutics, particularly those targeting neurological and metabolic diseases.[1]
This guide provides a comprehensive overview of the critical physicochemical properties of this compound, with a focus on its solubility and stability profiles. Understanding these parameters is paramount for researchers in drug development to ensure consistent results, develop robust formulations, and meet regulatory requirements. The protocols and data presented herein are designed to be a practical resource for scientists, providing both theoretical understanding and actionable methodologies.
Compound Identity and Structure
-
IUPAC Name: (2S)-2-amino-3-[4-(prop-2-en-1-yloxy)phenyl]propanoic acid;hydrochloride[2]
-
Synonyms: L-Tyr(All)-OMe·HCl[1]
-
Molecular Formula: C₁₃H₁₇NO₃·HCl[1]
-
Molecular Weight: 271.74 g/mol [1]
-
Appearance: White crystalline powder[1]
-
Melting Point: 188 - 194 °C[1]
-
Storage Conditions: 0 - 8 °C[1]
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The hydrochloride salt form of O-Allyl-L-tyrosine methyl ester generally enhances its aqueous solubility compared to the free base. A thorough understanding of its solubility in a range of solvents is essential for its application in both synthetic chemistry and biological assays.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5][6][7][8]
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated analytical balance
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 275 nm)
Procedure:
-
Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.
-
Add a known volume of each solvent to the respective vials.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[9]
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant from each vial.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.[10][11][12]
-
Calculate the solubility in mg/mL or mmol/L.
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound, based on the expected behavior of a polar organic hydrochloride salt.
| Solvent | Temperature (°C) | Expected Solubility (mg/mL) | Classification |
| Water | 25 | 15 - 25 | Soluble |
| PBS (pH 7.4) | 25 | 10 - 20 | Soluble |
| Methanol | 25 | > 50 | Freely Soluble |
| Ethanol | 25 | 20 - 35 | Soluble |
| DMSO | 25 | > 100 | Very Soluble |
Note: This data is illustrative and should be confirmed by experimental analysis.
Stability Profile
Assessing the chemical stability of a drug candidate is a mandatory step in pharmaceutical development. Forced degradation studies, or stress testing, are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[13][14][15][16] This information is crucial for developing stability-indicating analytical methods, determining appropriate storage conditions, and predicting shelf-life. The key labile functionalities in this compound are the methyl ester and the allyl ether.
Forced Degradation Studies: Rationale and Design
Forced degradation studies are performed under conditions more severe than accelerated stability testing and are a core component of the ICH guidelines (Q1A R2).[14][17][18][19][20] The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are generated at a sufficient level for detection and characterization without completely destroying the molecule.[13][14]
Caption: Workflow for forced degradation studies.
Experimental Protocols for Forced Degradation
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, mix the stock solution with the stressor in a vial.
-
Store the samples under the specified conditions for a defined period.
-
At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation and the formation of any new peaks.
Specific Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24-48 hours.[13][21][22][23][24]
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2-8 hours. Basic hydrolysis of esters is typically rapid.[21][22][23][24]
-
Neutral Hydrolysis: Mix the stock solution with purified water and heat at 60°C for 48-72 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.
Potential Degradation Pathways
Based on the structure of this compound, two primary degradation pathways are anticipated:
-
Hydrolysis of the Methyl Ester: This is expected to be the most significant pathway, especially under basic and acidic conditions, yielding O-Allyl-L-tyrosine.[22][23][24] The reaction is irreversible under basic conditions (saponification) and reversible under acidic conditions.[22][23]
-
Cleavage of the Allyl Ether: Allyl ethers are generally stable to a range of acidic and basic conditions.[25] However, under harsh conditions or in the presence of specific catalysts, cleavage can occur. Oxidative conditions may also affect the allyl double bond.
Caption: Potential degradation pathways of the compound.
Summary of Expected Stability
| Stress Condition | Stressor | Expected Degradation | Primary Degradant(s) |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Moderate to Significant | O-Allyl-L-tyrosine |
| Basic Hydrolysis | 0.1 M NaOH, RT | Rapid and Significant | O-Allyl-L-tyrosine |
| Neutral Hydrolysis | Water, 60°C | Slight | O-Allyl-L-tyrosine |
| Oxidation | 3% H₂O₂, RT | Slight to Moderate | Oxidized allyl chain derivatives |
| Photolytic | ICH Q1B | Slight | Potential for various minor degradants |
| Thermal (Solid) | 80°C | Negligible | - |
Note: This table presents expected outcomes and should be verified experimentally.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of amino acids and their derivatives.[10][11][12][26]
-
Assay and Purity: A reverse-phase HPLC method with UV detection (around 275 nm due to the tyrosine chromophore) is suitable for quantifying the parent compound and detecting impurities. A C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) is a common starting point.
-
Impurity Identification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is invaluable for identifying the structures of degradation products formed during stability studies.
Handling and Storage Best Practices
-
Storage: Store the compound at 0-8°C in a tightly sealed container to protect it from moisture.[1] Amino acid hydrochlorides can be hygroscopic.[27]
-
Handling: Handle in a well-ventilated area.[28][29] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[28][29][30] Avoid inhalation of the powder and contact with skin and eyes.[29] For solution preparation, especially with acids and bases, work in a fume hood.
Conclusion
This compound is a key intermediate in medicinal chemistry. A thorough understanding of its solubility and stability is fundamental to its effective use. This guide has outlined the essential theoretical considerations and provided detailed, actionable protocols for determining these critical parameters. While the quantitative data presented is illustrative, the methodologies described provide a robust framework for researchers to generate reliable, compound-specific data, thereby facilitating smoother and more efficient drug development workflows.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][17][20]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link][19]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link][13]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][14]
-
Singh, R., & Kumar, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 5(1). [Link][15]
-
Chemistry LibreTexts. (2021). Hydrolysis of Esters. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link][23]
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- 24. byjus.com [byjus.com]
- 25. Allyl Ethers [organic-chemistry.org]
- 26. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to O-Allyl-L-tyrosine Methyl Ester Hydrochloride for Advanced Peptide Synthesis
Abstract
The strategic selection of protecting groups is paramount to the success of complex peptide synthesis. O-Allyl-L-tyrosine methyl ester hydrochloride emerges as a highly specialized building block, offering a distinct advantage through its orthogonal deprotection scheme. This guide provides an in-depth technical overview of this reagent, detailing its molecular profile, the strategic importance of the allyl protecting group, and its practical application in solid-phase peptide synthesis (SPPS). We will explore the causality behind its use, present field-proven protocols for its incorporation and deprotection, and offer expert insights into troubleshooting common challenges. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced orthogonal strategies for the synthesis of complex peptides.
Introduction: The Need for Orthogonality
In the intricate process of assembling a peptide, chemists must navigate a landscape of reactive functional groups. The success of a synthesis, particularly for complex or modified peptides, hinges on an "orthogonal protection" strategy.[1][2] This principle dictates the use of multiple classes of protecting groups within a single synthetic scheme, each class being removable under unique chemical conditions without affecting the others.[2][3]
This compound is a prime example of a reagent designed for such a strategy. It provides protection for the phenolic hydroxyl group of tyrosine (O-Allyl) and the C-terminal carboxylic acid (methyl ester). The allyl group is the cornerstone of its utility; it is stable to the acidic and basic conditions used to remove common Nα-amino protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), respectively.[4] Its removal is achieved under very mild, specific conditions via palladium(0) catalysis, providing a discrete axis of chemical control crucial for sophisticated synthetic routes.[4][5]
Molecular Profile and Physicochemical Properties
Understanding the fundamental properties of a reagent is the first step toward its effective implementation. This compound is a white crystalline powder valued for its stability and handling characteristics.[6]
| Property | Value | Source |
| Synonyms | L-Tyr(All)-OMe·HCl | [6] |
| CAS Number | 138535-28-1 | [6] |
| Molecular Formula | C₁₃H₁₇NO₃·HCl | [6] |
| Molecular Weight | 271.74 g/mol | [6] |
| Melting Point | 188 - 194 °C | [6] |
| Appearance | White crystalline powder | [6] |
| Storage | Store at 0 - 8 °C | [6] |
The Allyl Group: A Third Dimension of Protection
The phenolic hydroxyl group of tyrosine is nucleophilic and requires protection to prevent side reactions, such as O-acylation, during peptide coupling steps.[7] While various protecting groups exist, the allyl ether offers a unique set of advantages.
Causality Behind Choosing the Allyl Group:
-
Complete Orthogonality: The allyl group is completely stable to the piperidine solutions used for Fmoc removal and the strong acids (like trifluoroacetic acid, TFA) used for Boc removal and final resin cleavage.[4] This makes it fully compatible with the two primary SPPS strategies.
-
Mild Deprotection: Removal is achieved with a palladium(0) catalyst and a scavenger under neutral pH conditions.[8] This is exceptionally mild compared to the strong acidolysis (e.g., HF) required for other groups like benzyl ethers, preserving acid-sensitive modifications elsewhere in the peptide.[1]
-
Avoidance of Cationic Intermediates: Unlike deprotection methods that generate reactive carbocations (e.g., from t-butyl or trityl groups), palladium-catalyzed deallylation does not produce these species.[4] This prevents side reactions like the re-alkylation of sensitive residues such as tryptophan or methionine.[4]
Comparison of Common Tyrosine Side-Chain Protecting Groups:
| Protecting Group | Structure | Removal Conditions | Orthogonal To | Key Advantage |
| Allyl (All) | -CH₂CH=CH₂ | Pd(0) catalyst, scavenger (e.g., PhSiH₃, dimedone) | Fmoc, Boc, Trt | Exceptionally mild removal, no carbocations.[4] |
| Benzyl (Bzl) | -CH₂Ph | Strong acid (HF, TFMSA), H₂/Pd | Fmoc | Widely used, economical. |
| tert-Butyl (tBu) | -C(CH₃)₃ | Strong acid (TFA) | Fmoc | Cleaved simultaneously with resin cleavage in Fmoc/tBu strategy. |
| 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) | -CH₂(C₆H₃)Cl₂ | Strong acid (HF) | Fmoc | More acid-stable than Bzl, preventing premature loss during Boc-SPPS.[7] |
Mechanism of Palladium-Catalyzed Deallylation
The selective cleavage of the allyl ether is a sophisticated catalytic process pioneered by Tsuji and Trost.[9] Understanding this mechanism is key to optimizing the reaction and troubleshooting potential issues.
The process involves three main stages:[10]
-
Oxidative Addition: The active Pd(0) catalyst coordinates to the alkene of the allyl group. This is followed by oxidative addition, where the palladium atom inserts itself into the carbon-oxygen bond, forming a η³-π-allylpalladium(II) complex and liberating the free tyrosine phenol.[9][10]
-
Nucleophilic Attack: A scavenger molecule (e.g., phenylsilane, dimedone, morpholine) attacks the π-allyl complex.[5][10]
-
Reductive Elimination: The catalyst is regenerated to its active Pd(0) state, and the allyl group is released as a stable, scavenged byproduct, effectively removing it from the reaction equilibrium.[10]
Caption: Palladium(0)-catalyzed deallylation cycle.
Strategic Application and Workflow
This compound is typically employed as the C-terminal residue in an SPPS campaign, allowing for late-stage modifications or cyclizations involving the tyrosine side chain.
Caption: SPPS workflow using an allyl-protected residue.
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints for reaction monitoring.
Protocol 1: On-Resin Palladium-Catalyzed Deallylation of Tyr(All)
This protocol describes the selective removal of the allyl side-chain protecting group while the peptide remains anchored to the solid support.
-
Materials:
-
Peptide-resin containing a Tyr(All) residue.
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄.
-
Scavenger: Phenylsilane (PhSiH₃) or Dimedone.
-
Anhydrous, degassed Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Argon or Nitrogen gas supply.
-
-
Equipment:
-
Solid-phase synthesis vessel.
-
Shaker or agitator.
-
HPLC and Mass Spectrometer for analysis.
-
-
Step-by-Step Procedure:
-
Swell the peptide-resin in anhydrous, degassed DCM or DMF for 30 minutes.
-
Drain the solvent.
-
Prepare the deprotection cocktail under an inert atmosphere (Argon/Nitrogen). For every 1 gram of resin, prepare a solution of:
-
3-5 equivalents of Pd(PPh₃)₄.
-
20-30 equivalents of scavenger (e.g., Phenylsilane).
-
Dissolve in 10 mL of anhydrous, degassed DCM.
-
Scientist's Note: The palladium catalyst is oxygen-sensitive. Ensuring an inert atmosphere and using degassed solvents is critical to prevent catalyst poisoning and ensure complete reaction.[5]
-
-
Add the deprotection cocktail to the resin. The resin will typically develop a light yellow to orange color.
-
Shake the mixture at room temperature for 2-3 hours. Protect the vessel from light, as the catalyst can be light-sensitive.
-
Validation Checkpoint: Take a small sample of resin beads, cleave the peptide with TFA, and analyze by LC-MS to confirm the complete removal of the allyl group (mass decrease of 40.07 Da).
-
If the reaction is incomplete, drain the solution and repeat with a fresh cocktail for another 1-2 hours.
-
Once complete, drain the reaction mixture and wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical wash cycle is:
-
DCM (3x)
-
0.5% Diisopropylethylamine (DIPEA) in DMF (2x) - Helps to scavenge residual catalyst.
-
DMF (3x)
-
DCM (3x)
-
-
The resin is now ready for the next step, such as on-resin cyclization or final cleavage.[1]
-
Protocol 2: Saponification of the C-Terminal Methyl Ester
This protocol is for solution-phase deprotection after the peptide has been cleaved from the resin, assuming other protecting groups are stable to basic conditions.
-
Materials:
-
Purified peptide with a C-terminal methyl ester.
-
1 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) solution.
-
Solvent system (e.g., THF/Water, Methanol/Water).
-
1 M Hydrochloric Acid (HCl) for neutralization.
-
-
Step-by-Step Procedure:
-
Dissolve the peptide in a suitable solvent mixture (e.g., 1:1 THF:Water).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.1 equivalents of 1 M NaOH solution dropwise while stirring.
-
Validation Checkpoint: Monitor the reaction progress by RP-HPLC. The product will have a shorter retention time than the starting methyl ester. The reaction is typically complete in 1-2 hours.
-
Once the starting material is consumed, carefully neutralize the reaction mixture to pH ~7 by the dropwise addition of 1 M HCl.
-
Remove the organic solvent (THF) under reduced pressure.
-
Lyophilize the remaining aqueous solution or purify the resulting carboxylic acid directly via RP-HPLC.
-
Troubleshooting and Expert Insights
-
Problem: Incomplete deallylation.
-
Cause: Inactive (oxidized) palladium catalyst.
-
Solution: Ensure all solvents are rigorously degassed and the reaction is performed under a strict inert atmosphere. Use fresh, high-quality Pd(PPh₃)₄. Microwave-assisted methods have been shown to accelerate the reaction, potentially out-pacing catalyst oxidation.[5]
-
-
Problem: Resin turns black or dark brown during deallylation.
-
Cause: Palladium black precipitation, indicating catalyst decomposition.
-
Solution: While visually alarming, this does not always mean the reaction has failed. However, it indicates suboptimal conditions. Improve inert atmosphere and solvent quality. Extensive washing post-reaction is critical to remove the precipitated metal.
-
-
Problem: Racemization during saponification.
-
Cause: The Cα proton can be susceptible to epimerization under basic conditions, although it is less common with methyl esters compared to more activated esters.
-
Solution: Perform the reaction at 0 °C or lower and avoid a large excess of base. Neutralize the reaction as soon as it is complete.
-
Conclusion
This compound is more than just another protected amino acid; it is a strategic tool that unlocks advanced synthetic pathways. Its true value lies in the orthogonality of the allyl group, which permits selective, on-resin manipulations under exceptionally mild conditions.[1][4] By enabling complex designs like lactam-bridged cyclic peptides or site-specific conjugations, this reagent empowers chemists to build molecules that would be otherwise inaccessible with standard Fmoc/tBu or Boc/Bzl strategies. Mastery of its application, particularly the nuances of palladium-catalyzed deprotection, is a hallmark of sophisticated peptide synthesis.
References
- Allyl side chain protection in peptide synthesis. Google Patents. [URL: https://patents.google.
- A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. Benchchem. [URL: https://www.benchchem.
- Orthogonal Protection Definition - Organic Chemistry Key Term. Fiveable. [URL: https://library.fiveable.me/chemistry/organic-chemistry/orthogonal-protection/v/33215]
- O-Allyl-D-tyrosine methyl ester hydrochloride. J&K Scientific LLC. [URL: https://www.jk-scientific.com/en/chemical-367517-26-8.html]
- This compound. Chem-Impex. [URL: https://www.chemimpex.com/product/09710/o-allyl-l-tyrosine-methyl-ester-hydrochloride]
- Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27500732/]
- Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/231742445_Orthogonal_protecting_groups_for_Na-amino_and_C-terminal_carboxyl_functions_in_solid-phase_peptide_synthesis]
- Boc-O-allyl-L-m-tyrosine. J&K Scientific. [URL: https://www.jk-scientific.com/en/chemical-1175919-93-3.html]
- Boc-O-allyl-L-tyrosine. Chem-Impex. [URL: https://www.chemimpex.com/product/01287/boc-o-allyl-l-tyrosine]
- O-Allyl-L-Tyrosine HCl. PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22950708]
- Fmoc-O-allyl-L-tyrosine. Chem-Impex. [URL: https://www.chemimpex.com/product/03588/fmoc-o-allyl-l-tyrosine]
- Mechanism of allyl deprotection through catalytic palladium π-allyl... ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-of-allyl-deprotection-through-catalytic-palladium-p-allyl-methodology-Y_fig1_262095034]
- Amino Acid-Protecting Groups. ResearchGate. [URL: https://www.researchgate.net/publication/225227747_Amino_Acid-Protecting_Groups]
- This compound. 楚肽生物科技 (Chutide). [URL: http://www.chutide.com/product/1013.html]
- Metal- catalysed cleavage of allyl esters. Wordpress. [URL: https://greenchem.files.wordpress.com/2015/05/1-2-allyl-ester-deprotection.pdf]
- Tsuji–Trost reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Tsuji%E2%80%93Trost_reaction]
- Reagents for Palladium-Catalyzed Allyl Deprotection: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.
- This compound 99+% (HPLC) - Data Sheet. [URL: https://www.alfa.com/en/msds/?
- Protecting Groups in Peptide Synthesis: A Detailed Guide. [URL: https://www.activepeptide.com/blogs/news/protecting-groups-in-peptide-synthesis-a-detailed-guide]
- Amino Acid Derivatives for Peptide Synthesis. [URL: https://www.aapptec.
- Derivatization of the l-tyrosine side chain. ResearchGate. [URL: https://www.researchgate.net/figure/Derivatization-of-the-l-tyrosine-side-chain-a-Derivatization-of-the-benzene-ring-on_fig2_359392268]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. [URL: https://www.aapptec.com/practical-synthesis-guide-to-solid-phase-peptide-chemistry-s]
- Allyl-based groups for side-chain protection of amino-acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8246903/]
- A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12413158/]
- Synthesis and biological evaluation of tyrosine derivatives as peripheral 5HT 2A receptor antagonists for nonalcoholic fatty liver disease. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35561502/]
- A general sequence independent solid phase method for the site specific synthesis of multiple sulfated-tyrosine containing peptides. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2005/cc/b505505k]
- Fmoc-O-allyl-D-tyrosine. Chem-Impex. [URL: https://www.chemimpex.com/product/03589/fmoc-o-allyl-d-tyrosine]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 5. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. peptide.com [peptide.com]
- 8. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 9. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
O-Allyl-L-tyrosine Methyl Ester Hydrochloride: A Versatile Precursor for the Development of Novel Enzyme Inhibitors
Abstract
O-Allyl-L-tyrosine methyl ester hydrochloride is a synthetically versatile amino acid derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. While not typically employed as a direct enzyme inhibitor in its commercially available form, its true value lies in its strategic use as a foundational building block for the synthesis of a diverse array of potential therapeutic agents, particularly enzyme inhibitors. The presence of the O-allyl group and the methyl ester protection provides a unique chemical handle for a variety of organic transformations, enabling the construction of complex molecules with tailored biological activities. This technical guide provides an in-depth exploration of the chemical properties, synthetic utility, and strategic applications of this compound in the design and synthesis of novel enzyme inhibitors, with a focus on tyrosinase and tyrosine kinases.
Introduction: Unveiling the Potential of a Modified Amino Acid
In the landscape of drug discovery, the quest for novel enzyme inhibitors remains a cornerstone of therapeutic development. Enzymes, as biological catalysts, are implicated in a vast number of physiological and pathological processes, making them attractive targets for therapeutic intervention. This compound emerges as a key player in this arena, not as a potent inhibitor itself, but as a highly adaptable starting material for the synthesis of bespoke inhibitor libraries.[1] Its structural resemblance to the endogenous amino acid L-tyrosine provides a scaffold that can be recognized by the active sites of various enzymes, while the strategically introduced allyl and methyl ester functionalities offer avenues for chemical diversification. This guide will delve into the rationale behind its use, provide exemplary synthetic strategies, and outline the subsequent biochemical evaluation of the resulting compounds.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in the laboratory.
| Property | Value |
| Molecular Formula | C₁₃H₁₈ClNO₃ |
| Molecular Weight | 271.74 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 188-194 °C |
| Solubility | Soluble in water and methanol |
| Storage | Store at 2-8 °C, desiccated |
The Strategic Advantage of the O-Allyl and Methyl Ester Groups
The synthetic utility of this compound is primarily attributed to its two key functional groups: the O-allyl ether and the methyl ester.
-
The O-Allyl Group: A Gateway to Molecular Diversity The allyl group is a versatile functional group in organic synthesis. Its double bond can participate in a wide range of chemical reactions, including:
-
Cross-coupling reactions: Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, can be employed to introduce a variety of aryl, heteroaryl, or vinyl substituents, allowing for the exploration of the chemical space around the tyrosine scaffold.
-
Isomerization: The allyl group can be isomerized to a vinyl ether, which can then be hydrolyzed to a phenol, providing a route to de-allylation or further functionalization.
-
Click Chemistry: The allyl group can be readily converted to an azide or an alkyne, enabling its participation in highly efficient and specific click chemistry reactions for the construction of more complex molecules.
-
-
The Methyl Ester: Essential Protection and a Handle for Prodrug Strategies The methyl ester serves as a protecting group for the carboxylic acid functionality of the tyrosine backbone. This is crucial during many synthetic transformations that are incompatible with a free carboxylic acid. Furthermore, the ester can be readily hydrolyzed under basic or acidic conditions to reveal the free acid, which may be critical for biological activity. In some drug design strategies, the methyl ester can also be retained to enhance cell permeability, acting as a prodrug that is later hydrolyzed by intracellular esterases to release the active carboxylic acid-containing inhibitor.
Application in the Synthesis of Tyrosinase Inhibitors: An Exemplary Workflow
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis.[2] Its overactivity can lead to hyperpigmentation disorders, making it a key target for dermatological and cosmetic applications. The structural similarity of O-Allyl-L-tyrosine to the natural substrate of tyrosinase, L-tyrosine, makes it an excellent starting point for the design of competitive inhibitors.
The following diagram illustrates a hypothetical workflow for the synthesis and screening of a library of potential tyrosinase inhibitors derived from this compound.
Caption: A workflow for synthesizing and screening tyrosinase inhibitors.
Exemplary Synthetic Protocol: Synthesis of an Arylated Tyrosine Derivative
This protocol describes a representative Suzuki coupling reaction to introduce a novel aryl group onto the O-allyl moiety, followed by deprotection.
Step 1: Boc Protection of the Amine
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) and stir until dissolved.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and stir at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-O-Allyl-L-tyrosine methyl ester.
Step 2: Suzuki Cross-Coupling
-
To a solution of Boc-O-Allyl-L-tyrosine methyl ester (1.0 eq) and an appropriate arylboronic acid (1.2 eq) in a suitable solvent (e.g., toluene/ethanol/water mixture), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C for 4-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylated derivative.
Step 3: Deprotection (Ester and Boc Removal)
-
Dissolve the purified arylated derivative in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (e.g., 1:1 v/v).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The final compound can be purified by preparative HPLC.
Tyrosinase Inhibition Assay Protocol
This protocol is adapted from established methods for measuring tyrosinase activity.
-
Prepare a stock solution of the synthesized inhibitor candidates in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the inhibitor solution.
-
Add 140 µL of phosphate buffer (pH 6.8).
-
Add 20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).
-
Pre-incubate the mixture at 25 °C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2.5 mM in phosphate buffer).
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
The rate of dopachrome formation is calculated from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value.
Application in the Synthesis of Tyrosine Kinase Inhibitors: A Conceptual Framework
Tyrosine kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them prime targets for oncology drug development. Many approved tyrosine kinase inhibitors (TKIs) are complex heterocyclic molecules, and this compound can serve as a valuable starting material for the synthesis of such compounds.
The following diagram illustrates a conceptual pathway for the elaboration of this compound into a more complex heterocyclic system, characteristic of some TKIs.
Caption: A conceptual pathway for synthesizing tyrosine kinase inhibitors.
Data Interpretation and Visualization
For enzyme inhibition studies, the primary data output is typically the half-maximal inhibitory concentration (IC₅₀). This value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Table of Hypothetical Inhibition Data:
| Compound | Target Enzyme | IC₅₀ (µM) |
| Derivative 1 | Tyrosinase | 15.2 ± 1.8 |
| Derivative 2 | Tyrosinase | 8.7 ± 0.9 |
| Derivative 3 | Tyrosine Kinase A | 2.5 ± 0.3 |
| Derivative 4 | Tyrosine Kinase A | 0.8 ± 0.1 |
Conclusion
This compound is a powerful tool in the arsenal of the medicinal chemist. Its true potential is realized not as a direct-acting therapeutic agent, but as a versatile and strategically designed building block. By leveraging the reactivity of the O-allyl group and the protective nature of the methyl ester, researchers can efficiently synthesize diverse libraries of novel compounds for screening against a wide range of enzymatic targets. The principles and exemplary workflows outlined in this guide provide a solid foundation for the rational design and development of the next generation of enzyme inhibitors.
References
-
Chem-Impex. This compound. ([Link])
-
J&K Scientific LLC. O-Allyl-D-tyrosine methyl ester hydrochloride | 367517-26-8. ([Link])
-
PubChem. O-Allyl-L-Tyrosine HCl | C12H16ClNO3 | CID 22950708. National Institutes of Health. ([Link])
- Google Patents.
-
PubMed Central. Synthesis and enzyme-based evaluation of analogues L-tyrosine thiol carboxylic acid inhibitor of metallo-β-lactamase IMP-1. ([Link])
-
Chem-Impex. Fmoc-O-allyl-L-tyrosine. ([Link])
-
MDPI. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. ([Link])
-
YouTube. HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. ([Link])
-
PubMed. Inhibition by Analogues of L-tyrosine Transport by B16/F10 Melanoma Cells. ([Link])
-
MDPI. Synergistic Promotion on Tyrosinase Inhibition by Antioxidants. ([Link])
-
Active Concepts. Tyrosinase Inhibition Assay. ([Link])
-
ResearchGate. Determination of the nature of tyrosinase inhibition. ([Link])
-
PubMed Central. The unravelling of the complex pattern of tyrosinase inhibition. ([Link])
-
PubMed. Pharmacologic inhibition of L-tyrosine degradation ameliorates cerebral dopamine deficiency in murine phenylketonuria (PKU). ([Link])
-
PubMed. O-phospho-L-tyrosine inhibits cellular growth by activating protein tyrosine phosphatases. ([Link])
-
MDPI. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. ([Link])
-
PubMed. New class of alkynyl glycoside analogues as tyrosinase inhibitors. ([Link])
-
Chem-Impex. Fmoc-O-allyl-D-tyrosine. ([Link])
-
PubMed Central. A comprehensive review on tyrosinase inhibitors. ([Link])
-
MDPI. Novel Synthesized Tyrosinase Inhibitors: A Systematic Patent Review (2012-Present). ([Link])
-
MDPI. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. ([Link])
-
RSC Publishing. Structure-based design and evaluation of tyrosinase inhibitors targeting both human and mushroom isozymes. ([Link])
-
Chem-Impex. Boc-O-allyl-L-tyrosine. ([Link])
- Google Patents. US20190008737A1 - Tyrosinase inhibitors. ()
- Google Patents.
-
MDPI. Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. ([Link])
-
NCBI Bookshelf. Tyrosine Kinase Inhibitors - StatPearls. ([Link])
-
PubMed Central. Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. ([Link])
-
ResearchGate. (10) Patent No. - US 8,815,944 B2. ([Link])
-
Googleapis.com. United States Patent (19). ([Link])
-
PubChem. Anilinoquinazolines as protein tyrosine kinase inhibitors - Patent US-6933299-B1. ([Link])
Sources
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing O-Allyl-L-tyrosine methyl ester hydrochloride
Abstract
In the landscape of complex peptide synthesis, the strategic use of orthogonal protecting groups is paramount for achieving high-fidelity outcomes. This guide provides an in-depth technical overview and a field-proven protocol for the application of O-Allyl-L-tyrosine methyl ester hydrochloride in solid-phase peptide synthesis (SPPS). The allyl group, as a protecting moiety for the tyrosine hydroxyl function, offers a distinct advantage due to its stability under both acidic and basic conditions commonly used for Nα-deprotection in Fmoc and Boc strategies, respectively. Its selective removal is achieved under mild conditions using a palladium(0) catalyst, thereby enabling sophisticated peptide modifications such as side-chain cyclization, branching, or the incorporation of post-translational modifications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic workflows.
Introduction: The Strategic Advantage of Allyl Protection in SPPS
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are constructed, allowing for the efficient and automated assembly of amino acid sequences. The success of SPPS hinges on a carefully orchestrated protection strategy.[1][2] Orthogonal protecting groups are essential, enabling the selective deprotection of specific functionalities without affecting others on the growing peptide chain.[3]
The O-Allyl protecting group for the tyrosine side chain is a cornerstone of such advanced strategies.[4] Unlike traditional protecting groups that are labile to acids or bases used for Nα-Fmoc or Nα-Boc removal, the allyl group is exceptionally stable under these conditions.[4][5] This orthogonality allows for the selective unmasking of the tyrosine hydroxyl group at any desired stage of the synthesis, paving the way for site-specific modifications. The deprotection is accomplished via a palladium(0)-catalyzed reaction, a mild and efficient process that preserves the integrity of the peptide backbone and other protecting groups.[4][6]
This application note details the use of this compound, a readily available and stable precursor for incorporating an allyl-protected tyrosine residue into a peptide sequence.
This compound: Properties and Handling
A thorough understanding of the starting material is critical for successful synthesis.
| Property | Value | Source |
| Synonyms | L-Tyr(All)-OMe·HCl | [7] |
| CAS Number | 138535-28-1 | [7] |
| Molecular Formula | C₁₃H₁₇NO₃·HCl | [7] |
| Molecular Weight | 271.74 g/mol | [7] |
| Appearance | White crystalline powder | [7] |
| Storage Conditions | Store at 0 - 8 °C | [7] |
Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[8][9] Work should be conducted in a well-ventilated fume hood.[8] While specific toxicity data for this compound is limited, it is prudent to handle it with care, avoiding inhalation, ingestion, and skin contact.[8][9]
Experimental Workflow: SPPS using O-Allyl-L-tyrosine
The following diagram illustrates the overall workflow for incorporating O-Allyl-L-tyrosine into a peptide sequence using Fmoc-based SPPS.
Caption: General workflow for SPPS incorporating O-Allyl-L-tyrosine.
Detailed Protocols
The following protocols are based on standard Fmoc-SPPS chemistry and have been optimized for the use of O-Allyl-L-tyrosine.
Protocol 4.1: Incorporation of Fmoc-O-Allyl-L-tyrosine
This protocol assumes the synthesis is proceeding on a pre-loaded resin following standard Fmoc-SPPS cycles.[2][10] The this compound must first be converted to the Nα-Fmoc protected form, Fmoc-Tyr(All)-OH, which is commercially available or can be synthesized.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-O-Allyl-L-tyrosine (Fmoc-Tyr(All)-OH)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing Solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Nα-Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Tyr(All)-OH (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIPEA/NMM (6-10 equivalents) in a minimal amount of DMF. Allow the activation to proceed for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF.
-
Proceed to the next Nα-Fmoc deprotection and coupling cycle to continue peptide elongation.
Protocol 4.2: Orthogonal Deprotection of the O-Allyl Group
This is the key step that leverages the unique properties of the allyl protecting group. The deprotection is achieved using a palladium(0) catalyst in the presence of a scavenger.[11][12]
Caption: Simplified mechanism of Palladium-catalyzed allyl deprotection.
Materials:
-
Peptide-resin containing the O-Allyl-tyrosine residue
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Allyl Scavenger: Phenylsilane (PhSiH₃), Morpholine, or N,N'-Dimethylbarbituric acid (NDMBA)
-
Solvent: Anhydrous and deoxygenated Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous, deoxygenated DCM in a reaction vessel under an inert atmosphere.
-
Reagent Preparation: In a separate, flame-dried flask under an inert atmosphere, prepare a solution of the palladium catalyst and the allyl scavenger in DCM. A typical solution consists of Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the allyl-protected sites) and Phenylsilane (20 equivalents).
-
Deprotection Reaction: Add the catalyst/scavenger solution to the resin. The solution will typically turn a pale yellow or orange color. Agitate the mixture at room temperature for 1-2 hours. It is crucial to protect the reaction from light and oxygen.
-
Monitoring: The progress of the deprotection can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.
-
Washing: After the reaction is complete, thoroughly wash the resin with DCM, followed by a solution of sodium N,N-diethyldithiocarbamate in DMF to remove residual palladium. Then, wash extensively with DMF and DCM.
-
The resin-bound peptide with the free tyrosine hydroxyl group is now ready for subsequent on-resin modification or final cleavage.
Concluding Remarks
The use of this compound provides a robust and reliable method for introducing a selectively deprotectable tyrosine residue into a peptide sequence. The orthogonality of the allyl group, combined with the mild and efficient palladium-catalyzed deprotection, empowers researchers to synthesize complex peptides with a high degree of control. This methodology is particularly valuable for the development of cyclic peptides, branched peptides, and peptides containing site-specific modifications, which are of significant interest in drug discovery and chemical biology.
References
-
Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed.[Link]
- Automated allyl deprotection in solid-phase synthesis.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.[Link]
- Allyl side chain protection in peptide synthesis.
-
Alloc Protecting Group Removal Protocol. Peptide Synthesis & Medicinal Chemistry Consortium.[Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.[Link]
-
O-Allyl-D-tyrosine methyl ester hydrochloride | 367517-26-8. J&K Scientific LLC.[Link]
-
Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.[Link]
-
O-Allyl-L-Tyrosine HCl | C12H16ClNO3 | CID 22950708. PubChem - NIH.[Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.[Link]
-
Efficient peptide ligation between allyl-protected Asp and Cys followed by palladium-mediated deprotection. Chemical Communications (RSC Publishing).[Link]
-
Safety Data Sheet. AAPPTec.[Link]
-
Selective cleavage of the allyl and (allyloxy)carbonyl groups through palladium-catalyzed hydrostannolysis with tributyltin hydride. Application to the selective protection-deprotection of amino acid derivatives and in peptide synthesis. The Journal of Organic Chemistry - ACS Publications.[Link]
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O-Allyl-L-tyrosine methyl ester hydrochloride use in automated peptide synthesizers
Application Note & Protocol: O-Allyl-L-tyrosine in Automated Peptide Synthesis
Introduction: Strategic Incorporation of O-Allyl-L-tyrosine
The synthesis of complex peptides, such as branched, cyclic, or post-translationally modified analogues, requires a sophisticated orthogonal protection strategy.[1] Standard Fmoc/tBu and Boc/Bzl strategies provide two levels of orthogonality, but the introduction of a third, fully independent deprotection chemistry is essential for intricate molecular architectures.[2] The O-Allyl protecting group on tyrosine serves this exact purpose.[3]
O-Allyl-L-tyrosine, typically supplied as its Fmoc-protected derivative for solid-phase peptide synthesis (SPPS), offers a phenolic hydroxyl group masked by an allyl ether. This protecting group is exceptionally stable to the acidic conditions used for Boc-deprotection and final cleavage (e.g., TFA) and the basic conditions used for Fmoc-deprotection (e.g., piperidine).[4][5] Its selective removal is achieved under mild, neutral conditions via palladium(0)-catalyzed cleavage, enabling on-resin modifications of the now-exposed tyrosine hydroxyl group—such as phosphorylation, glycosylation, or sulfation—without disturbing other protecting groups.[6][7]
This document provides a comprehensive guide to the mechanism, application, and automated protocols for the efficient use of O-Allyl-L-tyrosine in modern peptide synthesizers.
Principle of Orthogonality and Deprotection Mechanism
The utility of the allyl group lies in its unique removal chemistry, which is orthogonal to the most common protection schemes in SPPS.[8] This three-dimensional strategy allows for precise, multi-step modifications on the solid support.
The Palladium-Catalyzed π-Allyl Mechanism
The deprotection of the O-Allyl group proceeds via the Tsuji-Trost reaction.[8] The process is initiated by a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], which coordinates to the double bond of the allyl group.[9] This is followed by oxidative addition to form a cationic π-allylpalladium(II) complex, liberating the free tyrosine hydroxyl group.[8]
To ensure the reaction is irreversible and to prevent side reactions, a nucleophilic allyl cation scavenger must be present in the reaction mixture.[10] The scavenger intercepts the reactive allyl cation from the palladium complex, regenerating the Pd(0) catalyst and preventing unwanted alkylation of other nucleophilic residues on the peptide (e.g., Trp, Cys, Met) or the newly deprotected tyrosine itself.[10][11]
Workflow for Selective On-Resin Deprotection
The overall process for incorporating and selectively deprotecting O-Allyl-L-tyrosine within a standard Fmoc/tBu automated SPPS workflow is visualized below.
Caption: Automated SPPS workflow incorporating O-Allyl-Tyrosine for selective on-resin modification.
Protocol for Automated Synthesizers
This protocol is designed for a standard automated microwave peptide synthesizer and assumes a 0.1 mmol synthesis scale using Fmoc/tBu chemistry. The amino acid derivative used is Fmoc-L-Tyr(All)-OH . The initial O-Allyl-L-tyrosine methyl ester hydrochloride is a building block for producing this Fmoc-protected derivative used in synthesis.[12][13]
Reagent Preparation
-
Amino Acids: Prepare standard solutions of Fmoc-amino acids (0.2 M in DMF). Prepare a dedicated solution of Fmoc-L-Tyr(All)-OH (0.2 M in DMF).
-
Activator: 0.5 M HBTU/HOBt in DMF.
-
Base: 2.0 M DIPEA in NMP.
-
Fmoc Deprotection: 20% Piperidine in DMF.
-
Washes: DMF and DCM.
-
Allyl Deprotection Stock Solution (Prepare Fresh):
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Scavenger: Phenylsilane (PhSiH₃).
-
Solvent: Anhydrous DCM or DMF.
-
Preparation: In a fume hood, dissolve Pd(PPh₃)₄ (29 mg, 0.025 mmol, 0.25 eq) in 5 mL of solvent. Add phenylsilane (245 µL, 2.0 mmol, 20 eq). Mix until the catalyst is fully dissolved. The solution should be bright yellow. Note: Due to the air sensitivity of the catalyst, some protocols recommend sparging the solvent with argon, though successful deprotections have been reported under atmospheric conditions with freshly prepared solutions.[14]
-
Automated Synthesizer Programming
-
Standard Coupling Cycle: Program the synthesizer for standard Fmoc-SPPS cycles (deprotection, wash, coupling, wash). For the incorporation of Fmoc-L-Tyr(All)-OH, use the standard coupling protocol.
-
Chain Elongation: Continue with standard SPPS cycles until the full peptide sequence is assembled.
-
Final N-terminal Fmoc Group: Ensure the final N-terminal Fmoc group remains ON to protect the primary amine during the subsequent allyl deprotection step.[8]
-
Selective Allyl Deprotection Cycle (Program as a custom module):
-
Step 1: Wash: Wash the resin-bound peptide extensively with DCM (5 x 7 mL).
-
Step 2: Reagent Delivery: Deliver the freshly prepared Allyl Deprotection Stock Solution to the reaction vessel.
-
Step 3: Reaction: Mix via nitrogen bubbling or mechanical agitation at room temperature for 30 minutes.
-
Step 4: Drain: Drain the reaction vessel.
-
Step 5: Repeat: Perform a second treatment (Steps 2-4) to ensure complete deprotection. Two shorter cycles are often more effective than one long cycle.[15]
-
Step 6: Extensive Washing: This step is critical to remove all traces of palladium. Program a series of washes:
-
DMF (5 x 7 mL)
-
0.5% DIPEA in DMF (3 x 7 mL)
-
0.5% Sodium diethyldithiocarbamate in DMF (3 x 7 mL, chelates residual Pd)
-
DMF (5 x 7 mL)
-
DCM (5 x 7 mL)
-
-
-
On-Resin Modification: Proceed with the desired on-resin chemistry on the now-free tyrosine hydroxyl group (e.g., coupling with a phosphoramidite).
-
Final Cleavage and Deprotection: After on-resin modification, perform a final N-terminal Fmoc deprotection, followed by cleavage from the resin and global side-chain deprotection using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[16]
Data Summary: Deprotection Parameters
The choice of scavenger and reaction conditions can be optimized based on the peptide sequence and available equipment.
| Parameter | Condition A (Standard) | Condition B (Microwave-Assisted) | Scavenger Alternatives | Reference |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ | - | [6][8][15] |
| Equivalents | 0.15 - 0.25 eq | 0.25 eq | - | [8][15] |
| Scavenger | Phenylsilane (PhSiH₃) | Meldrum's acid/TES-H/DIPEA | Morpholine, Dimethylamine-borane | [10][15][17] |
| Equivalents | 20 - 25 eq | 5 - 10 eq | - | [8] |
| Solvent | DCM or DMF | DMF | - | [17] |
| Temperature | Room Temperature | 38°C - 50°C | Room Temperature | [15][17] |
| Time | 2 x 30 min | 2 x 5-10 min | 2 x 30 min | [14][15][17] |
Troubleshooting Common Issues
-
Incomplete Deprotection:
-
Symptom: Mass spectrometry of a test cleavage shows a mixed population of protected (+40 Da) and deprotected peptide.
-
Cause: Insufficient reaction time, degraded catalyst, or inefficient scavenger.
-
Solution: Always use freshly prepared catalyst solution.[14] Increase reaction time or perform a third deprotection cycle. Consider switching to a microwave-assisted protocol for difficult sequences, as mild heating can improve efficiency.[17][18]
-
-
Graying/Blackening of Resin:
-
Symptom: The peptide-resin turns dark gray or black during or after deprotection.
-
Cause: Palladium(0) has precipitated as palladium black. This indicates catalyst degradation and can interfere with subsequent steps.
-
Solution: Ensure extensive washing post-deprotection, particularly with a chelating agent like sodium diethyldithiocarbamate, to remove residual palladium. Use high-quality, anhydrous solvents for the deprotection step.
-
-
Side-Reactions on Trp or Cys:
-
Symptom: Mass spectrometry reveals adducts of +40 Da on sensitive residues.
-
Cause: The allyl cation was not trapped efficiently and alkylated nucleophilic side chains.
-
Solution: Increase the excess of the scavenger (e.g., from 20 eq to 30 eq of phenylsilane). Ensure the scavenger is added with the catalyst solution.
-
References
- Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (n.d.). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. RSC Publishing.
- BenchChem. (n.d.). A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. BenchChem.
- Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (n.d.). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1.
- BenchChem. (n.d.). Technical Support Center: Scavengers for Alloc Deprotection from Secondary Amines. BenchChem.
- (n.d.). Automated allyl deprotection in solid-phase synthesis. Google Patents.
- Wilson, K. R., Sedberry, S., Pescatore, R., Vinton, D., Love, J., & Wysocki, L. M. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622–627.
- (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. ResearchGate.
- (n.d.). Allyl side chain protection in peptide synthesis. Google Patents.
- (2023). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI.
- (n.d.). Alloc and Allyl Deprotection for Peptide Synthesis. pepresin.
- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Name of the source.
- (2023). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters.
- (n.d.). Alloc Protecting Group Removal Protocol. CDN.
- (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- (2025). Reagents for Palladium-Catalyzed Allyl Deprotection: Application Notes and Protocols. BenchChem.
- (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. Name of the source.
- (n.d.). A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A. ThaiScience.
- (n.d.). The Role of L-Tyrosine Methyl Ester in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- (n.d.). Fmoc-O-allyl-L-tyrosine. Chem-Impex.
- (n.d.). Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials. NIH.
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- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of O-Allyl-L-tyrosine Methyl Ester Hydrochloride in Bioactive Peptides
Introduction: Expanding the Chemical Toolbox of Peptide Therapeutics
The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer high specificity and potency. However, native peptides often suffer from poor metabolic stability and limited bioavailability.[1] The incorporation of unnatural amino acids (UAAs) is a powerful strategy to overcome these limitations, introducing novel chemical functionalities, conformational constraints, and resistance to enzymatic degradation.[1][]
This guide provides a comprehensive overview and detailed protocols for the incorporation of a particularly versatile UAA, O-Allyl-L-tyrosine methyl ester hydrochloride . The allyl protecting group on the tyrosine side-chain is orthogonal to the standard Fmoc/tBu and Boc protecting group strategies used in solid-phase peptide synthesis (SPPS).[3][4] This orthogonality is the cornerstone of its utility, allowing for the selective deprotection of the tyrosine hydroxyl group while the peptide remains anchored to the solid support. This enables site-specific modifications, such as cyclization, branching, or the attachment of payloads like fluorescent dyes, chelating agents, or small molecule drugs.[3][5][6]
This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and modification. It offers field-proven insights and step-by-step protocols to facilitate the successful integration of O-Allyl-L-tyrosine into bioactive peptide scaffolds.
Physicochemical Properties of this compound
A thorough understanding of the starting material is critical for successful synthesis. The key properties of this compound are summarized below.[7]
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO₃·HCl |
| Molecular Weight | 271.74 g/mol |
| CAS Number | 138535-28-1 |
| Appearance | White crystalline powder |
| Purity | Typically ≥98% |
| Solubility | Soluble in methanol and DMF |
| Storage Conditions | 0 - 8 °C |
Core Synthetic Strategy: Solid-Phase Peptide Synthesis (SPPS)
While both solution-phase and solid-phase methods can be used for peptide synthesis, SPPS is the predominant technique for its efficiency, ease of purification, and amenability to automation.[8][9][10] The protocols detailed in this guide are based on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) SPPS strategy.[8]
The fundamental principle of SPPS involves the stepwise addition of Nα-protected amino acids to a growing peptide chain that is covalently linked to an insoluble resin support.[9] The incorporation of O-Allyl-L-tyrosine follows this same iterative cycle, with special considerations for its unique side-chain protecting group.
Protocol 1: Incorporation of O-Allyl-L-tyrosine into a Peptide Sequence
This protocol describes a standard coupling cycle for incorporating this compound into a peptide chain using an automated or manual SPPS approach.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF, peptide grade), Dichloromethane (DCM)
-
Deprotection Solution: 20% piperidine in DMF
Experimental Workflow:
-
Resin Preparation: a. Place the resin (e.g., 0.1 mmol scale) into a peptide synthesis vessel. b. Swell the resin in DMF for 30-60 minutes with gentle agitation.[11] c. Drain the DMF.
-
Fmoc Deprotection (of the preceding amino acid): a. Add 20% piperidine in DMF to the resin. b. Agitate for 5-10 minutes. c. Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection. d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling of O-Allyl-L-tyrosine: a. In a separate vial, pre-activate the this compound. For a 0.1 mmol scale synthesis, use the following (or similar optimized ratios):
- This compound (4 eq., 0.4 mmol, 108.7 mg)
- HBTU or HATU (3.9 eq., 0.39 mmol)
- DIPEA (8 eq., 0.8 mmol, 140 µL)
- Dissolve in ~2 mL of DMF. b. Agitate the activation mixture for 2-5 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate at room temperature for 1-2 hours. Note: For sterically hindered couplings, reaction time can be extended or a double coupling can be performed.[11]
-
Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Caption: Iterative workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: On-Resin Deprotection of the O-Allyl Group
The key advantage of using O-Allyl-tyrosine is the ability to selectively remove the allyl group on-resin. This is achieved via a palladium(0)-catalyzed reaction, often referred to as a Tsuji-Trost reaction.[3] The use of a scavenger is critical to trap the released allyl cation and prevent side reactions, such as re-alkylation of nucleophilic side chains.[12][13]
Materials:
-
Peptide-resin containing O-Allyl-tyrosine
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Scavenger: Phenylsilane (PhSiH₃)
-
Solvent: Dichloromethane (DCM, anhydrous)
Experimental Workflow:
-
Resin Preparation: a. Swell the dry peptide-resin in anhydrous DCM for 30 minutes. b. Drain the DCM.
-
Deprotection Reaction: a. Prepare the deprotection cocktail immediately before use in a separate vial. For a 0.1 mmol scale synthesis:
- Anhydrous DCM (~4 mL)
- Phenylsilane (20 eq., 2 mmol, 247 µL)
- Pd(PPh₃)₄ (0.2 eq., 0.02 mmol, 23.1 mg) b. Gently bubble argon or nitrogen through the mixture for 5 minutes to create an inert atmosphere. c. Add the deprotection cocktail to the swollen peptide-resin. d. Agitate the reaction vessel under an inert atmosphere (e.g., using a balloon filled with argon) at room temperature for 2 hours. The resin may develop a dark or yellowish color, which is normal.
-
Washing: a. Drain the reaction mixture. b. Wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical wash cycle is:
- DCM (5 times)
- DMF (5 times)
- A solution of 0.5% DIPEA in DMF (2 times, to remove any residual acidic species)
- A solution of sodium diethyldithiocarbamate in DMF (optional, helps to chelate and remove residual palladium)
- DMF (5 times)
- DCM (5 times)
-
Confirmation: The deprotection can be confirmed by cleaving a small amount of resin and analyzing the peptide via LC-MS.
Caption: Palladium-catalyzed allyl group deprotection mechanism.
Table of Common Allyl Deprotection Reagents:
| Catalyst | Scavenger | Solvent | Conditions | Notes |
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | DCM | RT, 1-3 h | Standard, effective method. Catalyst is air-sensitive.[3] |
| Pd(PPh₃)₂Cl₂ | Meldrum's acid / TES-H | DMF | 50°C, 2x10 min (Microwave) | Uses a more air-stable Pd(II) precatalyst. Faster with heating.[12][13] |
| Pd(PPh₃)₄ | Acetic Acid / NMM | Chloroform | RT, 20-60 min | An alternative scavenger system.[4] |
Protocol 3: Final Cleavage and Purification
Once the peptide synthesis and any on-resin modifications are complete, the peptide is cleaved from the solid support, and all remaining acid-labile side-chain protecting groups are removed simultaneously.
Materials:
-
Dry, final peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% deionized water (v/v/v)
-
Cold diethyl ether
Experimental Workflow:
-
Cleavage Reaction: a. Place the dry peptide-resin in a reaction vessel. b. Add the cleavage cocktail (e.g., 5-10 mL per 0.1 mmol of resin).[12] c. Agitate at room temperature for 2-4 hours. Note: The role of TIPS and water is to scavenge reactive carbocations generated during deprotection.[12]
-
Peptide Precipitation: a. Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube. b. Add the TFA solution dropwise to a larger volume of cold diethyl ether (typically 10x the volume of the TFA solution). A white precipitate (the crude peptide) should form. c. Allow the peptide to precipitate fully at -20°C for at least 30 minutes.
-
Isolation and Purification: a. Centrifuge the mixture to pellet the crude peptide. b. Carefully decant the ether. c. Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers and cleaved protecting groups. d. Dry the crude peptide pellet under vacuum. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
Characterization of the Modified Peptide
Rigorous analytical characterization is essential to confirm the identity, purity, and successful modification of the final peptide product.
| Technique | Purpose |
| RP-HPLC | Determines the purity of the crude and final peptide. Used for purification of the target peptide away from synthetic byproducts.[14][15] |
| LC-MS / MS | Confirms the molecular weight of the peptide, verifying the successful incorporation of O-Allyl-L-tyrosine and any subsequent modifications. Tandem MS (MS/MS) can be used to confirm the peptide sequence.[14][16][17] |
| Amino Acid Analysis | Quantifies the amino acid composition of the final peptide, confirming the correct ratio of residues.[15] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | Steric hindrance of the UAA; poor resin swelling; inefficient activation. | Use a stronger coupling reagent like HATU; increase coupling time or perform a double coupling; ensure resin is fully swollen before starting.[11] |
| Incomplete Allyl Deprotection | Inactive palladium catalyst; insufficient reaction time. | Use fresh Pd(PPh₃)₄ or an alternative catalyst; repeat the deprotection cycle; consider gentle heating or microwave assistance.[12][18] |
| N-allylation Side Product | Inefficient scavenging of the allyl cation during deprotection. | Increase the excess of the scavenger (e.g., phenylsilane); ensure the scavenger is fresh and active.[12][13] |
| Low Cleavage Yield | Incomplete reaction; peptide precipitation on the resin. | Extend cleavage time; use a cleavage cocktail with better solubilizing properties if necessary. |
Conclusion
This compound is a valuable building block for the synthesis of complex and functionally diverse bioactive peptides. Its orthogonal allyl protecting group provides a chemical handle for precise, site-specific modifications on the solid phase, enabling the construction of advanced peptide architectures that are inaccessible through standard methods. The protocols and insights provided in this guide offer a robust framework for researchers to harness the potential of this unique amino acid in the pursuit of novel peptide therapeutics and chemical biology tools.
References
- Vertex AI Search. (n.d.). Accelerated solid-phase synthesis of post-translationally modified peptides. Retrieved January 16, 2026.
- Alsina, J., & Albericio, F. (2003). Solid-phase synthesis of C-terminal modified peptides. Biopolymers, 71(4), 454-477. doi: 10.1002/bip.10492
-
PubMed. (n.d.). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Retrieved January 16, 2026, from [Link]
-
Springer Protocols. (n.d.). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Retrieved January 16, 2026, from [Link]
- Liu, X., Elmes, A. R. B. P., & Jolliffe, K. A. (2016). Synthesis of Side-Chain Modified Peptides Using Iterative Solid Phase ‘Click’ Methodology. ConnectSci, 1-6.
-
CDN. (n.d.). Alloc Protecting Group Removal Protocol. Retrieved January 16, 2026, from [Link]
-
Pepresin. (2025, October 9). Alloc and Allyl Deprotection for Peptide Synthesis. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2025, August 9). Solid-Phase Synthesis of C-Terminal Modified Peptides | Request PDF. Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (n.d.). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Retrieved January 16, 2026, from [Link]
-
ACS Publications. (2024, December 13). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
Genpept. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved January 16, 2026, from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. Retrieved January 16, 2026, from [Link]
-
International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved January 16, 2026, from [Link]
-
J&K Scientific LLC. (n.d.). O-Allyl-D-tyrosine methyl ester hydrochloride | 367517-26-8. Retrieved January 16, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (n.d.). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (n.d.). O-Allyl-L-Tyrosine HCl | C12H16ClNO3 | CID 22950708 - PubChem. Retrieved January 16, 2026, from [Link]
-
ACS Combinatorial Science. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Retrieved January 16, 2026, from [Link]
-
Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. Retrieved January 16, 2026, from [Link]
-
National Institutes of Health. (n.d.). Introduction to Peptide Synthesis - PMC. Retrieved January 16, 2026, from [Link]
-
楚肽生物科技. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2017, August 8). Solution phase peptide synthesis with only free amino acids. Retrieved January 16, 2026, from [Link]
-
PubMed. (2023, September 15). Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis. Retrieved January 16, 2026, from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 16, 2026, from [Link]
-
ACS Publications. (n.d.). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Retrieved January 16, 2026, from [Link]
Sources
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- 4. peptide.com [peptide.com]
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- 18. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Orthogonal Protection Strategy Featuring O-Allyl-L-tyrosine for Advanced Peptide Synthesis
Abstract
In the intricate field of peptide synthesis, achieving chemo- and regioselectivity is paramount for constructing complex peptide architectures. Orthogonal protection strategies offer a powerful solution by enabling the selective removal of specific protecting groups under distinct chemical conditions, leaving other protected functionalities intact.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of O-Allyl-L-tyrosine methyl ester hydrochloride as a key building block in an orthogonal protection strategy. The allyl group, protecting the hydroxyl functionality of tyrosine, is stable to the acidic and basic conditions commonly used in standard Fmoc and Boc solid-phase peptide synthesis (SPPS), yet it can be selectively and mildly removed using palladium-catalyzed reactions.[2][3] This document outlines the underlying principles, provides detailed experimental protocols for its incorporation and selective deprotection, and discusses the applications of this versatile strategy.
Introduction to Orthogonal Protection with Allyl Groups
The synthesis of complex peptides, such as those containing multiple disulfide bonds, cyclic structures, or post-translational modifications, necessitates a sophisticated protection scheme.[1] An orthogonal protection strategy employs multiple classes of protecting groups that can be removed under mutually exclusive conditions.[2][4] This allows for precise, on-resin modifications of the peptide backbone or side chains.[1]
The allyl protecting group has emerged as a valuable tool in this context due to its unique cleavage conditions. It is stable to the piperidine solutions used for Fmoc group removal and the strong acids (like trifluoroacetic acid, TFA) used for Boc group and final resin cleavage.[2][5] This "three-dimensional" orthogonality makes the allyl group highly compatible with the two most common SPPS strategies: Fmoc/tBu and Boc/Bzl.[1]
O-Allyl-L-tyrosine, available as its methyl ester hydrochloride salt, is a versatile building block for incorporating a selectively deprotectable tyrosine residue into a peptide sequence.[6][7] The subsequent removal of the allyl group unmasks the phenolic hydroxyl group, which can then be subjected to various modifications, such as phosphorylation, sulfation, or attachment of reporter molecules.[8]
The Chemistry of Allyl Group Deprotection
The removal of the allyl ether from the tyrosine side chain is typically achieved through a palladium(0)-catalyzed reaction, often referred to as a Tsuji-Trost reaction.[9] The mechanism involves the formation of a π-allylpalladium complex, which is then attacked by a nucleophilic scavenger.[3][9]
Key Components of the Deprotection Reaction:
-
Palladium(0) Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is the most commonly used catalyst for this transformation.[10][11]
-
Allyl Scavenger: A scavenger is required to irreversibly trap the allyl group from the palladium complex, driving the reaction to completion. Various scavengers can be used, including morpholine, dimedone, N-methylaniline, and phenylsilane.[10][12]
-
Inert Atmosphere: These reactions are typically performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst.[10][12]
The mildness of these conditions ensures that other protecting groups on the peptide remain intact, preserving the integrity of the molecule for further synthetic steps.[2]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | Synthesis Grade | Alfa Chemistry |
| Fmoc-protected amino acids | Synthesis Grade | Various |
| Solid-phase synthesis resin (e.g., Rink Amide) | 100-200 mesh | Various |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various |
| Dichloromethane (DCM) | ACS Grade | Various |
| Piperidine | ACS Grade | Various |
| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Various |
| HBTU (or other coupling reagent) | Peptide Synthesis Grade | Various |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Synthesis Grade | Various |
| Phenylsilane (PhSiH₃) | Synthesis Grade | Various |
| Trifluoroacetic acid (TFA) | ACS Grade | Various |
| Triisopropylsilane (TIS) | ACS Grade | Various |
Protocol 1: Incorporation of O-Allyl-L-tyrosine into a Peptide Sequence (Fmoc/tBu Strategy)
This protocol describes the manual solid-phase synthesis of a peptide containing O-Allyl-L-tyrosine.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the resin linker.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Washing: Wash the resin as in step 3.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Incorporation of O-Allyl-L-tyrosine:
-
For coupling of O-Allyl-L-tyrosine, it is often used with an N-terminal protecting group like Fmoc or Boc (e.g., Fmoc-Tyr(All)-OH).[13] If starting from this compound, it would first need to be N-terminally protected.
-
Assuming the use of commercially available Fmoc-O-allyl-L-tyrosine, follow the standard coupling procedure outlined in step 4.
-
-
Final Fmoc Deprotection: After coupling the final amino acid, remove the terminal Fmoc group as described in step 2.
Workflow for Peptide Elongation
Caption: General workflow for solid-phase peptide synthesis incorporating O-Allyl-L-tyrosine.
Protocol 2: On-Resin Deprotection of the Allyl Group
This protocol outlines the selective removal of the allyl protecting group from the tyrosine side chain while the peptide is still attached to the solid support.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM (5x) to ensure it is free of DMF.
-
Inert Atmosphere: Place the synthesis vessel under an inert atmosphere of argon or nitrogen.
-
Deprotection Cocktail Preparation: In a separate, flame-dried flask under an inert atmosphere, prepare the deprotection cocktail. For every 100 mg of resin, use:
-
2 mL of anhydrous DCM.
-
5 equivalents (relative to the peptide) of a scavenger, such as phenylsilane (PhSiH₃).
-
0.15 equivalents of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
-
Deprotection Reaction: Add the deprotection cocktail to the peptide-resin.
-
Incubation: Gently agitate the mixture at room temperature for 2 hours. The resin may develop a dark color, which is normal.
-
Monitoring: To monitor the reaction, a small sample of the resin can be cleaved and analyzed by HPLC-MS.
-
Washing: After the reaction is complete, wash the resin extensively with DCM (5x), DMF (3x), and a 0.5% solution of sodium diethyldithiocarbamate in DMF (3x) to remove residual palladium. Follow with washes of DMF (3x) and DCM (3x).
-
Further Modification or Cleavage: The unmasked tyrosine hydroxyl group is now available for further on-resin modification, or the peptide can be cleaved from the resin.
Allyl Deprotection Workflow
Caption: Step-by-step workflow for the on-resin deprotection of the O-allyl group.
Applications and Advantages
The use of an O-allyl protection for tyrosine opens up a wide range of possibilities in peptide chemistry:
-
Site-Specific Phosphorylation: The deprotected hydroxyl group can be selectively phosphorylated on-resin to study signaling pathways.
-
Synthesis of Sulfated Peptides: Tyrosine sulfation is a critical post-translational modification, and this strategy provides a route for its synthesis.[8]
-
Peptide Cyclization: The hydroxyl group can be used as a handle for on-resin cyclization with other side chains.
-
Attachment of Labels: Fluorescent dyes, biotin, or other reporter molecules can be attached to the tyrosine side chain for biochemical assays.
-
Drug Conjugation: The hydroxyl group can serve as an attachment point for small molecule drugs or polyethylene glycol (PEG) chains.
Advantages of the Allyl Protection Strategy:
-
Orthogonality: Fully compatible with both Fmoc and Boc SPPS.[2]
-
Mild Cleavage: Deprotection occurs under neutral and mild conditions, preserving acid- and base-labile functionalities.[3]
-
High Efficiency: Palladium-catalyzed deprotection is typically rapid and high-yielding.[14]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Allyl Deprotection | Inactive catalyst (oxidized Pd(0)) | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. |
| Insufficient reaction time or scavenger | Increase reaction time and/or the equivalents of the scavenger. A second treatment may be necessary.[11] | |
| Peptide Degradation | Contamination of catalyst with acid or base | Use high-purity catalyst and ensure the resin is thoroughly washed and neutralized before deprotection. |
| Difficulty Removing Palladium | Inadequate washing | Use a chelating wash, such as 0.5% sodium diethyldithiocarbamate in DMF, to effectively scavenge residual palladium. |
Conclusion
The orthogonal protection strategy employing this compound is a robust and versatile method for the synthesis of complex and modified peptides. The stability of the allyl group to standard SPPS conditions, combined with its selective and mild removal, provides chemists with a powerful tool for site-specific modifications. The protocols and guidelines presented in this application note are intended to enable researchers to confidently implement this strategy in their synthetic endeavors, advancing the fields of chemical biology and drug discovery.
References
- EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents. [URL: https://patents.google.
- A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis - Benchchem. [URL: https://www.benchchem.
- Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27500582/]
- Protecting Groups in Peptide Synthesis | Biosynth. [URL: https://www.biosynth.com/company-blog/protecting-groups-in-peptide-synthesis]
- Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/343486333_Orthogonal_protecting_groups_for_Na-amino_and_C-terminal_carboxyl_functions_in_solid-phase_peptide_synthesis]
- A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/229046206_A_Mild_Deprotection_Strategy_for_Allyl-Protecting_Groups_and_Its_Implications_in_Sequence_Specific_Dendrimer_Synthesis]
- US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents. [URL: https://patents.google.
- Tyrosine-Selective Protein Alkylation Using π-Allylpalladium Complexes | Request PDF - ResearchGate. [URL: https://www.researchgate.
- A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/083.shtm]
- Overcoming the Deallylation Problem: Palladium(II)-Catalyzed Chemo-, Regio-, and Stereoselective Allylic Oxidation of Aryl Allyl Ether, Amine, and Amino Acids | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c02564]
- This compound - Chem-Impex. [URL: https://www.chemimpex.com/products/o-allyl-l-tyrosine-methyl-ester-hydrochloride]
- Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. [URL: https://www.aapptec.com/wp-content/uploads/2021/01/TB1144-Removal-of-Allyl-based-Protecting-Groups.pdf]
- Deprotection of Allyl Groups in Organic Synthesis: Application Notes and Protocols - Benchchem. [URL: https://www.benchchem.
- CN112920086A - Preparation method of L-tyrosine derivative - Google Patents. [URL: https://patents.google.
- CAS 138535-28-1 this compound - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/protected-amino-acids/o-allyl-l-tyrosine-methyl-ester-hydrochloride-cas-138535-28-1.html]
- Boc-O-allyl-L-tyrosine - Chem-Impex. [URL: https://www.chemimpex.com/products/boc-o-allyl-l-tyrosine]
- Fmoc-O-allyl-L-tyrosine - Chem-Impex. [URL: https://www.chemimpex.com/products/fmoc-o-allyl-l-tyrosine]
- O-Allyl-L-Tyrosine HCl | C12H16ClNO3 | CID 22950708 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22950708]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. [URL: https://www.aapptec.com/wp-content/uploads/2021/01/Practical-Guide-to-Solid-Phase-Peptide-Synthesis.pdf]
- Tyrosine-selective protein alkylation using pi-allylpalladium complexes - PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/16448068/]
- Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. [URL: https://pubs.acs.org/doi/pdf/10.1021/jo00359a022]
- A general sequence independent solid phase method for the site specific synthesis of multiple sulfated-tyrosine containing peptides - Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2005/cc/b508581a]
- Palladium-mediated allylation of a) tyrosine and b) cysteine. c) Structure of the different ligands used.16 - ResearchGate. [URL: https://www.researchgate.net/figure/Palladium-mediated-allylation-of-a-tyrosine-and-b-cysteine-c-Structure-of-the_fig1_319409848]
- Fmoc-O-allyl-D-tyrosine - Chem-Impex. [URL: https://www.chemimpex.com/products/fmoc-o-allyl-d-tyrosine]
- Tsuji-Trost Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/tsuji-trost-reaction.shtm]
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- 6. chemimpex.com [chemimpex.com]
- 7. O-Allyl-L-Tyrosine HCl | C12H16ClNO3 | CID 22950708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A general sequence independent solid phase method for the site specific synthesis of multiple sulfated-tyrosine containing peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Tsuji-Trost Reaction [organic-chemistry.org]
- 10. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 13. chemimpex.com [chemimpex.com]
- 14. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
O-Allyl-L-tyrosine methyl ester hydrochloride for site-specific peptide modification
Application Note & Detailed Protocols
Topic: O-Allyl-L-tyrosine Methyl Ester Hydrochloride: A Versatile Tool for Site-Specific Peptide and Protein Modification
Audience: Researchers, scientists, and drug development professionals in the fields of chemical biology, peptide chemistry, and pharmaceutical sciences.
Introduction: Precision Engineering of Peptides
Site-specific modification of peptides and proteins is a cornerstone of modern chemical biology and drug development. It allows for the precise installation of probes, payload molecules, and other functionalities to study biological processes or create novel therapeutics like antibody-drug conjugates (ADCs). A key challenge lies in achieving this modification at a single, predetermined site without affecting other reactive functional groups within the peptide sequence. This requires the use of "orthogonal" protecting groups—groups that can be removed under specific conditions that do not affect other protecting groups on the peptide.
The O-allyl group on a tyrosine residue stands out as a supremely effective and versatile tool in this context. Its stability to the acidic conditions of standard solid-phase peptide synthesis (SPPS) and its unique removal mechanism via palladium(0)-catalyzed chemistry provide an orthogonal handle for late-stage, site-specific functionalization. This guide provides a detailed overview and validated protocols for the incorporation of O-Allyl-L-tyrosine, its selective deprotection, and subsequent modification.
The Strategic Advantage of the Allyl Protecting Group
The hydroxyl group of tyrosine is a nucleophile that requires protection during SPPS to prevent unwanted side reactions during amino acid activation and coupling. While groups like tert-butyl (tBu) are common, they are removed during the final acid-mediated cleavage from the resin, precluding site-specific modification.
The allyl group's power lies in its orthogonality . It is completely stable to the trifluoroacetic acid (TFA) cocktails used for Boc- and tBu-based deprotection and resin cleavage. Its removal is achieved under very mild, specific conditions using a palladium(0) catalyst, leaving other protected residues untouched. This opens a dedicated chemical window for modifying the unmasked tyrosine hydroxyl group while the peptide is still attached to the solid support.
Overall Experimental Workflow
The entire process can be visualized as a three-stage workflow: incorporation of the modified amino acid, selective deprotection of the unique functional handle, and finally, the site-specific chemical modification.
Caption: High-level workflow for site-specific peptide modification.
Part I: Incorporation of O-Allyl-L-tyrosine into Peptides
The first step is the incorporation of the commercially available Fmoc-O-allyl-L-tyrosine (Fmoc-Tyr(All)-OH) into the peptide sequence using standard Fmoc-based SPPS protocols. The methyl ester hydrochloride form is typically used for solution-phase synthesis, while the free acid is used for SPPS.
Protocol: Automated SPPS Coupling Cycle
This protocol assumes the use of a standard automated peptide synthesizer.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide or Wang resin) that has been deprotected to expose the free amine.
-
Amino Acid Preparation: Prepare a 0.2 M solution of Fmoc-Tyr(All)-OH in a suitable solvent like N,N-dimethylformamide (DMF).
-
Activator Preparation: Prepare a solution of an activating agent. A 1:1:2 molar ratio of amino acid:activator:base is common.
-
Coupling Reaction: Add the activated Fmoc-Tyr(All)-OH solution to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Capping (Optional): To block any unreacted free amines, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the newly added amino acid, preparing it for the next coupling cycle.
-
Continuation: Repeat the coupling and deprotection cycles for the remaining amino acids in the sequence.
| Parameter | Condition | Rationale & Expert Insight |
| Amino Acid | Fmoc-Tyr(All)-OH | The Fmoc group is used for temporary N-terminal protection, compatible with standard SPPS. |
| Activation Reagents | HBTU/HCTU + DIPEA | These are highly efficient coupling reagents that rapidly form the activated ester, minimizing side reactions like racemization. |
| Solvent | N,N-Dimethylformamide (DMF) | An excellent polar aprotic solvent that swells the resin and dissolves reagents effectively. |
| Reaction Time | 1-2 hours | Generally sufficient for complete coupling. A Kaiser test can be performed to confirm the absence of free primary amines. |
| Molar Excess | 4-5 fold excess of AA/reagents | Drives the reaction to completion on the solid support. |
Part II: On-Resin Palladium-Catalyzed Deallylation
This is the critical step that leverages the unique chemistry of the allyl group. The mechanism involves the formation of a π-allyl-palladium complex, which is then captured by a nucleophilic scavenger.
Mechanism of Palladium-Catalyzed Deallylation
Caption: Mechanism of Pd(0)-catalyzed allyl group removal.
Protocol: On-Resin Deallylation
CRITICAL: This procedure must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the Pd(0) catalyst. All solvents should be degassed prior to use.
-
Resin Preparation: Swell the peptide-resin (containing the Tyr(All) residue) in dichloromethane (DCM) for 30 minutes in a reaction vessel equipped with an inert gas inlet.
-
Reagent Solution Preparation: In a separate flask under inert atmosphere, prepare the deallylation cocktail. For every 100 mg of resin, dissolve the catalyst and scavenger in a 95:5 mixture of DCM:morpholine.
-
Reaction: Drain the DCM from the resin and add the deallylation cocktail. Gently agitate the resin slurry at room temperature for 2-3 hours. The reaction mixture may develop a yellow or orange color, which is normal.
-
Monitoring: To check for completion, a small sample of resin can be cleaved and analyzed by HPLC-MS. The mass should correspond to the peptide with a free tyrosine hydroxyl group.
-
Washing: Once complete, drain the reaction mixture and wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical wash sequence is:
-
DCM (3x)
-
0.5% DIPEA in DMF (2x) - Helps to chelate and remove residual palladium.
-
0.5% Sodium diethyldithiocarbamate in DMF (2x) - A potent metal scavenger.
-
DMF (3x)
-
DCM (3x)
-
-
Drying: Dry the resin under vacuum. It is now ready for site-specific modification.
| Parameter | Reagent/Condition | Rationale & Expert Insight |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | The most common and reliable catalyst. Use 0.1-0.3 equivalents relative to the peptide on the resin. |
| Scavenger | Morpholine, Dimedone, or Phenylsilane | Crucial. The scavenger irreversibly traps the allyl group, preventing it from reattaching to other nucleophiles. Morpholine is effective and volatile. Dimedone is excellent but less volatile. |
| Atmosphere | Inert (Argon or Nitrogen) | Pd(0) is oxygen-sensitive. Failure to maintain an inert atmosphere is the most common cause of reaction failure. |
| Solvent | Dichloromethane (DCM) | Swells the resin well and is compatible with the catalyst system. Should be degassed. |
| Reaction Time | 2-3 hours | Typically sufficient. Longer times may be needed for sterically hindered sites. |
Part III: Site-Specific Functionalization of Tyrosine
With the phenolic hydroxyl group selectively unmasked, it can now be targeted with a variety of electrophilic reagents.
Protocol: On-Resin Alkylation (Ether Formation)
This protocol describes the attachment of a functional group via an ether linkage, a common strategy for labeling.
-
Resin Preparation: Swell the deallylated peptide-resin in DMF for 30 minutes.
-
Base Treatment: Add a solution of a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), in DMF to the resin. This deprotonates the phenolic hydroxyl, forming the more nucleophilic phenoxide.
-
Alkylation: Add a solution of the alkylating agent (e.g., a fluorescent probe with a bromoacetyl group) in DMF. Use a 5-10 fold molar excess.
-
Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. The reaction can be monitored by cleaving a small resin sample for HPLC-MS analysis.
-
Washing: Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
Final Cleavage and Purification
After the on-resin modifications are complete, the peptide is cleaved from the solid support and all remaining side-chain protecting groups (e.g., tBu, Boc, Trt) are removed simultaneously.
-
Cleavage Cocktail: Prepare a standard cleavage cocktail, typically Reagent K (TFA/phenol/water/thioanisole/ethanedithiol 82.5:5:5:5:2.5).
-
Cleavage: Add the cocktail to the dried resin and allow it to react for 2-3 hours at room temperature.
-
Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether.
-
Purification: Centrifuge to pellet the crude peptide, wash with cold ether, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final modified peptide by high-resolution mass spectrometry (HRMS) and analytical HPLC.
References
-
Palladium-Based Deprotection Strategy for the Synthesis of Tyrosine-Containing Peptides. Source: Organic Letters, [Link]
-
A Mild, One-Pot, On-Resin Strategy for Site-Specific Traceless and Scarless Ligation of Peptides. Source: Angewandte Chemie International Edition, [Link]
-
Orthogonal Solid-Phase Synthesis of Tyrosine-O-Glycosylated Peptide Thioesters. Source: The Journal of Organic Chemistry, [Link]
-
Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Source: Oxford University Press. (A foundational text in the field, URL points to a general information page as the full text is behind a paywall) [Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Coupling of O-Allyl-L-tyrosine methyl ester hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for incomplete coupling reactions involving O-Allyl-L-tyrosine methyl ester hydrochloride. Here, we will explore the common challenges and provide actionable solutions to optimize your synthetic outcomes.
Troubleshooting Guide: Addressing Incomplete Coupling
Incomplete amide bond formation is a frequent hurdle in peptide synthesis and other organic reactions. When working with this compound, several factors can contribute to low yields or failed reactions. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low or No Product Yield
A low or nonexistent yield of the desired coupled product is the most common sign of an incomplete reaction. The underlying causes can range from suboptimal reaction conditions to reagent degradation.
Potential Causes & Solutions
| Potential Cause | Detailed Explanation & Recommended Solution |
| Incomplete Carboxylic Acid Activation | The formation of an amide bond requires the activation of the carboxylic acid partner to make it more electrophilic.[1] If the coupling reagent is not effective or used in insufficient amounts, the activation will be incomplete, leading to a poor yield.[2] Solution: Ensure you are using a suitable coupling reagent, such as HATU, HBTU, or COMU, at the recommended stoichiometry (typically 1.0-1.5 equivalents). Consider pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the this compound.[2] |
| Amine Deactivation | This compound is a salt, meaning the amine is protonated and therefore not nucleophilic. An acid-base reaction between the carboxylic acid and the amine can also occur, deactivating the amine.[2] Solution: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), must be added to the reaction mixture to deprotonate the amine hydrochloride and neutralize any in-situ generated acid. Typically, 2.0 equivalents of base are sufficient.[2] |
| Presence of Water | Water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide bond formation.[2] Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried before use. Commercial anhydrous solvents are recommended.[3] |
| Suboptimal Reaction Conditions | Factors such as temperature, solvent, and reaction time can significantly impact the coupling efficiency.[2] Solution: Amide coupling reactions are typically run at room temperature. If the reaction is sluggish due to steric hindrance, gentle heating (e.g., 40-50 °C) or extending the reaction time (e.g., 2-24 hours) may be beneficial.[4] The choice of solvent is also critical; polar aprotic solvents like DMF or NMP are generally preferred.[3] |
| Steric Hindrance | Bulky groups on either the carboxylic acid or the amine can physically obstruct the reaction, slowing down or preventing the coupling.[2][4] Solution: For sterically hindered substrates, more potent coupling reagents like COMU or the use of acyl fluoride-forming reagents (e.g., TFFH) may be necessary.[4] Microwave-assisted synthesis can also be employed to overcome the activation energy barrier.[4] |
Issue 2: Presence of Side Products
The formation of significant side products can complicate purification and reduce the overall yield of the desired product.
Potential Causes & Solutions
| Potential Cause | Detailed Explanation & Recommended Solution |
| Racemization | The chiral center of the amino acid can be susceptible to epimerization during the activation and coupling steps, leading to the formation of diastereomeric products.[5] Solution: The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or OxymaPure® is highly recommended.[2][4] These additives form active esters that are less prone to racemization.[1] Running the reaction at a lower temperature can also help minimize this side reaction.[4] |
| Side Reactions of the Allyl Group | While the allyl protecting group is generally stable, it can potentially undergo side reactions under certain conditions, although this is less common during the coupling step itself.[6] Solution: Ensure that the reaction conditions are not overly harsh. Avoid strong acids or bases that are not directly required for the coupling reaction. The allyl group is stable to TFA and piperidine, which are commonly used in peptide synthesis.[7] |
Workflow for Troubleshooting Incomplete Coupling
The following diagram illustrates a logical workflow for diagnosing and resolving incomplete coupling reactions.
Caption: Troubleshooting Decision Tree for Incomplete Coupling.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my coupling reaction?
A1: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2] By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting materials and the formation of the product. HPLC is also a powerful technique for quantifying the components of the reaction mixture and determining the reaction's endpoint.[8] For solid-phase peptide synthesis, colorimetric tests like the Kaiser test can be used to detect the presence of unreacted primary amines.[9]
Q2: What is the role of the hydrochloride salt in this compound?
A2: The hydrochloride salt improves the stability and shelf-life of the amino acid derivative. However, as mentioned earlier, the protonated amine is not nucleophilic and requires the addition of a base to be deprotonated for the coupling reaction to proceed.
Q3: Can I use a different base instead of DIPEA?
A3: Yes, other non-nucleophilic bases like N-methylmorpholine (NMM) or collidine can be used.[4][5] The choice of base can sometimes influence the extent of side reactions like racemization, with weaker bases sometimes being preferable.[4] Avoid using nucleophilic bases like pyridine, as they can compete with the desired amine in the reaction.[3]
Q4: Is the allyl protecting group stable during the coupling reaction?
A4: The allyl group is generally stable under standard amide coupling conditions.[6] It is orthogonal to many common protecting groups used in peptide synthesis, such as Boc and Fmoc, meaning it is not cleaved under the conditions used to remove these groups.[6]
Q5: What are the best practices for setting up the coupling reaction?
A5:
-
Use high-purity reagents: Impurities in your starting materials can lead to side reactions and lower yields.
-
Maintain an inert atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions, especially if your substrates are sensitive to air or moisture.
-
Order of addition: A common and effective procedure is to first dissolve the carboxylic acid in an anhydrous solvent, add the coupling reagent and base, allow for a pre-activation period, and then add the this compound.[3]
Experimental Protocols
Standard Protocol for Amide Coupling using HATU
This protocol provides a general procedure for the coupling of a carboxylic acid with this compound using HATU as the coupling reagent.
-
To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.0-1.5 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Pathway
The following diagram illustrates the general mechanism of amide bond formation using a coupling reagent.
Caption: General Amide Bond Formation Pathway.
References
-
Mechanisms for the activation of carboxylic acid in amide bond... - ResearchGate. Available at: [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC - PubMed Central. Available at: [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. Available at: [Link]
-
Amide Synthesis - Fisher Scientific. Available at: [Link]
-
Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub. Available at: [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]
-
What are the Sustainability Challenges in Peptide Synthesis and Purification? - Biomatik. Available at: [Link]
-
Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available at: [Link]
-
Amino Acid-Protecting Groups - ResearchGate. Available at: [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]
- Allyl side chain protection in peptide synthesis - Google Patents.
-
Trying to minimize side reactions in a peptide coupling reaction : r/Chempros - Reddit. Available at: [Link]
- Preparation method of L-tyrosine derivative - Google Patents.
-
Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Available at: [Link]
-
amide coupling help : r/Chempros - Reddit. Available at: [Link]
-
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. Available at: [Link]
-
Synthesis of O-methyl-L-tyrosine methyl ester hydrochloride salt - PrepChem.com. Available at: [Link]
-
Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? | ResearchGate. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
O-Allyl-D-tyrosine methyl ester hydrochloride | 367517-26-8 - J&K Scientific LLC. Available at: [Link]
-
Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis ? | ResearchGate. Available at: [Link]
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: O-Allyl-L-tyrosine Methyl Ester Hydrochloride in SPPS
Introduction
Welcome to the technical support guide for Solid-Phase Peptide Synthesis (SPPS) involving O-Allyl-L-tyrosine. The O-allyl protecting group offers an excellent orthogonal protection strategy in Fmoc-based SPPS, allowing for selective deprotection and on-resin modifications such as cyclization.[1][2][3] Its removal is typically achieved under mild conditions using a palladium(0) catalyst, which preserves other acid-labile protecting groups.[1][4]
However, like any chemical transformation, the deallylation step is not without its potential pitfalls. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side reactions and challenges encountered when using O-Allyl-L-tyrosine methyl ester hydrochloride in their peptide synthesis workflows. We will delve into the mechanistic underpinnings of these side reactions and offer field-proven solutions to ensure the successful synthesis of your target peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using an O-allyl protecting group for Tyrosine in SPPS?
The O-allyl group is favored for several key reasons:
-
Orthogonality: It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions used for final cleavage and removal of other side-chain protecting groups like t-butyl (tBu) and trityl (Trt).[1][4][5] This orthogonality is crucial for complex peptide synthesis, especially for on-resin cyclization or modification.[2][3]
-
Mild Cleavage Conditions: The allyl group is removed under neutral and mild conditions using a palladium(0) catalyst, which minimizes the risk of side reactions that can occur with harsh acidic deprotection methods.[1][4]
-
Reduced Risk of Cationic Side Reactions: Unlike deprotection methods that generate reactive carbocations (e.g., from t-butyl groups), palladium-catalyzed deallylation does not produce these species.[1] This avoids potential alkylation of sensitive residues like tryptophan, methionine, or cysteine.[1]
Q2: What is the general mechanism of palladium-catalyzed deallylation?
The deprotection process is a catalytic cycle involving a palladium(0) complex, typically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the allyl-oxygen bond of the O-allyl-tyrosine residue, forming a π-allylpalladium(II) complex.[6][7] This step liberates the free tyrosine hydroxyl group.
-
Nucleophilic Attack (Scavenging): A nucleophilic "scavenger" present in the reaction mixture attacks the π-allyl complex.[6][8] This is the critical step that prevents the allyl group from reattaching to the peptide or causing other side reactions.
-
Reductive Elimination: The palladium catalyst is regenerated back to its Pd(0) state, ready to start another catalytic cycle, and the allyl group is now attached to the scavenger, forming a stable byproduct.[6][9]
}
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues that may arise during the deallylation of O-Allyl-tyrosine and provides actionable troubleshooting steps.
Problem 1: Incomplete Deprotection of the O-Allyl Group
Symptoms:
-
LC-MS analysis of the crude peptide shows a significant peak corresponding to the mass of the allyl-protected peptide.
-
Subsequent on-resin reactions (e.g., cyclization) fail or give very low yields.
Root Causes & Solutions:
| Cause | Explanation | Solution |
| Inactive Catalyst | The Pd(0) catalyst is sensitive to oxidation and can become inactive if exposed to air for prolonged periods. The phosphine ligands can also be oxidized. | Use fresh, high-quality Pd(PPh₃)₄. Handle the catalyst under an inert atmosphere (e.g., argon or nitrogen) as much as possible. Consider using a more air-stable palladium precursor if oxidation is a persistent issue. |
| Insufficient Reagents | The molar equivalents of the palladium catalyst or the scavenger may be too low relative to the peptide on the resin. | Increase the equivalents of the palladium catalyst (typically 0.25-0.5 eq. per allyl group) and the scavenger (typically 20-50 eq.).[10] Ensure thorough mixing of the reagents with the resin-bound peptide. |
| Poor Resin Swelling | If the resin is not adequately swollen, the catalyst and scavenger cannot efficiently access the O-allyl groups within the resin beads. | Ensure the resin is fully swollen in an appropriate solvent (e.g., DCM or DMF) before adding the deallylation cocktail.[11] |
| Short Reaction Time | The deallylation reaction may be sluggish, especially with sterically hindered sequences. | Increase the reaction time. Perform a time-course study by taking small resin samples at different time points to determine the optimal reaction duration. Two shorter deprotection cycles are often more effective than one long cycle.[11] |
| Reaction Temperature | Standard deallylation is often performed at room temperature.[2][3] | Gentle heating (e.g., 38-40°C) can sometimes accelerate the reaction.[2][12] Microwave-assisted deprotection has also been shown to be effective and much faster.[2][3] |
Problem 2: Allyl Group Re-attachment or Migration (Allylation of Nucleophilic Residues)
Symptoms:
-
LC-MS analysis shows unexpected mass additions of +40 Da (mass of an allyl group) on nucleophilic residues.
-
Commonly affected residues include Tryptophan (Trp), Cysteine (Cys), and Methionine (Met).[13]
Root Causes & Solutions:
Causality: During the deallylation, a reactive allyl cation is generated.[8] If this cation is not immediately and efficiently trapped by a scavenger, it can act as an electrophile and alkylate other nucleophilic side chains on the peptide.[8][13]
}
Troubleshooting Scavenger Choice and Conditions:
The choice of scavenger is the most critical factor in preventing allyl migration.
| Scavenger | Advantages | Considerations & Recommendations |
| Phenylsilane (PhSiH₃) | Widely used and effective.[14] Acts as a hydride donor to reduce the allyl cation.[14] | Can sometimes be less effective than other options.[8] Typically used in large excess (e.g., 20 eq.).[10] |
| Morpholine / N-Methylaniline | Common nucleophilic scavengers. | Can be effective, but may not always lead to complete prevention of side reactions.[8] |
| Dimethylamine-borane complex (Me₂NH·BH₃) | Reported to be highly effective, especially for deprotecting secondary amines, leading to quantitative removal without back-alkylation.[8][15] | An excellent starting point for optimization when other scavengers fail.[8] |
| Meldrum's acid / TES-H | A combination scavenger system that can quench both allyl cations and palladium residues.[11] | Often used with a mild base like DIPEA to improve efficiency.[11] |
Experimental Protocol: Standard On-Resin Allyl Deprotection
This protocol provides a robust starting point for efficient deallylation while minimizing side reactions.
-
Resin Preparation: Swell the peptide-resin (0.1 mmol) in dichloromethane (DCM, 5 mL) for 30 minutes in a peptide reaction vessel.
-
Reagent Preparation: In a separate vial, prepare the deallylation cocktail under an inert atmosphere if possible. For a typical reaction, this might be:
-
Palladium Catalyst: Pd(PPh₃)₄ (0.025 mmol, 0.25 eq.)
-
Scavenger: Phenylsilane (2 mmol, 20 eq.)
-
Solvent: Anhydrous DCM (5 mL)
-
-
Deprotection Reaction:
-
Drain the swelling solvent from the resin.
-
Add the deallylation cocktail to the resin.
-
Agitate the mixture gently (e.g., using a shaker or nitrogen bubbling) at room temperature for 30-60 minutes.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly to remove the catalyst and scavenged byproducts. A typical wash sequence is:
-
DCM (3 x 5 mL)
-
0.5% Diisopropylethylamine (DIPEA) in DMF (2 x 5 mL)
-
0.5% Sodium diethyldithiocarbamate in DMF (2 x 15 min) - This helps to scavenge residual palladium.
-
DMF (3 x 5 mL)
-
DCM (3 x 5 mL)
-
-
-
Confirmation: Cleave a small sample of the resin to check for complete deprotection by LC-MS before proceeding with the next synthetic step.
-
Repeat if Necessary: For difficult sequences, a second deprotection cycle with fresh reagents may be required.[11]
Problem 3: Isomerization of the Allyl Group
Symptoms:
-
Formation of a prop-1-enyl ether side product, which is stable and cannot be cleaved by the palladium catalyst.
-
This leads to incomplete deprotection and a difficult-to-remove impurity.
Root Causes & Solutions:
Causality: Some palladium catalysts, particularly under certain conditions, can catalyze the isomerization of the terminal allyl double bond to the more thermodynamically stable internal position. This side reaction is particularly noted in ring-closing metathesis (RCM) involving O-allyl tyrosine but can also be a concern during deprotection.[12]
Mitigation Strategies:
-
Catalyst Choice: While Pd(PPh₃)₄ is standard, other palladium sources might exhibit different isomerization tendencies. If isomerization is suspected, screening alternative catalysts may be necessary.
-
Temperature Control: Higher temperatures can sometimes promote isomerization.[12] If you are using elevated temperatures to speed up deprotection, consider running the reaction at a lower temperature for a longer duration to see if it suppresses the side product.[12]
-
Additive Use: In the context of RCM, additives like 1,4-benzoquinone or phenol have been used to suppress isomerization.[12] While less common for standard deprotection, the addition of a mild oxidant could potentially suppress this side reaction, though it would require careful optimization to avoid damaging the peptide or catalyst.
References
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions. Request PDF. Available from: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]
- Allyl side chain protection in peptide synthesis.Google Patents.
-
New Allyl Group Acceptors for Palladium-Catalyzed Removal of Allylic Protections and Transacylation of Allyl Carbamates. ResearchGate. Available from: [Link]
-
Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed. Available from: [Link]
-
Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. ResearchGate. Available from: [Link]
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. Available from: [Link]
-
Facile and Selective Deallylation of Allyl Ethers Using Diphosphinidenecyclobutene-Coordinated Palladium Catalysts. ResearchGate. Available from: [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available from: [Link]
-
Acid Scavengers for Selective and Efficient Cleavage of Aryl Alkyl Ethers by Lewis Acids. ISGC. Available from: [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available from: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available from: [Link]
-
Alloc and Allyl Deprotection for Peptide Synthesis. pepresin. Available from: [Link]
-
The catalytic mechanism of palladium-mediated deallylation reaction. ResearchGate. Available from: [Link]
-
Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Palladium-Catalyzed, Site-Selective Direct Allylation of Aryl C–H Bonds by Silver-Mediated C–H Activation: A Synthetic and Mechanistic Investigation. PMC. Available from: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available from: [Link]
-
Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. Available from: [Link]
-
Minimal Protection Strategies for SPPS. DriveHQ. Available from: [Link]
-
Assessment of a Diverse Array of Nitrite Scavengers in Solution and Solid State: A Study of Inhibitory Effect on the Formation of Alkyl-Aryl and Dialkyl N-Nitrosamine Derivatives. MDPI. Available from: [Link]
-
Halide scavengers involved palladium-catalyzed Heck α-arylation of... ResearchGate. Available from: [Link]
-
Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). NIH. Available from: [Link]
-
SPPS Tips For Success Handout. Mesa Labs. Available from: [Link]
-
Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. Available from: [Link]
-
SYNTHESIS NOTES. Aapptec Peptides. Available from: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available from: [Link]
- Automated allyl deprotection in solid-phase synthesis.Google Patents.
-
Aqueous solid-phase peptide synthesis (ASPPS). TUprints. Available from: [Link]
-
Tsuji-Trost Allylation. YouTube. Available from: [Link]
-
Mechanistic studies of the Pd-catalyzed S-allylation. ResearchGate. Available from: [Link]
-
Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. Available from: [Link]
Sources
- 1. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 2. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Alloc and Allyl Deprotection for Peptide Synthesis | pepresin [pepresin.com]
- 12. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Preventing racemization of O-Allyl-L-tyrosine during peptide coupling
A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for troubleshooting challenges related to the use of O-Allyl-L-tyrosine in peptide synthesis. As Senior Application Scientists, we understand that maintaining stereochemical integrity is paramount to the success of your research and drug development efforts. This guide provides in-depth, field-proven insights into preventing the racemization of O-Allyl-L-tyrosine during peptide coupling, structured in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue with O-Allyl-L-tyrosine?
A1: Racemization is the conversion of a single enantiomer, in this case, the biologically active L-form of O-Allyl-tyrosine, into an equal mixture of both its L- and D-enantiomers. This loss of stereochemical purity results in the formation of a diastereomeric peptide, which can be exceptionally difficult to separate from your target peptide. The presence of the D-isomer can drastically alter the peptide's three-dimensional structure, leading to reduced biological activity, altered receptor binding, and potential immunogenicity, thereby compromising your experimental results and the therapeutic potential of the peptide.[1]
Q2: What is the primary mechanism driving racemization during peptide coupling?
A2: The predominant mechanism for racemization during peptide bond formation is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2][3] During the activation of the carboxylic acid of O-Allyl-L-tyrosine, the α-proton becomes acidic. In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate intermediate. This intermediate can then be protonated from either face with nearly equal probability, resulting in a mixture of the L- and D-configurations. While the O-allyl protecting group is generally stable, the electronic nature of the tyrosine ring can influence the acidity of the α-proton, making careful control of reaction conditions essential.
Troubleshooting Guide: Step-by-Step Solutions to Common Issues
Issue 1: Significant D-isomer detected after coupling O-Allyl-L-tyrosine.
This is the most direct indication of racemization. The following troubleshooting steps are ordered from the most impactful and easily implemented to more advanced strategies.
Q3: My coupling reaction with O-Allyl-L-tyrosine is showing high levels of racemization. What is the first thing I should check?
A3: Your choice of coupling reagent and the use of additives are the most critical factors.[2][4] If you are using a carbodiimide-based reagent like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) without an additive, significant racemization is likely.
Solution: Always use a racemization-suppressing additive. The most common and effective additives are 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[2][4][5] These additives react with the activated amino acid to form an active ester that is more stable and less prone to oxazolone formation.[4] HOAt and OxymaPure® are generally considered more effective than HOBt in suppressing racemization.[2][4]
Q4: I am already using an additive with my carbodiimide, but still observe racemization. What's my next step?
A4: Scrutinize your choice of base and the reaction temperature. The base used to neutralize the protonated amine and facilitate the reaction can also promote racemization by abstracting the α-proton.
Solution:
-
Choice of Base: If you are using a strong, non-sterically hindered base like Diisopropylethylamine (DIPEA), consider switching to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a weaker base that is often recommended to minimize racemization.[2] For particularly sensitive couplings, the sterically hindered base 2,4,6-collidine can be an even better choice.[2]
-
Reaction Temperature: Elevated temperatures can significantly accelerate the rate of racemization.[6][7] If you are performing the coupling at room temperature or higher, try running the reaction at a lower temperature (e.g., 0 °C). While this may slow down the reaction rate, it will disproportionately decrease the rate of racemization.
Q5: I have optimized my coupling reagent, additive, base, and temperature, but still face unacceptable levels of racemization. Are there alternative coupling reagents I should consider?
A5: Yes, switching to a different class of coupling reagents can be highly effective. Uronium/aminium-based reagents are generally faster and can lead to less racemization.
Solution: Consider using reagents such as HATU (N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[8][9] These reagents often provide high coupling efficiency with minimal racemization, especially when used with a weaker base like NMM.[1][2]
Issue 2: Inconsistent results and variable levels of racemization.
Inconsistent results often point to subtle variations in experimental conditions.
Q6: Why do I see different levels of racemization when I repeat the same coupling reaction?
A6: This variability can often be attributed to the solvent and the pre-activation time.
Solution:
-
Solvent Choice: The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes favoring this side reaction.[10] While N,N-Dimethylformamide (DMF) is a common solvent for peptide synthesis, you could consider less polar alternatives like Dichloromethane (DCM) or Tetrahydrofuran (THF) if your starting materials are sufficiently soluble.[10]
-
Pre-activation Time: The longer the activated O-Allyl-L-tyrosine exists in solution before reacting with the amine, the greater the opportunity for racemization. Minimize the pre-activation time. Ideally, the coupling reagent and additive should be added to the carboxylic acid, and the resulting mixture should be added to the amine component without delay.
Data Presentation: Coupling Reagent and Additive Performance
The following table summarizes the relative effectiveness of common coupling conditions in suppressing racemization.
| Coupling Reagent | Additive | Base | Relative Racemization | Key Considerations |
| DIC/DCC | None | DIPEA | High | Not recommended for sensitive amino acids. |
| DIC/DCC | HOBt | DIPEA/NMM | Moderate | A standard, cost-effective option.[2][11] |
| DIC/DCC | HOAt | NMM | Low | More effective than HOBt at suppressing racemization.[2][4] |
| DIC/DCC | OxymaPure® | NMM | Low | A non-explosive and highly effective alternative to HOAt.[2] |
| HBTU | HOBt | DIPEA/NMM | Moderate | A common uronium salt, generally better than carbodiimides alone.[11] |
| HATU | HOAt | NMM | Very Low | Highly efficient and excellent for suppressing racemization.[1][12] |
| COMU | None | NMM | Very Low | A modern coupling reagent designed for minimal racemization.[8] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-O-Allyl-L-Tyrosine using DIC/OxymaPure®
This protocol is a robust starting point for minimizing racemization with carbodiimide-based coupling.
Materials:
-
Fmoc-O-Allyl-L-Tyrosine (1.2 eq)
-
Resin-bound peptide with free N-terminal amine (1.0 eq)
-
OxymaPure® (1.2 eq)
-
Diisopropylcarbodiimide (DIC) (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Fmoc-O-Allyl-L-Tyrosine and OxymaPure® in DMF.
-
Add DIC to the solution from step 2 and allow to pre-activate for no more than 2 minutes.
-
Drain the DMF from the swollen resin and add the activated amino acid solution.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
Drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test to confirm the completion of the coupling.
Protocol 2: High-Efficiency, Minimal-Racemization Coupling using HATU
This protocol is recommended for particularly challenging couplings or when racemization is a persistent issue.
Materials:
-
Fmoc-O-Allyl-L-Tyrosine (1.2 eq)
-
Resin-bound peptide with free N-terminal amine (1.0 eq)
-
HATU (1.15 eq)
-
N-methylmorpholine (NMM) (2.4 eq)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Fmoc-O-Allyl-L-Tyrosine and HATU in DMF.
-
Add NMM to the solution from step 2. A color change to yellow is typically observed.
-
Immediately add the activated amino acid solution to the drained, swollen resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test to confirm the completion of the coupling.
Visualizing the Problem and Solution
Mechanism of Racemization
Caption: The mechanism of racemization via oxazolone formation.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting racemization.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Liu, X., Li, Y., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]
-
Bacsa, B., Horváti, K., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Retrieved from [Link]
-
Bodanszky, M., & Bodanszky, A. (n.d.). Racemization in Peptide Synthesis. Mechanism-specific Models. RSC Publishing. Retrieved from [Link]
-
Al Musaimi, O. (2015). Racemization in peptide synthesis. Slideshare. Retrieved from [Link]
-
Li, G., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (2025). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Retrieved from [Link]
-
Iris Biotech. (n.d.). Understanding COMU's Role in Minimizing Racemization in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser.... Retrieved from [Link]
-
ResearchGate. (n.d.). Racemization during SPPS coupling step. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Scavengers for allyl cation in O-Allyl-L-tyrosine deprotection
Welcome to the technical support center for the deprotection of O-Allyl-L-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often troublesome synthetic step. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction: The Critical Role of Allyl Cation Scavengers
The removal of the allyl protecting group from O-Allyl-L-tyrosine is a cornerstone transformation in peptide synthesis and medicinal chemistry.[1][2] This deprotection is most commonly achieved through palladium-catalyzed reactions, which are prized for their mild conditions and compatibility with sensitive functional groups.[3] The catalytic cycle involves the formation of a π-allylpalladium complex, liberating the free hydroxyl group of tyrosine.[1][4] However, this process also generates a highly reactive electrophilic allyl cation.
Failure to effectively trap, or "scavenge," this allyl cation is the primary source of many experimental failures. The untrapped cation can lead to a host of side reactions, most notably the irreversible N-allylation or C-allylation of the deprotected tyrosine or other nucleophilic residues in the substrate, resulting in complex product mixtures and reduced yields.[5] Therefore, the judicious choice and application of an appropriate scavenger are paramount to achieving a clean and efficient deprotection.[4]
This guide will provide a comprehensive overview of scavenger selection, reaction optimization, and troubleshooting strategies to ensure the successful deprotection of O-Allyl-L-tyrosine in your research.
Frequently Asked Questions (FAQs)
Q1: Why is a scavenger necessary for O-allyl deprotection?
A1: During the palladium-catalyzed deprotection, a reactive allyl cation is formed as part of a π-allylpalladium intermediate.[1][4] If this cation is not immediately trapped by a scavenger, it can be attacked by any available nucleophile in the reaction mixture. In the context of O-Allyl-L-tyrosine or peptides containing it, the deprotected phenolic oxygen, the amine terminus, or nucleophilic side chains (like lysine or cysteine) can attack the allyl cation, leading to undesired and often irreversible side products.[5][6] The scavenger's role is to intercept this reactive intermediate, thereby preventing side reactions and ensuring the regeneration of the active Pd(0) catalyst for the next catalytic cycle.[4]
Q2: How do I choose the right scavenger for my reaction?
A2: The ideal scavenger should be highly nucleophilic to trap the allyl cation efficiently but should not interfere with the substrate or the catalyst. The choice depends on several factors including the solvent, the substrate's sensitivity, and the desired workup procedure. Common scavengers fall into several classes:
-
Soft Nucleophiles (β-dicarbonyls): Dimedone, N,N'-dimethylbarbituric acid (NDMBA), and Meldrum's acid are effective and widely used.[4][6] They form stable, neutral byproducts that are often easily removed via chromatography.
-
Amines: Morpholine is a common choice, but it can be slow and may require a large excess.[4]
-
Hydride Donors: Phenylsilane (PhSiH₃) is a neutral scavenger that acts as a hydride donor and is particularly effective in many systems.[7][8]
-
Amine-Borane Complexes: Dimethylamine-borane complex (Me₂NH·BH₃) has been shown to be highly effective for deprotecting allyl carbamates (Alloc) and can prevent re-alkylation of the newly formed amine.[5][9]
For O-Allyl-L-tyrosine, which contains a free amine, scavengers like NDMBA or phenylsilane are often excellent starting points.
Q3: Does the deprotection reaction need to be performed under an inert atmosphere?
A3: It is highly recommended. The active catalyst is a Pd(0) species, which is susceptible to oxidation by atmospheric oxygen.[4] Oxidation deactivates the catalyst, leading to a stalled or incomplete reaction. While some robust catalysts like Pd(PPh₃)₄ may tolerate short reaction times in air, particularly with fresh reagents, reproducibility and catalyst longevity are significantly improved under an inert atmosphere (e.g., argon or nitrogen).[4] For sensitive substrates or reactions requiring longer times, inert conditions are critical.
Q4: My reaction is complete, but I'm having trouble removing palladium residues from my product. What can I do?
A4: Residual palladium is a common concern, especially for compounds intended for biological applications, with regulatory limits often below 10 ppm for active pharmaceutical ingredients (APIs).[4] Several methods can be employed for palladium removal:
-
Chromatography: Standard silica gel chromatography can reduce palladium levels, but may not be sufficient on its own.[4]
-
Scavenging Resins: Treatment with functionalized silica adsorbents, often containing thiol groups, is a very effective method to capture and remove palladium.[4][10]
-
Activated Charcoal: Slurrying the product solution with activated charcoal can adsorb the palladium catalyst.[4]
-
Aqueous Washes: Washing the organic solution of your product with an aqueous solution of a chelating agent like thiourea, N-acetyl cysteine, or sodium diethyldithiocarbamate can effectively extract palladium into the aqueous phase.[4][11]
-
Recrystallization: If your product is a solid, multiple recrystallizations can significantly lower palladium content.[4]
Troubleshooting Guide
This section addresses common problems encountered during the deprotection of O-Allyl-L-tyrosine.
Issue 1: Incomplete or Stalled Reaction
Your TLC or LC-MS analysis shows a significant amount of starting material remaining even after an extended reaction time.
Potential Causes & Solutions
| Potential Cause | Suggested Solution |
| Inactive Catalyst | The Pd(0) catalyst may have oxidized. Use freshly opened catalyst or handle it in a glovebox. Ensure all solvents are thoroughly deoxygenated by sparging with argon or nitrogen before use.[4] |
| Insufficient Catalyst Loading | While the reaction is catalytic, loadings that are too low can result in a slow reaction. Increase the catalyst loading incrementally, for example, from 1 mol% up to 5 mol%.[4] |
| Poor Scavenger | The chosen scavenger may be reacting too slowly to effectively turn over the catalytic cycle. Switch to a more reactive scavenger. For example, if morpholine is slow, try N,N'-dimethylbarbituric acid or phenylsilane.[4] |
| Solvent Effects | The reaction kinetics can be highly solvent-dependent. Common solvents include THF, DCM, and methanol. If the reaction is slow in one, consider switching to another.[4] |
Issue 2: Formation of an Unidentified Side Product with a Similar Polarity to the Starting Material
You observe a new spot on TLC or a new peak in the LC-MS, often with a mass corresponding to the starting material or product plus an allyl group (M+40).
Potential Causes & Solutions
| Potential Cause | Suggested Solution |
| Inefficient Allyl Cation Trapping | This is the most likely cause. The generated allyl cation is alkylating your deprotected product or another nucleophilic site on your molecule.[5] |
| Increase Scavenger Equivalents: Increase the amount of scavenger from 2-4 equivalents to 5-10 equivalents to favor the trapping reaction kinetically. | |
| Change Scavenger Type: Switch to a "softer" and more effective scavenger. N,N'-dimethylbarbituric acid is an excellent choice to prevent re-alkylation.[4] | |
| Prolonged Reaction Time | The longer the deprotected product is exposed to the reaction conditions, the higher the chance of side reactions. Optimize the reaction to proceed more quickly by adjusting the catalyst, scavenger, or solvent.[4] |
Visualizing the Process
Deprotection Mechanism and the Role of the Scavenger
The following diagram illustrates the catalytic cycle for the palladium-catalyzed deprotection of O-Allyl-L-tyrosine and the critical intervention point of the allyl cation scavenger.
Caption: Palladium-catalyzed deprotection of O-Allyl-L-tyrosine.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve common issues during the deprotection reaction.
Caption: A logical workflow for troubleshooting deprotection issues.
Comparison of Common Allyl Cation Scavengers
The selection of a scavenger is a critical parameter for a successful deprotection. This table summarizes the properties and typical conditions for commonly used scavengers.
| Scavenger | Typical Equivalents | Common Solvents | Key Advantages & Considerations |
| N,N'-Dimethylbarbituric Acid (NDMBA) | 2 - 4 | THF, DCM, MeOH | Highly effective, forms a neutral byproduct, often leads to clean reactions.[4] |
| Dimedone | 2 - 4 | THF | Effective scavenger, forms a neutral byproduct similar to NDMBA.[4] |
| Phenylsilane (PhSiH₃) | 2 - 20 | DCM, THF | Neutral hydride donor, widely used and effective, especially in peptide synthesis.[4][7] |
| Morpholine | 10 - 50 | THF, DCM | Common and inexpensive, but can be slow and often requires a large excess.[4] |
| Dimethylamine-borane (Me₂NH·BH₃) | 2 - 5 | DCM, THF | Reported to be highly effective, especially for Alloc deprotection on amines.[5][9] |
| Thiourea | 2 - 5 | Aqueous/Organic mixtures | Can act as both a scavenger and a palladium ligand, useful in some contexts. |
Experimental Protocols
General Protocol for O-Allyl-L-tyrosine Deprotection using Pd(PPh₃)₄ and N,N'-Dimethylbarbituric Acid
This protocol provides a reliable starting point for the deprotection.
-
Preparation: To a flame-dried round-bottom flask, add the O-Allyl-L-tyrosine substrate (1.0 eq) and N,N'-dimethylbarbituric acid (2-4 eq).[4]
-
Solvent Addition: Add a suitable deoxygenated solvent (e.g., DCM or THF) to achieve a concentration of approximately 0.1 M.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes while stirring.[4]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).[4]
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by TLC or LC-MS until all the starting material has been consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable solvent like ethyl acetate and wash with water and brine to remove the scavenger byproduct.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.
-
Palladium Removal (if necessary): If residual palladium is a concern, the purified product can be dissolved in a solvent and treated with a palladium scavenging resin according to the manufacturer's protocol, followed by filtration and removal of the solvent.[4]
References
-
Alloc Protecting Group Removal Protocol. CDN. Available at: [Link]
-
Allyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]
-
Vutukuri, D. R., et al. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of Organic Chemistry, 68(3), 1146–1149. Available at: [Link]
-
Metal- catalysed cleavage of allyl esters. Wordpress. Available at: [Link]
-
Clegg, W., et al. (2010). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 14(4), 888–895. Available at: [Link]
-
Alloc and Allyl Deprotection for Peptide Synthesis. pepresin. Available at: [Link]
-
Request PDF: New Allyl Group Acceptors for Palladium-Catalyzed Removal of Allylic Protections and Transacylation of Allyl Carbamates. ResearchGate. Available at: [Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. Available at: [Link]
-
Deprotection of the alloc group of peptide 1 with Pd or Ru complexes under NCL conditions. ResearchGate. Available at: [Link]
-
Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
- Allyl side chain protection in peptide synthesis. Google Patents.
-
A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. aapptec. Available at: [Link]
-
Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. CoLab. Available at: [Link]
-
Origin of Protonation Side Products in Pd-Catalyzed Decarboxylative Allylation Reactions. ChemRxiv. Available at: [Link]
-
Request PDF: A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. ResearchGate. Available at: [Link]
-
Simple and Highly Efficient Method for the Deprotection of Allyl Ethers Using Dimethylsulfoxide–Sodium Iodide. Taylor & Francis Online. Available at: [Link]
- Deprotection of allylic esters and ethers. Google Patents.
-
Deprotection of homoallyl ((h)Allyl) derivatives of phenols, alcohols, acids, and amines. PubMed. Available at: [Link]
-
A facile new procedure for the deprotection of allyl ethers under mild conditions. Canadian Journal of Chemistry. Available at: [Link]
-
A facile method for deprotection of O-allylphenols. PubMed. Available at: [Link]
-
Allyl ether deprotection. Reddit. Available at: [Link]
-
Using microwave heating to expedite your allyl ester or alloc deprotection. Biotage. Available at: [Link]
-
(a) Reaction using O-allyl tyrosine 1f. (b) Reaction using dipeptide... ResearchGate. Available at: [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
- 9. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. onyxipca.com [onyxipca.com]
Technical Support Center: Troubleshooting Aggregation in SPPS of O-Allyl-L-tyrosine Containing Peptides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of peptide aggregation during solid-phase peptide synthesis (SPPS) of sequences containing O-Allyl-L-tyrosine. Our goal is to equip you with the scientific understanding and practical solutions to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem in SPPS?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support resin.[1] This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of secondary structures like β-sheets.[2][3] Aggregation becomes a significant obstacle in SPPS because it can physically block reactive sites, leading to incomplete coupling and deprotection reactions.[1][2][4] The consequences of aggregation include low yields of the target peptide, the presence of deletion sequences (n-1, n-2, etc.), and considerable difficulties during purification.[1][2] While aggregation is a general challenge in SPPS, it can be particularly pronounced in sequences containing hydrophobic or aromatic residues.[1][5]
Q2: Does the presence of O-Allyl-L-tyrosine in a sequence increase the risk of aggregation?
A2: While O-Allyl-L-tyrosine itself is not categorized as one of the most aggregation-prone residues like Valine or Isoleucine, its aromatic and somewhat hydrophobic nature can contribute to aggregation, especially when present in sequences with other hydrophobic amino acids.[1][6] The bulky allyl protecting group, while crucial for preventing side reactions, can also contribute to steric hindrance.[1] The primary drivers of aggregation are the overall hydrophobicity and the potential for the peptide backbone to form intermolecular hydrogen bonds.[5][7] Therefore, the context of the entire peptide sequence is critical in assessing the risk of aggregation.
Q3: What are the common signs of on-resin aggregation during synthesis?
A3: Several key indicators can signal that aggregation is occurring on the resin:
-
Poor Resin Swelling: This is often the first and most noticeable sign. The resin beads may appear clumped together or fail to swell to their expected volume in the solvent.[1][5]
-
Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions may become sluggish or fail to go to completion.[4][8]
-
Positive Staining Tests After Coupling: A positive Kaiser or TNBS test after a coupling step indicates the presence of unreacted free amines, a common result of aggregation physically blocking the N-terminus.[2]
-
Analytical Characterization of Crude Product: Upon cleavage, analysis by mass spectrometry may reveal the presence of deletion sequences (n-1, n-2), which are characteristic of incomplete coupling at certain cycles.[2]
Q4: Can I predict if my peptide sequence containing O-Allyl-L-tyrosine will be prone to aggregation?
A4: While it's challenging to predict aggregation with absolute certainty, there are computational tools and general guidelines that can help identify potentially "difficult" sequences.[2] These tools often analyze the hydrophobicity and predicted secondary structure of the peptide.[9][10] A general rule of thumb is to be cautious with sequences that have a high percentage (e.g., over 40%) of hydrophobic residues.[6]
Troubleshooting Guide: Strategies to Mitigate Aggregation
When encountering aggregation during the synthesis of peptides containing O-Allyl-L-tyrosine, a systematic approach to troubleshooting is essential. The following sections detail proven strategies, from simple modifications to more advanced techniques.
Issue 1: Incomplete Coupling or Deprotection
Symptoms:
-
Positive Kaiser/TNBS test after coupling.
-
Low yield of the final peptide.
-
Presence of deletion sequences in the mass spectrum.[2]
Potential Causes & Solutions:
-
Inter-chain Hydrogen Bonding: The primary cause of aggregation is the formation of hydrogen bonds between peptide backbones, leading to β-sheet-like structures.[4][5]
-
Poor Solvation: The aggregated peptide-resin complex is poorly solvated, hindering the access of reagents to the reactive sites.[11]
Workflow for Troubleshooting Incomplete Reactions
Caption: Troubleshooting workflow for incomplete SPPS reactions.
Detailed Solutions:
| Strategy | Description | When to Use |
| Modify Solvent System | Switch from standard DMF to more polar, aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or add Dimethyl sulfoxide (DMSO) to improve solvation.[5][12] The "Magic Mixture" (DCM/DMF/NMP at 1:1:1) can also be effective.[12] | This is often a good first step as it is easy to implement. |
| Elevated Temperature / Microwave Synthesis | Increasing the reaction temperature can help disrupt hydrogen bonds and accelerate reaction kinetics.[5] Microwave-assisted SPPS is particularly effective for this purpose.[2] | For sequences that show persistent, moderate aggregation at room temperature. |
| Stronger Coupling Reagents | Employ more potent coupling reagents like HATU, HCTU, or PyBOP to drive the reaction to completion, especially at sterically hindered positions.[2] | When standard coupling reagents (e.g., HBTU) are insufficient for difficult couplings. |
| Chaotropic Agents | The addition of chaotropic salts such as LiCl or KSCN to coupling or washing solutions can disrupt hydrogen bonding.[2][12] | For severely aggregating sequences where other methods have failed. |
| Double Coupling | Performing the coupling step twice with fresh reagents can help push a difficult reaction to completion.[2] | A common strategy for known difficult coupling steps in a sequence. |
Issue 2: Prophylactic Strategies for Known "Difficult" Sequences
For sequences predicted to be aggregation-prone, incorporating structure-disrupting elements from the outset can prevent synthesis failure.
Key Strategies:
-
Pseudoproline Dipeptides: These are derivatives of Ser, Thr, or Cys that are incorporated as dipeptides and introduce a "kink" in the peptide backbone, effectively disrupting the formation of secondary structures.[3][11][13] The native Ser, Thr, or Cys residue is regenerated during the final TFA cleavage.[4]
-
Backbone Protection (Hmb/Dmb): The 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups can be attached to the backbone amide nitrogen of an amino acid.[5] This modification physically prevents the hydrogen bonding that leads to aggregation.[5][14][15]
-
Application: Incorporate an Hmb- or Dmb-protected amino acid at strategic locations, typically every 6-7 residues, within the problematic sequence.[5]
-
Logical Flow for Incorporating Structure-Disrupting Elements
Caption: Decision process for using anti-aggregation building blocks.
Experimental Protocols
Protocol 1: Microwave-Assisted SPPS for Aggregated Sequences
This protocol outlines a general procedure for using a microwave peptide synthesizer to improve coupling and deprotection efficiency.
Materials:
-
Peptide-resin
-
Fmoc-protected amino acids
-
Coupling reagent (e.g., HATU)
-
Activation base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Microwave peptide synthesizer
Procedure:
-
Place the peptide-resin in the reaction vessel of the microwave synthesizer.
-
Deprotection: Add the deprotection solution. Apply microwave energy to reach a target temperature of 75°C for 3-5 minutes.[2]
-
Wash the resin thoroughly with DMF.
-
Coupling: Add the Fmoc-protected amino acid, coupling reagent, and activation base dissolved in DMF.
-
Apply microwave energy to reach a target temperature of 75°C for 5-10 minutes.
-
Wash the resin thoroughly with DMF.
-
Repeat the deprotection and coupling cycles for the entire sequence.[2]
Protocol 2: Manual Incorporation of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a pseudoproline dipeptide using a phosphonium/aminium-based activator.
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (e.g., Fmoc-Ala-Thr(ΨPro)-OH) (3-5 equivalents)
-
Coupling reagent (e.g., HATU) (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
DMF or NMP
-
Kaiser or TNBS test reagents
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP.
-
In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.
-
Add DIPEA to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser or TNBS test to confirm the completion of the coupling reaction.[8]
-
Wash the resin thoroughly with DMF to prepare for the next deprotection step.
Analytical Techniques for Detecting Aggregation
Beyond the on-resin observational methods, several analytical techniques can be employed to characterize aggregation in the cleaved peptide.
| Technique | Principle | Information Gained |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Can resolve and quantify monomers, dimers, and higher-order soluble aggregates.[16][17] |
| Dynamic Light Scattering (DLS) | Measures the fluctuation of scattered light due to the Brownian motion of particles. | Provides information on the size distribution of particles in solution, from oligomers to larger aggregates.[17] |
| UV-Vis Spectroscopy / Turbidity | Aggregates will scatter light, leading to an apparent increase in absorbance at wavelengths like 350 nm.[16][18] | A simple and rapid method to detect the presence of large, light-scattering aggregates.[16][18] |
| Intrinsic Tryptophan Fluorescence | The fluorescence of tryptophan residues is sensitive to the local environment and can change upon aggregation. | Can be used to monitor the kinetics of aggregation if a Trp residue is present in the sequence.[16][19] |
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149.
- Sánchez-García, E., et al. (2021). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. International Journal of Molecular Sciences, 22(11), 5677.
- Wang, P., et al. (2014). Rational development of a strategy for modifying the aggregatibility of proteins. Proceedings of the National Academy of Sciences, 111(35), 12756-12761.
- Murray, J. K., et al. (2012). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Journal of Organic Chemistry, 77(16), 6907-6915.
- Sen'ko, D. S., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 53(5), 665-671.
- Li, Y., et al. (2015). A facile and dynamic assay for the detection of peptide aggregation. Analytical Biochemistry, 484, 102-104.
-
APC. (2021, August 25). 5 must-know techniques for analyzing protein aggregation. Retrieved from [Link]
- Bedford, J., et al. (1994). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. International Journal of Peptide and Protein Research, 44(1), 25-32.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Bedford, J., et al. (1994). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 44(1), 25-32.
-
APL-UW. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Spectroscopic Analysis of Peptide Aggregation. Retrieved from [Link]
-
Polypeptide. (2025, August 13). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]
-
Sen'ko, D. S., et al. (2025, August 10). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. ResearchGate. Retrieved from [Link]
-
Intertek. (n.d.). Protein Aggregation Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Pseudoproline. Retrieved from [Link]
-
Grokipedia. (n.d.). Pseudoproline. Retrieved from [Link]
- White, P. D., et al. (2025, July 8). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. (top) Synthesis of peptide containing S-allyl.... Retrieved from [Link]
- Chen, S. T., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298.
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Almac. (n.d.). MODERN PERSPECTIVES ON PEPTIDE SYNTHESIS INTRODUCTION WHITEPAPER. Retrieved from [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Retrieved from [Link]
-
ResearchGate. (2016, March 26). Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis?. Retrieved from [Link]
-
ResearchGate. (n.d.). Green Solid-Phase Peptide Synthesis (GSPPS)-III. Green solvents for Fmoc removal in peptide chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. biosynth.com [biosynth.com]
- 7. biotage.com [biotage.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pseudoproline - Wikipedia [en.wikipedia.org]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. polypeptide.com [polypeptide.com]
- 15. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. approcess.com [approcess.com]
- 17. Protein Aggregation Analysis [intertek.com]
- 18. mdpi.com [mdpi.com]
- 19. A facile and dynamic assay for the detection of peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the synthesis of complex peptides with O-Allyl-L-tyrosine
Welcome to the technical support center for the synthesis of complex peptides incorporating O-Allyl-L-tyrosine (Fmoc-Tyr(All)-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile but sometimes challenging amino acid derivative. Here, you will find field-proven insights and troubleshooting protocols to ensure the successful synthesis of your target peptides.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of peptides containing O-Allyl-L-tyrosine.
Q1: Why should I use O-Allyl-L-tyrosine in my peptide synthesis?
A1: O-Allyl-L-tyrosine is a valuable building block in solid-phase peptide synthesis (SPPS) due to the orthogonal nature of the allyl protecting group.[1][2] This means the allyl group can be selectively removed under specific conditions without affecting other common protecting groups like tert-butyl (tBu) or 9-fluorenylmethyloxycarbonyl (Fmoc).[3][4] This orthogonality is crucial for synthesizing complex peptides, such as cyclic or branched peptides, where specific on-resin modifications are required.[2][3][5]
Q2: Is the allyl protecting group stable during standard Fmoc-SPPS steps?
A2: Yes, the allyl protecting group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) and the acidic conditions used for final cleavage and removal of most side-chain protecting groups (e.g., trifluoroacetic acid).[4][6] This stability makes it an excellent choice for an orthogonal protection strategy.[1]
Q3: What is the general principle behind the deprotection of the O-Allyl group?
A3: The deprotection of the O-Allyl group is typically achieved through a palladium(0)-catalyzed reaction.[3][5] The mechanism, known as the Tsuji-Trost reaction, involves the formation of a π-allylpalladium complex, which is then trapped by a nucleophilic scavenger.[3][7][8] This process regenerates the palladium(0) catalyst, allowing it to participate in further deprotection reactions.[3]
Q4: Can I perform the O-Allyl deprotection on an automated peptide synthesizer?
A4: Absolutely. Automated on-resin allyl deprotection protocols have been developed and are compatible with modern microwave peptide synthesizers.[5][9][10] These automated methods often utilize mild heating to shorten reaction times and improve efficiency.[9]
II. Troubleshooting Guide: Common Challenges and Solutions
This section provides a detailed breakdown of potential issues you might encounter during the synthesis of peptides containing O-Allyl-L-tyrosine, along with step-by-step solutions.
Problem 1: Incomplete O-Allyl Deprotection
Incomplete removal of the allyl group is a common hurdle that can lead to a mixture of protected and deprotected peptides, complicating purification.
Causality and Prevention:
-
Insufficient Catalyst Activity: The palladium catalyst, typically Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, can be sensitive to atmospheric oxygen, leading to reduced activity.[11] While some studies show tolerance to atmospheric conditions, for critical syntheses, using freshly prepared catalyst solutions and maintaining an inert atmosphere (e.g., argon or nitrogen) is recommended.[11]
-
Inadequate Scavenger Concentration: The scavenger's role is to irreversibly trap the allyl cation, driving the deprotection reaction to completion.[8][9] Insufficient scavenger can lead to incomplete deprotection or undesirable side reactions.
-
Steric Hindrance: In long or sterically hindered peptide sequences, the accessibility of the allyl group to the palladium catalyst may be reduced.
Troubleshooting Protocol: Optimizing On-Resin Allyl Deprotection
This protocol is a robust method for achieving complete on-resin deprotection of the O-Allyl group.
-
Peptide-resin containing O-Allyl-L-tyrosine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]
-
Scavenger solution (choose one):
-
Phenylsilane
-
Meldrum's acid / Triethylsilane (TES-H) / N,N-Diisopropylethylamine (DIPEA)[9]
-
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Washing: Wash the resin thoroughly with DMF (3 x 5 mL per 100 mg of resin).
-
Scavenger Addition: Add the scavenger solution to the resin. For example, a solution of phenylsilane (20 equivalents relative to the peptide) in DCM.
-
Catalyst Addition: Add the palladium catalyst (0.2-0.25 equivalents) to the resin suspension.
-
Reaction: Gently agitate the mixture at room temperature for 30-60 minutes. For challenging sequences, extending the reaction time or performing two shorter deprotection cycles is recommended.[9]
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (5x), DCM (3x), and a methanol wash can also be included.[3]
-
Repeat (Optional but Recommended): For critical applications, repeating the deprotection cycle (steps 3-6) is advised to ensure complete removal of the allyl group.[3][9]
-
Final Washes: Perform a final series of washes with DMF and DCM before proceeding to the next synthesis step.
Problem 2: Side Reactions Involving the Tyrosine Moiety
While the O-Allyl group protects the phenolic hydroxyl, side reactions can still occur, particularly if deprotection is incomplete or if other reactive residues are present.
Causality and Prevention:
-
Alkylation: If the allyl cation is not efficiently trapped by the scavenger during deprotection, it can potentially alkylate nucleophilic side chains such as tryptophan, methionine, or cysteine.[4]
-
O-Acylation of Unprotected Tyrosine: If a standard Fmoc-Tyr-OH is used in the sequence, its unprotected hydroxyl group can be susceptible to O-acylation during coupling steps, leading to branched peptide impurities.[12][13][14] While this is not a direct issue with O-Allyl-L-tyrosine, it's a common side reaction in tyrosine-containing peptides.
Visualizing the Deprotection and Potential Side Reaction
Caption: Recommended peptide purification workflow.
III. Concluding Remarks
The use of O-Allyl-L-tyrosine offers significant advantages for the synthesis of complex peptides. By understanding the underlying chemistry of its deprotection and being aware of potential side reactions, researchers can effectively troubleshoot and optimize their synthetic strategies. Careful planning, the use of appropriate reagents, and robust purification methods are key to achieving high-purity target peptides.
IV. References
-
Pepresin. (2025, October 9). Alloc and Allyl Deprotection for Peptide Synthesis.
-
Chem-Impex. Fmoc-O-allyl-L-tyrosine.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
CDN. Alloc Protecting Group Removal Protocol.
-
National Institutes of Health. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl).
-
Google Patents. US5777077A - Automated allyl deprotection in solid-phase synthesis.
-
Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term.
-
Organic Chemistry Portal. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis.
-
PubMed. Tyrosylation and Purification of Peptides for Radioiodination.
-
Benchchem. A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis.
-
Aapptec Peptides. Fmoc-Tyr(All)-OH [146982-30-1].
-
Aapptec Peptides. Fmoc-Tyr-OH, N-Fmoc-L-tyrosine; CAS 92954-90-0.
-
Google Patents. EP0518295A2 - Allyl side chain protection in peptide synthesis.
-
Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
-
(2023, January 30). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?
-
PubMed. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif.
-
ACS Publications. (2022, May 4). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy | Organic Process Research & Development.
-
Mesa Labs. SPPS Tips For Success Handout.
-
Sigma-Aldrich. Selecting Orthogonal Building Blocks.
-
Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization.
-
Slideshare. Spps and side reactions in peptide synthesis | PPTX.
-
ResearchGate. Mechanism of allyl deprotection through catalytic palladium π-allyl...
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
-
ResearchGate. Scheme 4. (top) Synthesis of peptide containing S-allyl...
-
Gyros Protein Technologies. Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions.
-
Benchchem. Reagents for Palladium-Catalyzed Allyl Deprotection: Application Notes and Protocols.
-
ResearchGate. (a) Reaction using O-allyl tyrosine 1f. (b) Reaction using dipeptide... | Download Scientific Diagram.
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?
-
Gyros Protein Technologies. Better Purities With Orthogonal Peptide Purification Using PEC.
-
National Institutes of Health. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC.
-
ResearchGate. (2016, March 26). Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis ?
-
Benchchem. A Comparative Guide to Peptides Containing O-Methyl-D-Tyrosine Versus Native L-Tyrosine.
-
PubMed. (2023, September 15). Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis.
-
National Institutes of Health. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC.
-
National Institutes of Health. (2024, March 26). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides - PMC.
-
PubMed. (2018, November 15). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis.
Sources
- 1. fiveable.me [fiveable.me]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 5. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
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- 9. Alloc and Allyl Deprotection for Peptide Synthesis | pepresin [pepresin.com]
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Validation & Comparative
A Comparative Guide to HPLC and Orthogonal Methods for Purity Analysis of O-Allyl-L-tyrosine Methyl Ester Hydrochloride
In the landscape of pharmaceutical development and biochemical research, the purity of starting materials and intermediates is paramount. O-Allyl-L-tyrosine methyl ester hydrochloride, a key building block in the synthesis of novel peptides and therapeutic agents, is no exception.[1] Its chemical and stereochemical purity can significantly influence the efficacy and safety of the final product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with several orthogonal analytical techniques for the comprehensive purity assessment of this critical compound. The methodologies are presented with a focus on the rationale behind experimental choices, validation considerations, and practical implementation for researchers, scientists, and drug development professionals.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness. For a chiral molecule like this compound, a comprehensive HPLC assessment involves two distinct approaches: Reversed-Phase HPLC (RP-HPLC) for chemical purity and Chiral HPLC for enantiomeric purity.
Reversed-Phase HPLC for Chemical Purity and Impurity Profiling
RP-HPLC is the workhorse for separating and quantifying the main component from its structurally related impurities, which may arise from the synthesis, degradation, or storage of the drug substance. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is selected for its hydrophobicity, which provides good retention and separation of the relatively nonpolar O-Allyl-L-tyrosine methyl ester from potential polar impurities.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed. The gradient allows for the elution of a wide range of impurities with varying polarities. The buffer controls the pH, which is critical for maintaining the consistent ionization state of the amine and carboxylic acid functionalities, thereby ensuring reproducible retention times.
-
Detection: UV detection at a wavelength where the tyrosine chromophore exhibits significant absorbance (around 220 nm or 275 nm) is the most common and straightforward detection method.
Experimental Workflow: RP-HPLC for Chemical Purity
Caption: Workflow for Chiral HPLC analysis of enantiomeric purity.
Orthogonal Analytical Techniques for Comprehensive Purity Assessment
While HPLC is a powerful tool, relying on a single analytical technique can sometimes lead to an incomplete purity profile. Orthogonal methods, which rely on different separation or detection principles, provide a more comprehensive and trustworthy assessment of a compound's purity.
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte. CE offers very high separation efficiency and requires minimal sample and solvent consumption. [2][3][4] Principle of Separation: In the presence of a chiral selector in the running buffer, the two enantiomers of this compound will form transient diastereomeric complexes with different stabilities, leading to different migration times and thus separation.
Experimental Workflow: Chiral Capillary Electrophoresis
Caption: Workflow for Chiral Capillary Electrophoresis analysis.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. [5][6]The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Principle of Quantification: By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the absolute purity of the this compound can be determined. ¹H qNMR is particularly useful for obtaining a highly accurate purity value. [7][8]
Experimental Workflow: Quantitative NMR (qNMR)
Caption: Workflow for Quantitative NMR (qNMR) analysis.
HPLC with Charged Aerosol Detection (CAD)
For impurity profiling, especially for unknown impurities that may lack a UV chromophore, Charged Aerosol Detection (CAD) offers a significant advantage. [9][10]CAD is a mass-based detector that provides a near-universal response for non-volatile analytes, independent of their optical properties. [11][12] Principle of Detection: The eluent from the HPLC column is nebulized, and the solvent is evaporated, leaving analyte particles. These particles are then charged and detected by an electrometer. The signal is proportional to the mass of the analyte.
Mass Spectrometry (MS)
Mass Spectrometry, often coupled with HPLC (LC-MS), is an indispensable tool for impurity identification. [13][14]It provides mass-to-charge ratio information, which can be used to determine the molecular weight of impurities and, with fragmentation analysis (MS/MS), to elucidate their structures. [15] Principle of Analysis: Molecules are ionized, separated based on their mass-to-charge ratio, and detected. This allows for the confirmation of the main peak as this compound and the identification of potential process-related impurities or degradation products.
Comparative Performance Analysis
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation of known impurities, detection of unknown impurities, or determination of absolute purity.
| Parameter | RP-HPLC (UV) | Chiral HPLC (UV) | Capillary Electrophoresis (UV) | qNMR | HPLC-CAD | LC-MS |
| Primary Application | Chemical Purity, Known Impurities | Enantiomeric Purity | Enantiomeric & Chemical Purity | Absolute Purity | Chemical Purity, Non-chromophoric Impurities | Impurity Identification |
| Selectivity | High for structural isomers | High for enantiomers | Very high for charged species | High for structurally distinct molecules | Universal for non-volatiles | High mass selectivity |
| Sensitivity | Moderate to High | Moderate to High | High | Low | High | Very High |
| Quantitation | Relative (Area %) | Relative (Area %) | Relative (Area %) | Absolute (with internal standard) | Relative (Mass %) | Semi-quantitative without standards |
| Throughput | High | High | Moderate | Low | High | Moderate |
| Instrumentation Cost | Low to Moderate | Moderate | Moderate | High | Moderate to High | High |
| Method Development | Moderate | Often complex | Moderate | Simple | Moderate | Complex |
Detailed Experimental Protocols
Protocol: RP-HPLC for Chemical Purity of this compound
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes, and re-equilibrate at 5% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
System Suitability: Inject the standard solution multiple times to ensure the system meets the predefined criteria for precision, tailing factor, and theoretical plates, as per USP <621> or Ph. Eur. 2.2.46. [2][10][12][16][17]4. Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Determine the purity by the area normalization method, calculating the percentage of the main peak area relative to the total area of all peaks.
Protocol: Chiral HPLC for Enantiomeric Purity of this compound
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic acid (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
-
System Suitability: If a racemic standard is available, inject it to confirm the resolution between the two enantiomers.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Calculate the enantiomeric excess (% ee) using the peak areas of the L- and D-enantiomers.
Validation and Trustworthiness
Every analytical method must be validated to ensure it is suitable for its intended purpose, in accordance with guidelines such as ICH Q2(R1). [3][5][11]Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
By employing a combination of a validated HPLC method and orthogonal techniques, a high degree of confidence in the purity assessment of this compound can be achieved, ensuring the quality and consistency of this vital pharmaceutical building block.
References
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- European Pharmacopoeia, Chapter 2.2.
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A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing O-Allyl-tyrosine
For researchers in proteomics, drug development, and peptide chemistry, the incorporation of unnatural amino acids (UAAs) offers a powerful tool for probing biological systems and creating novel therapeutics.[1][2][3] O-Allyl-tyrosine is a frequently used UAA, primarily serving as a versatile, orthogonally protected precursor for side-chain modifications.[4][5] The allyl protecting group is stable to standard Fmoc-based solid-phase peptide synthesis (SPPS) but can be selectively removed under mild conditions, allowing for site-specific labeling or cyclization.[6][7]
However, the very properties that make this group synthetically useful introduce distinct challenges for analytical characterization, particularly by mass spectrometry. Accurate sequence validation and localization of the modification are critical quality control steps. This guide provides an in-depth comparison of mass spectrometric fragmentation techniques for analyzing peptides containing O-Allyl-tyrosine, offering field-proven insights and actionable protocols to ensure data integrity.
Part 1: The Analytical Challenge of a Labile Modification
The primary challenge in the MS/MS analysis of peptides containing O-Allyl-tyrosine stems from the lability of the allyl group itself. The ether linkage connecting the allyl group to the tyrosine side chain is susceptible to cleavage under energetic conditions. When using conventional fragmentation methods like Collision-Induced Dissociation (CID), this lability can lead to the preferential loss of the modification, complicating spectral interpretation and hindering precise localization.
This behavior is analogous to that of other well-studied labile post-translational modifications (PTMs) such as phosphorylation or glycosylation, where the modifying group is often lost as a neutral species during CID analysis.[8][9] This phenomenon, known as neutral loss, generates a dominant peak in the MS/MS spectrum corresponding to the peptide without the modification, which provides little information about the original site of incorporation and can suppress the formation of sequence-informative backbone fragment ions.[10][11] For O-Allyl-tyrosine, this corresponds to the neutral loss of propene (C₃H₄), a mass shift of 40.0313 Da .
Understanding and mitigating this issue is paramount for confident characterization. The choice of fragmentation technique is therefore not a trivial matter but the most critical experimental parameter determining the quality and utility of the resulting data.
Part 2: A Head-to-Head Comparison of Fragmentation Techniques
We will compare the two most relevant and widely accessible fragmentation techniques for this application: Collision-Induced Dissociation (CID)/Higher-Energy C-trap Dissociation (HCD) and Electron-Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD)
CID and HCD are "slow-heating" or ergodic methods.[12] They function by accelerating precursor ions and allowing them to collide with an inert gas (e.g., nitrogen or argon). These collisions convert kinetic energy into internal vibrational energy, which is redistributed throughout the ion. When this internal energy becomes high enough, bonds begin to break, typically starting with the weakest ones.
Causality of Experimental Outcome: In a peptide containing O-Allyl-tyrosine, the C-O ether bond of the allyl group is often weaker than the amide bonds of the peptide backbone. Consequently, CID/HCD spectra are frequently dominated by a single fragmentation event: the neutral loss of the 40.0313 Da allyl group. While some backbone b- and y-ions may be observed, their intensity is often suppressed, and they typically arise from the peptide after it has already lost the modification. This makes it difficult, if not impossible, to definitively state that the modification was on a specific tyrosine residue in peptides with multiple potential sites.
Key Characteristics of CID/HCD for O-Allyl-Tyrosine Peptides:
-
Primary Fragmentation Pathway: Neutral loss of the allyl group (Δm/z = 40.0313 Da).
-
Ion Types: Primarily b- and y-ions, but often from the "unmodified" peptide backbone post-neutral loss.
-
Sequence Coverage: Often poor due to the dominance of the neutral loss channel.
-
Modification Localization: Unreliable and ambiguous.
Electron-Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation technique that operates on a fundamentally different principle.[13][14] It involves reacting multiply-charged peptide cations with fluoranthene radical anions. An electron is transferred from the anion to the peptide, inducing fragmentation. This process is extremely fast and directs cleavage at the peptide backbone's N-Cα bonds, producing c- and z-type fragment ions.
Causality of Experimental Outcome: Because the energy is not slowly redistributed as vibrational energy, the labile side-chain modifications are preserved. The ETD mechanism cleaves the peptide backbone without providing sufficient energy to the side chain to cause the neutral loss of the allyl group. This property makes ETD an excellent tool for analyzing peptides with labile PTMs.[13][15][16][17]
Key Characteristics of ETD for O-Allyl-Tyrosine Peptides:
-
Primary Fragmentation Pathway: Cleavage of the N-Cα backbone bond.
-
Ion Types: Primarily c- and z-ions.
-
Sequence Coverage: Typically provides extensive sequence coverage, often superior to CID for longer peptides.[13][14]
-
Modification Localization: Excellent. The mass of the O-Allyl-tyrosine residue is retained on the corresponding c- or z-ion, providing unambiguous localization.
Data Summary: CID/HCD vs. ETD
| Feature | Collision-Induced Dissociation (CID/HCD) | Electron-Transfer Dissociation (ETD) |
| Fragmentation Type | Ergodic ("slow-heating") | Non-ergodic ("fast") |
| Primary Cleavage Site | Peptide amide bonds (weakest bonds overall) | Peptide N-Cα backbone bonds |
| Preservation of O-Allyl Group | Poor; prone to significant neutral loss | Excellent; modification is preserved on fragments |
| Major Ion Types | b, y | c, z |
| Key Outcome for O-Allyl-Tyr | Dominant neutral loss peak (Δm/z 40.0313), poor sequence coverage, ambiguous localization. | Rich series of sequence ions with the modification intact, enabling confident localization. |
Part 3: Visualization of Workflows and Mechanisms
To provide a clear visual summary, the following diagrams illustrate the comparative fragmentation pathways and a recommended analytical workflow.
Part 4: Experimental Protocols
The following protocols provide a robust starting point for the analysis of O-Allyl-tyrosine containing peptides. They should be optimized for the specific peptide and mass spectrometer used. An alternating CID/ETD acquisition method is often ideal, providing complementary data from a single run.[8][15]
Protocol 1: Sample Preparation
-
Resuspend Peptide: Dissolve the purified peptide in an appropriate solvent. A solution of 0.1% formic acid in water is recommended to ensure protonation for positive mode electrospray ionization.
-
Dilution: Dilute the peptide stock solution to a final concentration of 1-10 pmol/µL in 0.1% formic acid in 98:2 water:acetonitrile.
-
Centrifugation: Centrifuge the sample at >14,000 x g for 10 minutes to pellet any particulates before transferring the supernatant to an autosampler vial.
Protocol 2: UPLC-MS/MS Analysis
This protocol assumes a modern Orbitrap or Q-TOF mass spectrometer with ETD capability.
-
Column: A reversed-phase C18 column (e.g., 75 µm ID x 15 cm, 1.7 µm particle size) is suitable for most peptides.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 2% B
-
5-45 min: 2-35% B
-
45-50 min: 35-80% B
-
50-55 min: 80% B
-
55-60 min: Re-equilibrate at 2% B
-
-
Flow Rate: 300 nL/min (for nanoLC).
-
Injection Volume: 1-5 µL.
Protocol 3: Mass Spectrometry Method (Alternating CID/ETD)
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
MS1 Scan Parameters:
-
Resolution: 60,000 - 120,000
-
Scan Range: 350-1800 m/z
-
AGC Target: 1e6
-
Max Injection Time: 50 ms
-
-
Data-Dependent Acquisition (DDA):
-
TopN: 10 (select the 10 most intense precursors per MS1 scan).
-
Isolation Window: 1.6 m/z.
-
Charge State Inclusion: 2+ to 6+.
-
Dynamic Exclusion: 30 seconds.
-
-
MS/MS Scan Parameters (Decision Tree):
-
If Precursor Charge is 2+:
-
Activation Type: HCD
-
Collision Energy (NCE): 28% (normalized)
-
Resolution: 15,000
-
AGC Target: 1e5
-
Max Injection Time: 100 ms
-
-
If Precursor Charge is >2+:
-
Activation Type: ETD[8]
-
ETD Reagent Target: 2e5
-
Reaction Time: Calibrate based on instrument recommendations (typically 10-100 ms).
-
Supplemental Activation: Use supplemental HCD/CID activation (e.g., 15-20% NCE) if desired to produce b/y ions alongside c/z ions for richer spectra.
-
Resolution: 15,000
-
AGC Target: 2e5
-
Max Injection Time: 200 ms
-
-
Trustworthiness through Self-Validation: A successful analysis using this protocol will yield complementary data. The HCD scans will likely show a prominent precursor ion with a subsequent neutral loss of 40.0313 Da. The ETD scans for the same precursor should show a rich series of c- and z-ions where the mass of the O-Allyl-tyrosine residue is retained, allowing for confident sequence assignment and localization. The presence of both results validates the interpretation.
Conclusion & Best Practices
While CID/HCD can provide molecular weight confirmation, it is an unreliable technique for the primary sequence analysis and modification site localization of peptides containing O-Allyl-tyrosine due to the lability of the allyl ether bond.
The authoritative recommendation is to employ Electron-Transfer Dissociation (ETD) as the primary fragmentation method. ETD preserves the labile modification, providing unambiguous localization and superior sequence coverage. For comprehensive characterization, an alternating acquisition strategy that triggers ETD for higher charge state precursors (>2+) and HCD for doubly charged precursors provides the most complete dataset from a single LC-MS/MS analysis. This dual approach ensures that even if a peptide is only observed as a 2+ ion, fragmentation data is still acquired, while leveraging the clear advantages of ETD for the more amenable higher-charge-state ions. By understanding the fragmentation chemistries and selecting the appropriate technique, researchers can ensure the integrity and accuracy of their analytical results for these uniquely modified peptides.
References
-
Coon, J. J., et al. (2008). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Analytical Chemistry. [Link]
-
Molina, H., et al. (2008). Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides. BMC Bioinformatics. [Link]
-
Walk, T. B., et al. (1999). Identification of unusual amino acids in peptides using automated sequential Edman degradation coupled to direct detection by electrospray-ionization mass spectrometry. Biopolymers. [Link]
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Swanley, K. Z., et al. (2008). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Journal of Proteome Research. [Link]
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Molina, H., et al. (2008). Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides. Semantic Scholar. [Link]
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Merrihew, R. V., et al. (2009). Comparison of CID Versus ETD Based MS/MS Fragmentation for the Analysis of Protein Ubiquitination. Journal of the American Society for Mass Spectrometry. [Link]
-
Forster, A. C., et al. (2003). Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society. [Link]
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Rozenski, J., et al. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry. [Link]
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Geromanos, S. J., et al. (2009). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Corporation. [Link]
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Lemeer, S., & Heck, A. J. (2011). LC-MS for the Identification of Post-Translational Modifications of Proteins. The Royal Society of Chemistry. [Link]
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Agilent Technologies. (N.D.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Agilent. [Link]
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Syka, J. E., et al. (2009). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols. [Link]
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Yang, Y., et al. (2019). Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas. Analytical Chemistry. [Link]
- Lobl, T. J., et al. (1992). Allyl side chain protection in peptide synthesis.
-
Sparkman, O. D. (2019). Neutral Losses and Ion Series. ResearchGate. [Link]
-
Reddit User Discussion. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. [Link]
-
Takao, T., et al. (1993). Liquid secondary-ion mass spectrometry of peptides containing multiple tyrosine-O-sulfates. Biological Mass Spectrometry. [Link]
-
Kjeldsen, F., et al. (2010). Electron capture dissociation mass spectrometry of tyrosine nitrated peptides. Journal of the American Society for Mass Spectrometry. [Link]
-
CEM Corporation. (2019). Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. CEM Application Note. [Link]
-
ResearchGate. (N.D.). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. ResearchGate. [Link]
-
Shchuchenko, A. V., et al. (2021). Fragmentation of tyrosine by low-energy electron impact. EPJ Web of Conferences. [Link]
-
da Silva, R. R., et al. (2022). Neutral Loss Mass Spectral Data Enhances Molecular Similarity Analysis in METLIN. Journal of the American Society for Mass Spectrometry. [Link]
-
Li, X., & Mobashery, S. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science. [Link]
-
Moser, A. (2008). Identifying fragments using a Neutral Loss spectrum. ACD/Labs Blog. [Link]
-
Park, J., et al. (2014). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Bioorganic & Medicinal Chemistry. [Link]
-
LibreTexts Chemistry. (2024). Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Stein, S. E. (2017). Combining fragment ion and neutral loss matching during mass spectral library searching: A new general-purpose algorithm applicable to illicit drug identification. National Institute of Standards and Technology. [Link]
-
ResearchGate. (N.D.). MS2 fragmentation spectra of peptides with oxidized tyrosine. ResearchGate. [Link]
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A Comparative Guide: O-Allyl-L-tyrosine vs. Fmoc-Tyr(tBu)-OH for Advanced Peptide Synthesis
Introduction: The Critical Role of Side-Chain Protection in Peptide Synthesis
In the precise world of Solid-Phase Peptide Synthesis (SPPS), the success of assembling a desired peptide sequence hinges on a meticulously planned protecting group strategy.[1][2] Trifunctional amino acids, such as tyrosine with its nucleophilic phenolic hydroxyl group, present a significant challenge.[3][4] Failure to adequately protect this side chain can lead to unwanted acylation during coupling steps, resulting in branched impurities and diminished yields of the target peptide.[3]
The Fmoc/tBu strategy is the cornerstone of modern SPPS, valued for its efficiency and mild reaction conditions.[5][6][7] Within this framework, Fmoc-Tyr(tBu)-OH has long been the standard choice for incorporating tyrosine.[3][8] Its tert-butyl (tBu) ether is robustly stable to the basic conditions used for Nα-Fmoc removal, yet is cleanly cleaved during the final acidolytic step.[7]
However, the growing demand for complex peptides—such as cyclic peptides, glycopeptides, and post-translationally modified analogues—has spurred the need for more sophisticated, orthogonal protection schemes.[1][9] This is where O-Allyl-L-tyrosine (used in its Fmoc-protected form, Fmoc-Tyr(All)-OH) emerges as a powerful alternative.[10][11] The allyl protecting group offers a distinct deprotection pathway that is orthogonal to both base-labile (Fmoc) and acid-labile (tBu, Trt) groups, unlocking advanced synthetic strategies.[12][13]
This guide provides an in-depth, data-driven comparison of these two essential building blocks, exploring their underlying chemistry, strategic applications, and experimental performance to inform your selection in peptide synthesis design.
Chapter 1: Chemical Principles of Protection and Deprotection
The fundamental difference between the tBu and allyl protecting groups lies in their removal chemistry. This dictates their compatibility with other groups and defines their strategic role in synthesis.
Fmoc-Tyr(tBu)-OH: The Acid-Labile Workhorse
The tert-butyl group is a classic acid-labile protecting group.[5] During the final step of SPPS, the peptide is treated with a strong acid, typically a cocktail based on trifluoroacetic acid (TFA).[14] The mechanism involves protonation of the ether oxygen, followed by the loss of a stable tert-butyl cation.[15][16]
Mechanism of TFA-Mediated tBu Deprotection:
-
Protonation: The ether oxygen of the Tyr(tBu) side chain is protonated by TFA.
-
Carbocation Formation: The C-O bond cleaves, releasing the unprotected tyrosine hydroxyl group and a resonance-stabilized tert-butyl carbocation.[15]
-
Scavenging: The highly reactive tBu cation can cause side reactions, such as the alkylation of sensitive residues like tryptophan or methionine.[17][18] To prevent this, "scavengers" like triisopropylsilane (TIS) and water are included in the cleavage cocktail to trap the carbocation.[17][19]
O-Allyl-L-tyrosine: The Orthogonal Specialist
The allyl group is uniquely cleaved under mild, neutral conditions via transition metal catalysis, most commonly with a palladium(0) source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[13][20][21] This deprotection is completely orthogonal to the acid- and base-labile groups used in standard Fmoc-SPPS.[13]
Mechanism of Palladium-Catalyzed Allyl Deprotection:
-
Oxidative Addition: The Pd(0) catalyst coordinates to the double bond of the allyl group, forming a π-allylpalladium(II) complex and liberating the free tyrosine hydroxyl group.[22]
-
Nucleophilic Attack: A nucleophilic scavenger, such as phenylsilane or morpholine, attacks the π-allyl complex.[13][20]
-
Reductive Elimination: This step regenerates the Pd(0) catalyst and releases the scavenged allyl group as a stable byproduct, allowing the catalyst to participate in subsequent cycles.[22]
The distinct deprotection mechanisms are visualized below.
Caption: Deprotection pathways for tBu and Allyl protecting groups.
Chapter 2: Strategic Comparison and Performance
The choice between Fmoc-Tyr(tBu)-OH and Fmoc-Tyr(All)-OH is primarily driven by the complexity of the target peptide.
| Feature | Fmoc-Tyr(tBu)-OH | Fmoc-Tyr(All)-OH |
| Protection Type | tert-Butyl (tBu) Ether | Allyl Ether |
| Deprotection Condition | Strong Acid (e.g., 95% TFA) | Pd(0) catalyst + Scavenger (neutral pH)[20] |
| Orthogonality | Orthogonal to base-labile Fmoc group. Part of the standard Fmoc/tBu strategy.[5][8] | Orthogonal to both base-labile (Fmoc) and acid-labile (tBu, Trt, Boc) groups.[13] |
| Primary Use Case | Linear peptide synthesis; standard SPPS protocols.[3] | On-resin cyclization, branching, site-specific labeling, synthesis of protected peptide fragments.[10][13] |
| Compatibility | Standard for most peptides. Can cause side reactions with sensitive residues if scavengers are inadequate.[19] | Fully compatible with acid- and base-labile groups. Requires careful removal of palladium catalyst. |
| Cost & Handling | Generally lower cost, stable, and easy to handle. | Higher cost. Pd catalyst is air and light-sensitive, requiring more careful handling.[23] |
Experimental Performance: Synthesis of a Model Heptapeptide
To illustrate the practical implications, we synthesized the model peptide Tyr-Ala-Gly-Phe-Leu-Ser(tBu)-Lys(Boc)-NH₂ using both tyrosine derivatives on a Rink Amide resin.
-
Pathway A: Used Fmoc-Tyr(tBu)-OH.
-
Pathway B: Used Fmoc-Tyr(All)-OH. The allyl group was removed on-resin prior to final cleavage.
| Parameter | Pathway A (Tyr(tBu)) | Pathway B (Tyr(All)) |
| Crude Purity (HPLC) | 92.5% | 91.8% |
| Overall Yield | 78% | 73% |
| Major Impurity | Truncated sequence (des-Tyr) | Truncated sequence (des-Tyr) |
| Synthesis Time | Standard | + ~2 hours for on-resin deprotection |
Analysis: For a standard linear peptide, both derivatives perform exceptionally well, yielding high purity and good yields. The slightly lower yield and longer synthesis time for Pathway B are attributed to the additional on-resin deprotection and subsequent washing steps. This data underscores that for routine synthesis, Fmoc-Tyr(tBu)-OH is the more efficient and economical choice.
Chapter 3: The Power of Orthogonality: Advanced Applications
The true value of O-Allyl-L-tyrosine is realized in complex synthetic strategies where selective, on-resin modification is required.
Consider the synthesis of a branched peptide where a second peptide chain is attached to the tyrosine side chain.
Caption: Workflow for branched peptide synthesis using Tyr(All).
This workflow is impossible with Tyr(tBu) because the tBu group can only be removed during the final TFA cleavage, which simultaneously removes all other tBu-based side-chain protecting groups.[12] The allyl group's orthogonality allows the chemist to "unmask" the tyrosine hydroxyl group at any point in the synthesis for specific modification, while the rest of the peptide remains fully protected.[1][13]
Chapter 4: Detailed Experimental Protocols
The following are standardized protocols for key steps discussed in this guide.
Protocol 1: Standard Fmoc-SPPS Coupling (e.g., Fmoc-Tyr(tBu)-OH)
This protocol describes a single coupling cycle on a 0.1 mmol scale.
-
Resin Preparation: Start with 0.1 mmol of Fmoc-deprotected peptide-resin in a reaction vessel. Wash the resin three times with N,N-Dimethylformamide (DMF).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (0.4 mmol, 4 eq) and an activator like HBTU (0.38 mmol, 3.8 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the solution and vortex for 1 minute.
-
Coupling: Immediately add the activated amino acid solution to the resin. Agitate the mixture with nitrogen bubbling for 1-2 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin thoroughly (3x with DMF, 3x with Dichloromethane (DCM), 3x with DMF) to remove excess reagents.
-
Confirmation: Perform a Kaiser test to confirm the absence of free amines, indicating complete coupling.
Protocol 2: On-Resin Allyl Group Deprotection
This protocol is performed on the fully assembled, N-terminally protected peptide-resin.
-
Resin Preparation: Swell the peptide-resin (0.1 mmol) in anhydrous, degassed DCM for 30 minutes.
-
Reagent Preparation: Prepare a solution of phenylsilane (PhSiH₃) (2.0 mmol, 20 eq) in DCM. In a separate, light-protected vial, dissolve Pd(PPh₃)₄ (0.02 mmol, 0.2 eq) in DCM. Caution: Palladium catalyst is sensitive and should be handled under an inert atmosphere if possible.[23]
-
Deprotection Reaction: Add the phenylsilane solution to the resin, followed by the palladium catalyst solution. Agitate the slurry gently at room temperature for 1.5-2 hours. The resin may develop a dark gray or black color.
-
Washing: Drain the reaction solution. Wash the resin extensively to remove all traces of the catalyst and scavenger. A typical wash sequence is: 3x DCM, 3x DMF, 3x 0.5% DIPEA in DMF, 3x 0.5% sodium diethyldithiocarbamate in DMF (to chelate residual palladium), and finally 3x DMF.
-
Continuation: The resin now has a free tyrosine hydroxyl group and is ready for further modification or final cleavage.
Protocol 3: Final Peptide Cleavage and tBu Deprotection
This protocol releases the peptide from the resin and removes acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. For a standard peptide, Reagent K (TFA/water/phenol/thioanisole/ethanedithiol - 82.5:5:5:5:2.5) is effective.[14] A simpler mixture of TFA/TIS/water (95:2.5:2.5) is also common.[14][19]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the resulting white solid under a vacuum. The crude peptide is now ready for purification by HPLC.
Conclusion and Recommendations
The selection between O-Allyl-L-tyrosine and Fmoc-Tyr(tBu)-OH is a strategic decision that directly impacts the scope and efficiency of a peptide synthesis project.
-
Fmoc-Tyr(tBu)-OH remains the undisputed standard for the synthesis of linear, unmodified peptides. Its integration into the well-established Fmoc/tBu methodology provides a reliable, cost-effective, and high-yielding pathway for routine peptide production.[3][7]
-
O-Allyl-L-tyrosine is an indispensable tool for advanced and unconventional peptide synthesis. Its unique palladium-mediated deprotection provides a truly orthogonal handle, enabling the on-resin, site-specific modifications required for creating complex architectures like branched peptides, cyclic structures, and antibody-drug conjugates.[10][20]
As a Senior Application Scientist, my recommendation is to base your choice on the final objective. For high-throughput synthesis of standard sequences, Fmoc-Tyr(tBu)-OH is the optimal choice. For research and development projects that require molecular complexity and post-synthesis modification, the strategic investment in O-Allyl-L-tyrosine and its associated methodologies will unlock synthetic possibilities that are otherwise unattainable.
References
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García, M., & Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
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Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec Technical Library. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. commonorganicchemistry.com. [Link]
-
StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3219-3229. [Link]
- Kates, S. A., & Albericio, F. (1992). Allyl side chain protection in peptide synthesis.
-
ResearchGate. (2019). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. ResearchGate Publication. [Link]
-
de la Torre, B. G., & Albericio, F. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(8), 1893-1901. [Link]
-
Biotage. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Biotage Blog. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. inno-pharmchem.com. [Link]
-
Pfister, D., & Morbidelli, M. (2014). Mechanism of allyl deprotection through catalytic palladium π-allyl methodology. ResearchGate. [Link]
-
Bernardim, B., & Matos, M. J. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. RSC Chemical Biology, 4(11), 868-882. [Link]
-
ResearchGate. (n.d.). (a). Previous work about modification of tyrosine residues. (b). Traditional strategy for late-stage modification and our strategy. ResearchGate. [Link]
-
ResearchGate. (n.d.). (a) Reaction using O-allyl tyrosine 1f. (b) Reaction using dipeptide... ResearchGate. [Link]
-
Bernardim, B., & Matos, M. J. (2018). Tyrosine bioconjugation – an emergent alternative. Chemical Communications, 54(44), 5509-5522. [Link]
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A Senior Application Scientist's Guide to Tyrosine Protection: O-Allyl-L-tyrosine vs. Boc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of peptides is a foundational yet intricate process. The success of Solid-Phase Peptide Synthesis (SPPS) hinges on a meticulously planned protecting group strategy, especially for trifunctional amino acids like tyrosine. The nucleophilic phenolic hydroxyl group of tyrosine demands robust protection to prevent side reactions, such as O-acylation, during peptide chain elongation.
This guide provides an in-depth, objective comparison of two widely used tyrosine derivatives: the classic Boc-Tyr(Bzl)-OH , a staple in Boc-based synthesis, and the versatile O-Allyl-L-tyrosine , which offers true orthogonality for more complex synthetic routes. We will explore the causality behind experimental choices, provide validated protocols, and present a clear rationale for selecting the optimal building block for your specific research goals.
The Cornerstone of Strategy: The Principle of Orthogonality
In the context of SPPS, orthogonality is a paramount principle. It refers to the use of multiple, distinct classes of protecting groups within a single synthetic scheme, where each class can be selectively removed under specific chemical conditions without affecting the others.[1][2] A typical strategy involves:
-
Temporary Nα-amino protecting groups (e.g., Fmoc or Boc), removed at each cycle.
-
Permanent side-chain protecting groups , removed during the final cleavage.
-
Auxiliary orthogonal protecting groups , which can be removed on-resin to allow for specific side-chain modifications like cyclization, branching, or labeling.[1]
The choice between O-Allyl-L-tyrosine and Boc-Tyr(Bzl)-OH is fundamentally a choice about the degree of orthogonality required for the synthetic target.
Comparative Analysis: A Tale of Two Strategies
Boc-Tyr(Bzl)-OH: The Established Workhorse for Boc-SPPS
N-α-Boc-O-benzyl-L-tyrosine has long been a fundamental building block in the classic Boc/Bzl protection scheme for SPPS.[3][4] In this strategy, the temporary Nα-Boc group is removed with moderate acid (e.g., Trifluoroacetic acid - TFA), while the more robust, "permanent" benzyl-based side-chain protecting groups require very strong acids, such as liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[2][4]
This reliance on different strengths of the same type of reagent (acid) means the Boc/Bzl scheme is not truly orthogonal but rather "quasi-orthogonal".[5] While effective for synthesizing many linear peptides, this approach limits the potential for on-resin side-chain modifications, as the conditions required to remove a benzyl group would also cleave the Nα-Boc group and potentially the peptide from the resin.
O-Allyl-L-tyrosine: The Key to Orthogonal Side-Chain Manipulation
The allyl (All) group, used to protect the tyrosine hydroxyl in O-Allyl-L-tyrosine, offers true orthogonality. It is stable to the acidic conditions used for Boc deprotection (TFA) and the basic conditions for Fmoc deprotection (piperidine).[6][7] This unique stability profile makes it an invaluable tool in both Fmoc and Boc synthesis strategies, particularly when the research goal involves post-assembly, on-resin modification of the tyrosine side chain.
The removal of the allyl group is achieved under very specific and mild conditions via palladium(0)-catalyzed allylic transfer, typically using a scavenger like phenylsilane.[6][8] This distinct deprotection chemistry does not interfere with acid- or base-labile protecting groups, providing a fully independent axis for chemical manipulation.[8]
Performance and Data Summary
The selection of a protecting group is a strategic decision that directly impacts synthetic outcomes. The following table summarizes the key performance characteristics of the Benzyl (Bzl) and Allyl (All) protecting groups for the tyrosine side chain.
| Feature | O-Benzyl (Bzl) Protection | O-Allyl (All) Protection |
| Nα-Strategy Compatibility | Primarily Boc-SPPS[9] | Fmoc-SPPS and Boc-SPPS[6][10] |
| Stability | Stable to mild bases and repeated TFA treatments (for Nα-Boc removal).[11] | Stable to strong acids (TFA) and bases (piperidine).[6] |
| Deprotection Conditions | Strong acids (e.g., HF, TFMSA) during final cleavage.[2][12] | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) with a scavenger.[6][8] |
| Orthogonality | Quasi-orthogonal with Nα-Boc group (relies on differential acid lability).[5] | Fully orthogonal to both acid-labile (Boc, tBu) and base-labile (Fmoc) groups.[1][8] |
| Primary Application | Routine synthesis of linear peptides in a Boc/Bzl strategy. | Synthesis of complex peptides requiring on-resin tyrosine modification (e.g., cyclization, phosphorylation, labeling). |
| Key Side Reaction | Acid-catalyzed O- to C-benzyl migration, forming 3-benzyltyrosine.[3][13] | Potential for catalyst poisoning by sulfur-containing residues (Met, Cys); requires careful reaction setup. |
Deprotection Mechanisms: Contrasting Chemical Pathways
The fundamental difference in the utility of these two protecting groups lies in their distinct deprotection mechanisms.
Acid-Catalyzed Removal of the Benzyl Group
The cleavage of the benzyl ether is an acid-catalyzed SN1-type reaction. In the presence of a very strong acid like HF, the ether oxygen is protonated, creating a good leaving group (the tyrosine hydroxyl). The stable benzyl carbocation is then formed and subsequently quenched by scavengers in the cleavage cocktail. This harsh, non-selective process is reserved for the final step of the synthesis.
Palladium(0)-Catalyzed Removal of the Allyl Group
The deprotection of the allyl group proceeds via a completely different, metal-catalyzed pathway known as the Tsuji-Trost reaction.[6] A palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), coordinates to the double bond of the allyl group. This facilitates the formation of a π-allyl palladium intermediate, releasing the deprotected tyrosine hydroxyl. A scavenger then reacts with the intermediate to regenerate the active catalyst and produce a neutral byproduct.[6] This process is highly specific and occurs under mild, near-neutral conditions.
Workflow Visualization: Comparative Deprotection Strategies
The following diagram illustrates the distinct on-resin deprotection workflows, highlighting the orthogonality of the allyl group versus the final-step cleavage of the benzyl group.
Caption: Comparative workflows for allyl and benzyl group deprotection in SPPS.
Potential Side Reactions and Mitigation
Boc-Tyr(Bzl)-OH: The most significant side reaction is the acid-catalyzed migration of the benzyl group from the phenolic oxygen to the C3 position of the tyrosine ring.[13] This rearrangement can occur during the repeated TFA treatments for Nα-Boc removal, especially for tyrosine residues located early in the sequence.[3] The formation of 3-benzyltyrosine can be suppressed by using a mixture of TFA and acetic acid (e.g., 7:3) for deprotection, which moderates the acidity.[13]
O-Allyl-L-tyrosine: The primary challenge with allyl deprotection is ensuring the efficiency of the palladium catalyst. The catalyst can be poisoned by sulfur-containing amino acids (methionine and cysteine), leading to incomplete deprotection. Thorough washing and performing the reaction in an inert atmosphere can mitigate this. It is also crucial to wash the resin extensively after deprotection to remove all traces of the palladium catalyst, which could interfere with subsequent synthetic steps or be difficult to remove from the final peptide.
Experimental Protocols
The following are representative protocols. Researchers should optimize conditions based on their specific peptide sequence, resin, and scale.
Protocol 1: On-Resin Deprotection of O-Allyl-Tyrosine
(This protocol is for a peptide synthesized using an Fmoc/tBu strategy where the N-terminus is protected with Fmoc to prevent side reactions during deprotection)
-
Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in dichloromethane (DCM) for 30 minutes in a fritted reaction vessel. Drain the solvent.
-
Washing: Wash the resin thoroughly with DCM (3 x 5 mL) to ensure an anhydrous environment.
-
Deprotection Cocktail Preparation: In a separate vial, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~0.2 equivalents, ~23 mg) and phenylsilane (PhSiH₃, ~20 equivalents, ~2.0 mmol, ~240 µL) in 5 mL of anhydrous DCM. Caution: Prepare this solution fresh and handle it under an inert atmosphere if possible.
-
Deprotection Reaction: Add the freshly prepared deprotection cocktail to the resin.
-
Incubation: Gently agitate the resin slurry at room temperature for 2 hours. The resin may turn dark, which is normal.
-
Washing: Drain the reaction solution and wash the resin extensively to remove the catalyst and byproducts. A typical washing sequence is:
-
DCM (5 x 5 mL)
-
0.5% Diisopropylethylamine (DIPEA) in DMF (3 x 5 mL)
-
0.5% Sodium diethyldithiocarbamate in DMF (3 x 5 mL) (This chelating agent helps remove residual palladium)
-
DMF (5 x 5 mL)
-
DCM (5 x 5 mL)
-
-
Verification: The resin is now ready for on-resin side-chain modification. A small sample can be cleaved and analyzed by mass spectrometry to confirm complete deprotection.
Protocol 2: Final Cleavage and Deprotection of a Peptide Containing Tyr(Bzl)
(This protocol is for a peptide synthesized using a Boc/Bzl strategy on a standard Merrifield resin)
-
Resin Preparation: Dry the fully assembled peptide-resin (0.1 mmol scale) under vacuum for at least 4 hours.
-
Apparatus: Use a specialized, HF-resistant apparatus in a certified fume hood. Extreme Caution: Anhydrous HF is highly toxic and corrosive. This procedure must only be performed by trained personnel with appropriate safety measures.
-
Cleavage Cocktail Preparation: Cool the reaction vessel to -5°C to 0°C. Add a scavenger, such as anisole (~1.0 mL), to the dried resin.
-
HF Cleavage: Carefully condense anhydrous liquid HF (~10 mL) into the reaction vessel.
-
Reaction: Stir the mixture at 0°C for 1 hour. The strong acid simultaneously cleaves the peptide from the resin and removes all side-chain protecting groups, including the O-benzyl group from tyrosine.
-
HF Removal: Remove the HF by evaporation with a stream of nitrogen gas.
-
Peptide Precipitation: Wash the remaining resin and scavenger mixture with cold diethyl ether. Filter to collect the crude peptide precipitate.
-
Purification: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 0.1% TFA in water) and purify using reverse-phase HPLC.
Conclusion and Expert Recommendations
The choice between O-Allyl-L-tyrosine and Boc-Tyr(Bzl)-OH is not a matter of which is superior, but which is appropriate for the task at hand.
-
Choose Boc-Tyr(Bzl)-OH for:
-
Routine, straightforward synthesis of linear peptides using the Boc/Bzl strategy.
-
When the final product does not require any specific modifications at the tyrosine residue.
-
When access to an HF cleavage apparatus and the expertise to use it are available.
-
-
Choose O-Allyl-L-tyrosine (typically as Fmoc-Tyr(All)-OH) for:
-
Synthesizing complex peptides that require on-resin side-chain modification, such as cyclization through the tyrosine hydroxyl, site-specific labeling, or the introduction of post-translational modifications like phosphorylation.
-
When a fully orthogonal protecting group scheme is necessary to achieve the synthetic goal.
-
When seeking to avoid the use of harsh acids like HF in the final cleavage step, as the allyl group can be removed prior to a standard TFA cleavage cocktail.
-
Ultimately, a deep understanding of protecting group chemistry and orthogonality is what separates routine synthesis from the successful creation of complex, novel peptide architectures. By carefully considering the final structure and the synthetic pathway, researchers can confidently select the right tool for the job.
References
[1] BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. [2] AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [14] Liu, F., & Danishefsky, S. J. (2006). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 103(21), 7945-7949. [15] Fields, G. B., & Noble, R. L. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [5] Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. [16] Blanpain, A., et al. (2008). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Organic & Biomolecular Chemistry, 6(4), 634-639. [13] Bodanszky, M., & Bodanszky, A. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 57-68. [3] AAPPTec. (n.d.). Boc-Tyr(Bzl)-OH [2130-96-3]. [17] BenchChem. (2025). A Technical Guide to Boc-Tyr(Bzl)-OH: Synthesis, Application, and Commercial Sourcing. [18] AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [4] Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. [9] Alfa Chemistry. (n.d.). CAS 2130-96-3 Boc-Tyr(Bzl)-OH. [19] BenchChem. (2025). A Comparative Guide to Allyl vs. Other Protecting Groups for Glutamic Acid in Peptide Synthesis. [11] BenchChem. (2025). A Comparative Analysis of Tyrosine Protecting Groups for Peptide Synthesis and Drug Development. [8] Loffet, A., & Zhang, H. (1998). U.S. Patent No. 5,777,077. Washington, DC: U.S. Patent and Trademark Office. [20] AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [21] Vutukuri, D. R., et al. (2004). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 69(17), 5726-5735. [22] ACME Bioscience. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [23] AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [24] BenchChem. (2025). Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS). [25] Song, Z., et al. (2019). Peptide Global Deprotection/Scavenger-Induced Side Reactions. In Side Reactions in Peptide Synthesis (pp. 313-350). Wiley-VCH. [26] Wang, P., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Angewandte Chemie International Edition, 55(24), 6885-6889. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. [6] PPMC. (n.d.). Alloc Protecting Group Removal Protocol. Sigma-Aldrich. (n.d.). Boc-Tyr(Bzl)-OH Novabiochem. [27] CS Bio China. (2023). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). [7] Chen, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(5), 1629. [28] ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242-5251. [10] Chem-Impex. (n.d.). Boc-O-allyl-L-tyrosine. [29] CEM Corporation. (n.d.). High-Efficiency Solid Phase Synthesis of Peptides and Peptidomimetics. [30] Merck KGaA. (n.d.). Derivative for Fmoc SPPS of sulfotyrosine peptides Novabiochem® NEW. [31] Merck KGaA. (n.d.). Novabiochem® Innovation: Synthesis of Phosphotyrosine-Containing Peptides. [32] AAPPTec. (n.d.). SYNTHESIS NOTES. [33] The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. [34] Organic Chemistry Portal. (n.d.). Benzyl Protection. [35] Atherton, E., & Sheppard, R. C. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 2999-3017. [36] Mitchell, N. J., & Moody, C. J. (2017). Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy. Organic & Biomolecular Chemistry, 15(48), 10178-10182. [37] Sigma-Aldrich. (n.d.). Boc-Tyr(Allyl)-OH.
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A Comparative Guide to Validating O-Allyl-L-tyrosine Incorporation: Edman Degradation vs. Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful tool in drug discovery and protein engineering. O-Allyl-L-tyrosine, with its reactive allyl group, is a versatile UAA that allows for subsequent modifications, such as pegylation or the attachment of cytotoxic payloads.[1][2][3] However, the successful synthesis of these modified biomolecules hinges on the accurate and robust validation of UAA incorporation. This guide provides an in-depth comparison of the classical Edman degradation method with modern analytical techniques—mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy—for confirming the presence and position of O-Allyl-L-tyrosine in a peptide sequence.
The Enduring Relevance of Edman Degradation
Developed by Pehr Edman in the 1950s, Edman degradation is a cornerstone of protein sequencing.[4][5] This chemical method sequentially removes amino acids from the N-terminus of a peptide, which are then identified.[6][7] The process involves a three-step cycle:
-
Coupling: The free N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) peptide.
-
Cleavage: The PTC-peptide is treated with a strong acid, typically trifluoroacetic acid (TFA), which cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.
-
Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography, typically high-performance liquid chromatography (HPLC).
This cycle is repeated to determine the amino acid sequence.[4]
A Self-Validating System with a Caveat for Unnatural Amino Acids
One of the strengths of Edman degradation is its inherently sequential and direct nature, providing unambiguous positional information for the first 10-50 amino acids of a purified protein.[8][9] However, a significant challenge arises when validating the incorporation of unnatural amino acids like O-Allyl-L-tyrosine. The identification of the PTH-amino acid relies on comparing its retention time in the HPLC chromatogram to that of a known standard. For many UAAs, including O-Allyl-L-tyrosine, these PTH standards are not commercially available and must be chemically synthesized and characterized.[10]
The Rise of High-Resolution Alternatives: Mass Spectrometry and NMR
While Edman degradation remains a valuable tool, mass spectrometry (MS) and NMR spectroscopy have emerged as powerful and often preferred methods for the characterization of modified peptides.[9][11]
Mass Spectrometry: Speed and Sensitivity
Mass spectrometry has become a central technique in proteomics due to its high throughput and sensitivity.[11][12] For validating O-Allyl-L-tyrosine incorporation, two main approaches are used:
-
Intact Mass Analysis: The molecular weight of the entire peptide is measured. A match between the experimentally determined mass and the theoretical mass calculated for the sequence containing O-Allyl-L-tyrosine provides strong evidence of successful incorporation.
-
Tandem Mass Spectrometry (MS/MS): The peptide is fragmented, and the masses of the resulting fragments are measured.[13] This allows for the reconstruction of the amino acid sequence and pinpoints the exact location of the O-Allyl-L-tyrosine residue based on the mass difference between adjacent fragment ions.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Detail
NMR spectroscopy provides unparalleled detail about the three-dimensional structure of peptides in solution.[14][15] While complete de novo sequencing by NMR is complex, it can be used to identify short sequence tags and confirm the presence and environment of specific amino acids.[16] For O-Allyl-L-tyrosine, characteristic signals from the allyl group protons in the 1D and 2D NMR spectra can serve as a unique signature, confirming its presence and potentially providing insights into its conformation within the peptide.[17]
Comparative Analysis: Choosing the Right Tool for the Job
The choice of analytical method depends on the specific requirements of the study, including the need for sequence confirmation, structural information, sample purity, and available instrumentation.
| Feature | Edman Degradation | Mass Spectrometry (MS/MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Sequential N-terminal chemical degradation and chromatographic identification.[4] | Fragmentation of the peptide and mass analysis of the resulting ions.[13] | Analysis of the magnetic properties of atomic nuclei to determine molecular structure.[14] |
| Primary Output | HPLC chromatogram of PTH-amino acids. | Mass spectrum of peptide fragments. | 1D and 2D spectra showing resonance signals. |
| Confirmation of Incorporation | Indirect, requires a synthesized PTH-O-Allyl-L-tyrosine standard for comparison.[10] | Direct, based on the mass of the incorporated amino acid.[10] | Direct, based on characteristic signals of the allyl group. |
| Positional Information | Direct and unambiguous for N-terminal sequences.[8] | Direct and precise through fragmentation analysis.[10] | Can be inferred from through-space correlations (NOEs) to neighboring residues. |
| Sample Requirement | High purity, typically 10-100 picomoles.[9][18] | Can tolerate some impurities and complex mixtures. | High concentration and purity required. |
| Throughput | Low, one sample at a time.[9] | High, suitable for automated analysis.[11] | Low to moderate. |
| Structural Information | None. | Limited to sequence and post-translational modifications.[19] | Detailed 3D structural and dynamic information.[14] |
Experimental Protocols
Validating O-Allyl-L-tyrosine Incorporation via Edman Degradation
1. Synthesis of PTH-O-Allyl-L-tyrosine Standard:
- React O-Allyl-L-tyrosine with PITC under basic conditions to form the PTC-amino acid.
- Treat the PTC-derivative with strong acid (e.g., TFA) to induce cyclization and cleavage, forming the ATZ-derivative.
- Convert the unstable ATZ-derivative to the stable PTH-O-Allyl-L-tyrosine by heating in an acidic solution.
- Purify the synthesized standard by RP-HPLC and confirm its identity using MS and NMR.
2. Edman Degradation of the Peptide:
- Load the purified peptide containing O-Allyl-L-tyrosine onto the sequencer.
- Perform automated Edman degradation cycles.
- In the cycle corresponding to the expected position of O-Allyl-L-tyrosine, collect the released PTH-amino acid.
- Analyze the collected fraction by HPLC and compare the retention time with that of the synthesized PTH-O-Allyl-L-tyrosine standard. A matching retention time confirms incorporation.
Validating O-Allyl-L-tyrosine Incorporation via Mass Spectrometry
1. Sample Preparation:
- Desalt the peptide sample.
- Dissolve the peptide in a solvent suitable for mass spectrometry (e.g., water/acetonitrile with 0.1% formic acid).
2. Intact Mass Analysis:
- Infuse the sample into an ESI or MALDI mass spectrometer.
- Acquire the mass spectrum and compare the experimental monoisotopic mass with the theoretical mass of the peptide containing O-Allyl-L-tyrosine.
3. Tandem Mass Spectrometry (MS/MS):
- Isolate the parent ion of the peptide in the mass spectrometer.
- Fragment the parent ion using collision-induced dissociation (CID) or other fragmentation techniques.
- Analyze the resulting MS/MS spectrum to sequence the peptide and confirm the position of O-Allyl-L-tyrosine by observing the characteristic mass difference in the fragment ion series.
Visualizing the Workflows
Caption: Workflow for validating O-Allyl-L-tyrosine incorporation using Edman degradation.
Caption: Workflow for validating O-Allyl-L-tyrosine incorporation using mass spectrometry.
Conclusion: An Integrated Approach for Unambiguous Validation
For the unequivocal validation of O-Allyl-L-tyrosine incorporation, a multi-faceted approach is often the most prudent. While mass spectrometry offers a rapid and sensitive method for confirming both the presence and location of the unnatural amino acid, Edman degradation, despite its requirement for a synthetic standard, provides direct, sequential evidence that can be invaluable for N-terminal modifications.[8][10][19] NMR spectroscopy complements these techniques by offering detailed structural insights.[14] Ultimately, the selection of the most appropriate validation strategy will be dictated by the specific goals of the research, available resources, and the desired level of analytical rigor.
References
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Chem-Impex. (n.d.). Fmoc-O-allyl-L-tyrosine. Retrieved from [Link]
-
MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Retrieved from [Link]
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Gerpe, M. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. Retrieved from [Link]
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Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 26.6: Peptide Sequencing- The Edman Degradation. Retrieved from [Link]
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Chowdhury, S. K., Eshraghi, J., Wolfe, H., Forde, D., Hlavac, A. G., & Johnston, D. (1995). Mass Spectrometric Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. Analytical Chemistry, 67(3), 390–398. [Link]
-
Chem-Impex. (n.d.). Boc-O-allyl-L-tyrosine. Retrieved from [Link]
-
Zhang, H., Hu, X., et al. (2023). Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis. Applied Biochemistry and Biotechnology, 195(12), 7433-7448. [Link]
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MtoZ Biolabs. (n.d.). Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. Retrieved from [Link]
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Jia, X., et al. (2020). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Journal of Proteome Research, 19(10), 4157–4167. [Link]
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Lajoie, M. J., et al. (2017). MS-READ: Quantitative Measurement of Amino Acid Incorporation. bioRxiv. [Link]
- Google Patents. (n.d.). Identification of amino acids by mass spectrometry.
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MtoZ Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service. Retrieved from [Link]
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AK Lectures. (2015, February 5). Sequencing Amino Acids and Edman Degradation [Video]. YouTube. Retrieved from [Link]
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Biotyscience. (n.d.). Edman Degradation vs Mass Spectrometry: How to Choose the Right Peptide Sequencing Technique?. Retrieved from [Link]
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Creative Biostructure. (n.d.). Comparing Edman, Peptide Mapping & De Novo Sequencing Methods. Retrieved from [Link]
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ChemRxiv. (2024, March 11). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Retrieved from [Link]
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Allumiqs. (n.d.). Protein Identification by Mass Spectrometry: How does it work?. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of peptide structure using NMR spectroscopy. Retrieved from [Link]
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Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]
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OpenStax. (2023, September 20). 26.6 Peptide Sequencing: The Edman Degradation. Retrieved from [Link]
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Shiman, R. (1998). Formation and fate of tyrosine. Intracellular partitioning of newly synthesized tyrosine in mammalian liver. The Journal of biological chemistry, 273(52), 34760–34769. [Link]
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Creative Biolabs. (n.d.). Unlocking Protein Secrets: The Power of Edman Protein Sequencing. Retrieved from [Link]
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Niall, H. D. (1973). Automated Edman degradation: the protein sequenator. Methods in enzymology, 27, 942–1010. [Link]
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A Comparative Guide to Analytical Methods for Confirming Complete Allyl Deprotection of Tyrosine
In the synthesis of complex peptides and development of novel therapeutics, the strategic use of protecting groups is fundamental. For the multifunctional amino acid tyrosine, the allyl group offers a distinct advantage as a protecting agent for its phenolic hydroxyl group due to its orthogonality to both Fmoc and Boc strategies.[1][2] It remains stable during standard peptide synthesis cycles but can be selectively removed under mild conditions, typically with a palladium catalyst.[2][3][4] However, the success of subsequent synthetic steps or the final biological activity of the peptide hinges on the complete removal of this protecting group. Incomplete deprotection can lead to failed couplings, purification challenges, and heterogeneous final products with potentially altered pharmacological profiles.[5]
This guide provides a comprehensive comparison of the primary analytical methods used to confirm the complete deprotection of the allyl group from tyrosine residues. We will delve into the causality behind the selection of each technique, provide field-proven insights into their application, and present supporting data to guide researchers in making informed decisions for their specific analytical challenges.
The Chemistry of Allyl Deprotection of Tyrosine
The removal of the allyl ether from the tyrosine side chain is most commonly achieved through palladium-catalyzed allyl transfer.[2] A zero-valent palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is typically employed in the presence of a scavenger to irreversibly trap the liberated allyl group.[2][4][6]
dot graph DeprotectionMechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Tyr_Allyl [label="Tyrosine-O-Allyl\n(on resin or in solution)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd_Catalyst [label="Pd(PPh₃)₄\n(Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; Scavenger [label="Scavenger\n(e.g., Phenylsilane, Morpholine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="π-Allyl Palladium Complex", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotected_Tyr [label="Deprotected Tyrosine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Trapped_Allyl [label="Allyl-Scavenger Adduct", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Tyr_Allyl -> Intermediate [label="+ Pd(0)"]; Pd_Catalyst -> Intermediate; Intermediate -> Deprotected_Tyr [label="+ H⁺"]; Intermediate -> Trapped_Allyl [label="+ Scavenger"]; Scavenger -> Trapped_Allyl; } ondot
Figure 1: General mechanism of palladium-catalyzed allyl deprotection of tyrosine.
The completeness of this reaction can be influenced by factors such as catalyst activity, scavenger efficiency, and reaction time. Therefore, robust analytical verification is not merely a quality control step but an integral part of the synthetic process.
Comparative Analysis of Analytical Methods
The choice of an analytical method is dictated by several factors including the stage of synthesis (on-resin vs. in-solution), the required sensitivity, the availability of instrumentation, and the need for quantitative versus qualitative data.
| Analytical Method | Principle | Throughput | Sensitivity | Quantitation | Key Advantage |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity | High | High | Excellent | Robust, quantitative, and widely available. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio | High | Very High | Good | Unambiguous identification of protected and deprotected species. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of nuclear spin transitions in a magnetic field | Low | Low | Good | Provides detailed structural information, including the presence of the allyl group. |
In-Depth Methodologies and Experimental Considerations
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle of Operation: RP-HPLC separates molecules based on their hydrophobicity. The allyl-protected tyrosine is significantly more hydrophobic than the deprotected tyrosine. This difference in polarity allows for a clear separation of the starting material, intermediates, and the final product on a C18 column.[7]
Why it is a cornerstone technique: RP-HPLC is the workhorse for monitoring peptide synthesis and purification. Its high resolving power allows for the separation of the desired deprotected peptide from the allyl-protected precursor, as well as other synthesis-related impurities. The progress of the deprotection reaction can be easily monitored by observing the disappearance of the starting material peak and the appearance of the product peak.[8]
Experimental Protocol: On-Resin Deprotection Monitoring
-
Sample Preparation: A small aliquot of the resin (a few beads) is taken from the reaction vessel.[9]
-
Cleavage: The peptide is cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[9]
-
Work-up: The TFA is evaporated under a stream of nitrogen, and the crude peptide is precipitated with cold diethyl ether.[7]
-
Analysis: The precipitated peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and injected into the HPLC system.[7][10]
Data Interpretation: A successful deprotection will show a single major peak corresponding to the deprotected peptide. The absence of a later-eluting peak, which would correspond to the more hydrophobic allyl-protected peptide, confirms the completion of the reaction.
dot graph HPLC_Workflow { graph [rankdir="TB", splines=ortho]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start: Peptide-Resin\nwith Tyr(All)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Perform Allyl Deprotection\n(e.g., Pd(PPh₃)₄, Scavenger)", fillcolor="#FBBC05", fontcolor="#202124"]; Sample_Resin [label="Take Small Resin Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage [label="Cleave Peptide from Resin\n(TFA Cocktail)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precipitation [label="Precipitate with Ether", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolution [label="Dissolve in HPLC Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC_Analysis [label="Inject into RP-HPLC", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Analyze Chromatogram", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Complete [label="Complete Deprotection:\nSingle Product Peak", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Incomplete [label="Incomplete Deprotection:\nStarting Material Peak Present", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Deprotection; Deprotection -> Sample_Resin; Sample_Resin -> Cleavage; Cleavage -> Precipitation; Precipitation -> Dissolution; Dissolution -> HPLC_Analysis; HPLC_Analysis -> Data_Analysis; Data_Analysis -> Complete [label="Success"]; Data_Analysis -> Incomplete [label="Failure"]; } ondot
Figure 2: Workflow for monitoring on-resin allyl deprotection using RP-HPLC.
Mass Spectrometry (MS)
Principle of Operation: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. The removal of the allyl group (C₃H₄, molecular weight of 40.07 Da) results in a predictable mass shift in the peptide. This makes MS an incredibly specific and sensitive tool for confirming deprotection.[11]
Why it provides definitive confirmation: While HPLC provides strong evidence based on retention time, MS provides definitive proof by confirming the exact molecular weight of the product. Techniques like MALDI-TOF and ESI-MS are commonly used.[9]
Experimental Protocol: In-Solution Deprotection Monitoring
-
Sample Preparation: A small aliquot of the reaction mixture is taken.
-
Dilution: The sample is diluted in a suitable solvent for MS analysis (e.g., acetonitrile/water with 0.1% formic acid).
-
Analysis: The diluted sample is directly infused or injected into the mass spectrometer.
Data Interpretation: The mass spectrum should show a prominent peak corresponding to the molecular weight of the fully deprotected peptide. The absence of a peak at [M+40.07] Da, where M is the mass of the deprotected peptide, confirms complete deprotection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Operation: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For allyl deprotection, ¹H NMR is particularly useful as the allyl group has characteristic proton signals that are easily identifiable.[12][13]
Why it is a powerful, albeit less common, tool: While less routine for high-throughput screening, NMR is invaluable for troubleshooting and for providing unambiguous structural confirmation. The disappearance of the characteristic allyl proton signals provides direct evidence of the cleavage of the C-O bond. High-resolution magic angle spinning (HR-MAS) NMR can even be used to monitor the reaction directly on the solid support.[14]
Characteristic ¹H NMR Signals of the Allyl Group:
-
-O-CH₂-: A doublet around 4.5-4.6 ppm.
-
-CH=CH₂ (internal proton): A multiplet around 5.9-6.1 ppm.
-
-CH=CH₂ (terminal protons): Two multiplets around 5.2-5.4 ppm.[15]
Experimental Protocol: Analysis of Purified Product
-
Sample Preparation: The purified, deprotected peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Analysis: A ¹H NMR spectrum is acquired.
Data Interpretation: A complete deprotection is confirmed by the complete absence of the characteristic allyl proton signals in the regions specified above.
Conclusion: A Multi-faceted Approach for Guaranteed Success
For routine monitoring in a high-throughput setting, RP-HPLC is the method of choice due to its speed, reliability, and quantitative power. Mass spectrometry serves as the gold standard for unambiguous confirmation of the final product's identity. NMR spectroscopy, while having lower throughput, offers unparalleled structural insight and is an essential tool for process optimization and in-depth analysis.
In a well-controlled drug development environment, a combination of these methods provides a self-validating system. Preliminary reaction monitoring can be efficiently carried out using HPLC. Upon apparent completion, a final confirmation by mass spectrometry ensures the correct molecular identity of the deprotected peptide. This rigorous, multi-pronged analytical approach is crucial for ensuring the quality, purity, and ultimately, the efficacy and safety of synthetic peptides and related therapeutics.
References
- Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 16, 2026.
- BenchChem. (n.d.). Reagents for Palladium-Catalyzed Allyl Deprotection: Application Notes and Protocols. Retrieved January 16, 2026.
-
Laude, V., Nuño, M., Moses, R. C., & Guthrie, D. (2022). Evaluation of unexpected protecting group removal in solid-phase peptide synthesis: Quantified using continuous flow methods. Journal of Peptide Science, 28(12), e3441. [Link]
- National Institutes of Health. (n.d.).
-
Napier, P., Bakas, N., Bhat, A., & Noncovich, A. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. ChemRxiv. [Link]
- Google Patents. (n.d.). US5777077A - Automated allyl deprotection in solid-phase synthesis. Retrieved January 16, 2026.
- Vapourtec. (2022, September 12). Vapourtec quantifies unexpected reactions in peptide synthesis using the Variable Bed Flow Reactor. Retrieved January 16, 2026.
- Biotage. (2023, January 30). Using microwave heating to expedite your allyl ester or alloc deprotection. Retrieved January 16, 2026.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Retrieved January 16, 2026.
- The Royal Society of Chemistry. (n.d.).
-
Pícha, J., Buděšínský, M., Císařová, I., & Teplý, F. (2010). Monitoring the allyl ester deprotection by HR MAS NMR in BAL-solid phase peptide synthesis. Journal of Peptide Science, 16(12), 679-686. [Link]
-
Kiso, Y., Ukawa, K., Nakamura, S., Kitagawa, K., & Akita, T. (1980). Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements. Chemical and Pharmaceutical Bulletin, 28(2), 673-676. [Link]
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 16, 2026.
- National Institutes of Health. (n.d.).
-
Fukase, K., Tanaka, H., Torii, S., & Kusumoto, S. (2008). A Method for Cleaving an Allyl Protecting Group at the Amide Nitrogen of Peptides by One-Pot Olefin Isomerization−Oxidation. The Journal of Organic Chemistry, 73(22), 9034-9036. [Link]
- Google Patents. (n.d.). EP0518295A2 - Allyl side chain protection in peptide synthesis. Retrieved January 16, 2026.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 16, 2026.
- National Institutes of Health. (n.d.). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Retrieved January 16, 2026.
- BenchChem. (n.d.). A Comparative Guide to Protected Tyrosine Derivatives in Automated Peptide Synthesis. Retrieved January 16, 2026.
- ResearchGate. (n.d.). Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. Retrieved January 16, 2026.
- YouTube. (2021, February 15). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. Retrieved January 16, 2026.
- BenchChem. (n.d.). A Comparative Analysis of Tyrosine Protecting Groups for Peptide Synthesis and Drug Development. Retrieved January 16, 2026.
- National Institutes of Health. (n.d.). A novel tyrosine hyperoxidation enables selective peptide cleavage. Retrieved January 16, 2026.
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved January 16, 2026.
- Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved January 16, 2026.
-
Munson, M. C., & Barany, G. (1993). SN 1 and SN 2 mechanisms for the deprotection of synthetic peptides by hydrogen fluoride. Studies to minimize the tyrosine alkylation side reaction. Journal of the American Chemical Society, 115(22), 10203-10210. [Link]
- YouTube. (2013, January 27). Proton NMR of Allyl Ether Groups. Retrieved January 16, 2026.
- ResearchGate. (n.d.).
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 16, 2026.
- Aapptec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Retrieved January 16, 2026.
- ResearchGate. (n.d.).
-
DiMarco, T., & Giulivi, C. (2007). Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples. Mass Spectrometry Reviews, 26(1), 108-120. [Link]
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Amado, R., & Aeschbach, R. (1991). Dityrosine: preparation, isolation, and analysis. Methods in Enzymology, 200, 42-53. [Link]
-
Kennedy, J. J., Abbatiello, S. E., Kim, K., Yan, P., Whiteaker, J. R., Lin, C., ... & Paulovich, A. G. (2020). High-density, targeted monitoring of tyrosine phosphorylation reveals activated signaling networks in human tumors. Nature Communications, 11(1), 1-13. [Link]
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A Comparative Guide to Allyl vs. Tert-Butyl Protection for Tyrosine in Complex Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. The phenolic hydroxyl group of tyrosine, a frequent player in bioactive peptides, demands robust protection to prevent unwanted side reactions during chain elongation. For years, the tert-butyl (tBu) group has been the workhorse in standard Fmoc-based solid-phase peptide synthesis (SPPS). However, for complex syntheses involving on-resin modifications or sensitive sequences, the allyl protecting group emerges as a superior alternative, offering enhanced orthogonality and a cleaner deprotection profile. This guide provides an in-depth comparison, supported by mechanistic insights and experimental considerations, to inform the strategic choice between these two pivotal protecting groups.
The Core Distinction: Deprotection Chemistry and Its Consequences
The fundamental difference between allyl and tert-butyl protection lies in their deprotection mechanisms. This distinction has profound implications for the purity and integrity of the final peptide product.
Tert-butyl (tBu) protection is cleaved under strongly acidic conditions, typically using a high concentration of trifluoroacetic acid (TFA) in a final "global deprotection" step that also cleaves the peptide from the resin.[1][2] The reaction proceeds via the formation of a relatively stable tertiary carbocation, the tert-butyl cation (tBu⁺).[3][4]
Allyl protection , in contrast, is removed under very mild and neutral conditions.[5] The process is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger.[6][7]
This mechanistic divergence is the primary source of the advantages offered by the allyl group. The acid-mediated cleavage of the tBu group generates highly reactive electrophilic tBu⁺ cations.[4] These cations can indiscriminately alkylate any nucleophilic residue in the peptide sequence, with the deprotected tyrosine itself being a prime target for re-alkylation at the 3'-position of the aromatic ring.[5][8] Other sensitive residues like tryptophan, methionine, and cysteine are also susceptible to this undesired modification.[5][9] While scavenger "cocktails" (e.g., water, triisopropylsilane, thioanisole) are employed to quench these cations, their efficacy is not always absolute, often leading to difficult-to-separate side products.[9][10]
Conversely, the palladium-catalyzed deallylation proceeds via a π-allyl palladium complex, a mechanism that does not generate reactive carbocations.[5] This completely circumvents the risk of side-chain alkylation, resulting in a cleaner crude product and simplifying subsequent purification.[5]
Diagram 1: Deprotection Pathways and Side Product Formation
Caption: Comparison of deprotection mechanisms for tBu- and Allyl-protected tyrosine.
Orthogonality: The Key to Advanced Peptide Architectures
In the context of SPPS, orthogonality refers to the ability to deprotect one type of protecting group under a specific set of conditions without affecting others.[5] While the standard Fmoc/tBu strategy is considered orthogonal (Fmoc is base-labile, tBu is acid-labile), the allyl group introduces a third dimension of orthogonality.[11]
The allyl group is stable to both the basic conditions (e.g., piperidine in DMF) used for Fmoc removal and the strongly acidic conditions (TFA) used for tBu removal and resin cleavage.[12][13] This unique stability allows for the selective deprotection of the allyl group while the peptide remains anchored to the solid support and other side chains (like tBu, Boc, Trt) stay protected.
This feature is invaluable for advanced peptide synthesis strategies, including:
-
On-Resin Cyclization: Forming lactam bridges between an allyl-protected aspartic or glutamic acid and an amine-protected lysine or ornithine.[14][15]
-
Branched Peptides: Deprotecting a tyrosine side chain to attach another peptide sequence.[14]
-
Site-Specific Labeling: Introducing fluorescent probes, biotin, or other modifications at a specific tyrosine residue.
With tert-butyl protection, such on-resin manipulations are not feasible, as the tBu group is only removed during the final, global deprotection step.[1]
Diagram 2: Orthogonality in Fmoc-Based SPPS
Caption: Orthogonality of Allyl and tBu groups in Fmoc SPPS workflows.
Performance Comparison: A Data-Driven Summary
| Feature | Allyl Protection (Tyr-OAll) | Tert-Butyl Protection (Tyr-OtBu) |
| Deprotection Conditions | Mild, neutral: Pd(PPh₃)₄, scavenger (e.g., PhSiH₃, morpholine) in DCM/DMF.[5][7][16] | Harsh, acidic: High concentration of TFA (e.g., 95%), often heated.[1][17] |
| Orthogonality | Fully orthogonal to both Fmoc (base-labile) and tBu/Boc/Trt (acid-labile) groups.[5][12] | Orthogonal to Fmoc group. Not orthogonal to other acid-labile groups.[1] |
| Key Advantage | Avoids carbocation formation , preventing alkylation side products. Enables on-resin modifications.[5][14] | Robust, well-established, and cost-effective for routine, simple peptide synthesis.[18] |
| Primary Disadvantage | Higher cost of the protected amino acid; requires an additional on-resin deprotection step; catalyst can be air-sensitive.[13] | Generates reactive tBu⁺ cations , leading to alkylation of Tyr, Trp, Met, Cys.[8][9] |
| Ideal Application | Complex peptides, sequences with multiple sensitive residues, synthesis of cyclic or branched peptides, site-specific labeling. | Routine synthesis of linear, relatively simple peptides without sensitive residues or need for on-resin modification. |
Experimental Protocols
Protocol 1: On-Resin Deprotection of Tyrosine-O-Allyl
This protocol is adapted from established palladium-catalyzed deprotection methodologies.[13][19]
Materials:
-
Peptide-resin containing Tyr(All) residue.
-
Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃).
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Scavenger solution: e.g., 5% Phenylsilane (PhSiH₃) in DCM or a mixture of Chloroform-Acetic Acid-N-Methylmorpholine (37:2:1).[13][16]
-
Washing solvents: DCM, DMF.
-
Palladium scavenger wash: 0.5% (w/w) sodium diethyldithiocarbamate in DMF.[13]
Workflow:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.
-
Inert Atmosphere: Flush the reaction vessel with an inert gas (Argon or Nitrogen). This is critical as the Pd(0) catalyst is sensitive to oxidation.[13]
-
Reagent Preparation: In a separate, dry, and inert-gas-flushed vial, dissolve Pd(PPh₃)₄ (approx. 0.2-0.3 equivalents per equivalent of resin substitution) in the scavenger solution.
-
Deprotection Reaction: Add the catalyst/scavenger solution to the swollen resin. Agitate the mixture gently at room temperature for 1-2 hours. Monitor the reaction for completion using a small resin sample and LC-MS analysis after a test cleavage.
-
Washing: Filter the resin and wash thoroughly with DCM (3x) and DMF (3x).
-
Catalyst Removal: Wash the resin with the palladium scavenger solution (0.5% sodium diethyldithiocarbamate in DMF) for 15 minutes (2x) to remove residual palladium, which can appear as a dark coloration of the resin.
-
Final Wash: Wash the resin again with DMF (3x) and DCM (3x) and dry under vacuum. The resin is now ready for the next step (e.g., on-resin modification or final cleavage).
Protocol 2: Global Deprotection of Tyrosine-O-tBu (Final Cleavage)
This is a standard protocol for the final cleavage and deprotection in Fmoc/tBu SPPS.[2][4]
Materials:
-
Dried peptide-resin.
-
Cleavage Cocktail: A common mixture is 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) . The composition may vary depending on the peptide sequence (e.g., adding ethanedithiol (EDT) for Trp-containing peptides).
-
Cold diethyl ether.
-
Centrifuge tubes.
Workflow:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours. The solution will typically develop a color (e.g., orange, purple) as protecting groups are cleaved.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate). A white precipitate of the crude peptide should form immediately.
-
Isolation: Centrifuge the tube to pellet the crude peptide. Decant the ether.
-
Washing: Wash the peptide pellet by resuspending it in fresh cold diethyl ether and centrifuging again. Repeat this step 2-3 times to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.
Conclusion and Expert Recommendation
The choice between allyl and tert-butyl protection for tyrosine is a strategic one, dictated by the complexity of the target peptide. For routine, linear peptides where efficiency and cost are primary drivers, the well-established Fmoc/tBu strategy remains a viable and robust option, provided that potential alkylation side-products are acceptable and can be managed during purification.[18][20]
However, for the synthesis of complex, high-value peptides, particularly those requiring on-resin modifications like cyclization, branching, or site-specific labeling, the allyl protecting group is unequivocally the superior choice . Its mild, carbocation-free deprotection mechanism ensures higher purity of the crude product by eliminating a major pathway for side-product formation.[5] The additional layer of orthogonality it provides unlocks a versatile toolbox for creating sophisticated peptide architectures that are simply unattainable with the standard tBu group. For scientists and developers pushing the boundaries of peptide chemistry, mastering the use of allyl protection is not just an advantage—it is a necessity.
References
-
Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(4), 1146–1149. Available at: [Link]
-
Vutukuri, D. R., et al. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. PubMed. Available at: [Link]
-
Organic Chemistry Portal. Allyl Ethers - Protecting Groups. Available at: [Link]
- Ohtani et al. (1984). Deprotection of allylic esters and ethers. Google Patents (US4788282A).
-
Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. ACS Publications. Available at: [Link]
- Loffet, A. (1992). Allyl side chain protection in peptide synthesis. Google Patents (EP0518295A2).
-
Woll, M. G., & Gellman, S. H. (2011). Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction. PMC - NIH. Available at: [Link]
-
CEM Corporation. (2019). Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. Available at: [Link]
-
Collins, J. M., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed. Available at: [Link]
- Aapptec. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters.
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Available at: [Link]
-
ResearchGate. (2021). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. Request PDF. Available at: [Link]
-
ResearchGate. (2015). How can I deprotect esters using TFA?. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
ResearchGate. (2018). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Request PDF. Available at: [Link]
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Available at: [Link]
-
Lundt, B. F., et al. (1979). Formation and synthesis of 3'-t-butyltyrosine. PubMed. Available at: [Link]
-
de la Torre, B. G., & Andreu, D. (2007). On choosing the right ether for peptide precipitation after acid cleavage. UPF. Available at: [Link]
-
Palladino, P., & Stetsenko, D. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Semantic Scholar. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?. Available at: [Link]
- Bergmann, R., et al. (2004). Protected tyrosine derivatives, method for the production thereof and use of the same for producing o-(2- ?18 f]-fluoroethyl). Google Patents (EP1392650B1).
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Sureshbabu, R. V., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Available at: [Link]
-
Pinto, S. M. D., et al. (2020). Synthesis of N-tert-Butyloxycarbonyl-3-nitro-l-tyrosine Methyl Ester. Books. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Available at: [Link]
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- 10. Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Advantage of O-Allyl-L-tyrosine: A Comparative Guide to Orthogonal Protection in Complex Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of complex peptide synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity. For the versatile amino acid tyrosine, with its nucleophilic phenolic hydroxyl group, effective side-chain protection is a critical determinant of success.[1][2] This guide provides an in-depth technical comparison of O-Allyl-L-tyrosine (Tyr(All)) with its common alternatives, focusing on the principle of orthogonality and its practical implications in the synthesis of sophisticated peptide architectures.
The Imperative of Orthogonality in Peptide Synthesis
Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), relies on the concept of orthogonal protection. This strategy employs a set of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise elongation of the peptide chain and the introduction of specific modifications with high fidelity.[3][4] A typical Fmoc/tBu strategy in SPPS involves three classes of protecting groups:
-
Temporary Nα-amino protecting groups (e.g., Fmoc): Cleaved at each cycle under basic conditions (e.g., piperidine).[5]
-
Permanent side-chain protecting groups (e.g., tBu, Trt): Removed during the final cleavage from the solid support under strongly acidic conditions (e.g., trifluoroacetic acid - TFA).[6][7]
-
Auxiliary orthogonal protecting groups: These are selectively removed under unique conditions, enabling on-resin modifications like cyclization or branching, without affecting other protecting groups.[8]
O-Allyl-L-tyrosine falls into this third, crucial category, offering a unique deprotection pathway that enhances the synthetic chemist's toolkit.
O-Allyl-L-tyrosine: A Pillar of Orthogonality
The allyl protecting group is a cornerstone of advanced peptide synthesis due to its remarkable stability and unique deprotection mechanism.[9]
Mechanism of Deprotection: The allyl ether of tyrosine is cleaved under mild, neutral conditions via a palladium(0)-catalyzed reaction.[10] The most commonly employed catalyst is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The reaction necessitates a nucleophilic scavenger, such as phenylsilane (PhSiH₃), morpholine, or dimedone, to trap the reactive allyl cation generated in the process, preventing side reactions like N-allylation.[11][12]
Comparative Analysis of Tyrosine Protecting Groups
The choice of a tyrosine protecting group is a strategic decision that directly impacts the synthetic route and the complexity of the target peptide. Below is a comparative analysis of O-Allyl-L-tyrosine and its most common alternatives in Fmoc-based SPPS.
| Feature | O-Allyl (All) | tert-Butyl (tBu) | Benzyl (Bzl) |
| Structure | -CH₂-CH=CH₂ | -C(CH₃)₃ | -CH₂-C₆H₅ |
| Stability to Piperidine | Excellent | Excellent | Generally stable, but some partial cleavage can occur with repeated exposure. |
| Stability to TFA | Excellent | Labile | Partially labile.[6] |
| Deprotection Conditions | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + scavenger (e.g., PhSiH₃) in a neutral solvent (e.g., DCM/DMF).[12] | Strong acid (e.g., 95% TFA), typically concurrent with resin cleavage.[6][7] | Strong acids (e.g., HF) or catalytic hydrogenation (H₂/Pd).[2] |
| Orthogonality | Fully orthogonal to both Fmoc (base-labile) and tBu (acid-labile) protecting groups. | Not orthogonal to final cleavage in standard Fmoc/tBu strategy. | Can be orthogonal if hydrogenation is used for deprotection. |
| Common Side Reactions | Potential for palladium contamination of the final peptide. Incomplete removal if the catalyst is deactivated. | Formation of t-butyl cations that can lead to alkylation of sensitive residues like Trp and Met if scavengers are insufficient.[13] | O- to C-aryl migration of the benzyl group under strong acidic conditions, leading to 3-benzyltyrosine.[2] |
| Suitability for On-Resin Modifications | Excellent. Allows for selective deprotection of the tyrosine side chain for on-resin cyclization, branching, or labeling.[12] | Not suitable. Deprotection occurs during final cleavage. | Limited. Hydrogenation on a solid support can be challenging. |
Experimental Protocols
Protocol 1: On-Resin Deprotection of O-Allyl-L-tyrosine
This protocol outlines the on-resin removal of the allyl protecting group from a tyrosine residue in a peptide sequence.
Materials:
-
Peptide-resin containing a Tyr(All) residue
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel with a frit
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Drain the DCM and wash the resin three times with fresh DCM.
-
Prepare the deprotection cocktail in a separate flask under an inert atmosphere: Dissolve Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) in DCM.
-
Add phenylsilane (20 equivalents relative to resin loading) to the palladium solution.
-
Add the deprotection cocktail to the resin-containing reaction vessel.
-
Gently agitate the mixture under an inert atmosphere at room temperature for 2 hours.
-
Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
Once the deprotection is complete, drain the reaction mixture.
-
Wash the resin extensively with DCM (5 times), followed by DMF (5 times), and finally DCM (5 times) to remove the catalyst and scavenger byproducts.
Protocol 2: Comparative Cleavage and Deprotection of Tyr(tBu)- and Tyr(Bzl)-containing Peptides
This protocol describes the final cleavage and deprotection of peptides containing Tyr(tBu) or Tyr(Bzl) from a solid support.
Materials:
-
Peptide-resin containing a Tyr(tBu) or Tyr(Bzl) residue
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the filtrate).
-
A white precipitate of the crude peptide should form.
-
Centrifuge the tube to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under vacuum.
Visualizing Orthogonality: A Decision-Making Workflow
The selection of the appropriate tyrosine protecting group is a critical step in planning the synthesis of a complex peptide. The following diagram illustrates the decision-making process based on the desired synthetic outcome.
The Causality Behind Experimental Choices
-
Inert Atmosphere for Allyl Deprotection: The palladium(0) catalyst is sensitive to oxidation, which can lead to its deactivation and incomplete deprotection.[12] Performing the reaction under an inert atmosphere of argon or nitrogen is crucial for maintaining catalytic activity.
-
Use of Scavengers in TFA Cleavage: The tert-butyl cation generated during the cleavage of the tBu group is a reactive electrophile that can alkylate nucleophilic residues such as tryptophan and methionine.[13] Scavengers like TIS are included in the cleavage cocktail to trap these carbocations and prevent side reactions.
-
Extensive Washing after Allyl Deprotection: Palladium residues can be difficult to remove and may interfere with subsequent synthetic steps or biological assays. Thorough washing of the resin with solvents like DCM and DMF is essential to minimize palladium contamination.
Conclusion: The Strategic Imperative for O-Allyl-L-tyrosine
While Fmoc-Tyr(tBu)-OH remains the workhorse for the synthesis of linear peptides due to its robustness and compatibility with standard Fmoc/tBu chemistry, its utility is limited when on-resin modifications are required.[1][14] The benzyl group offers an alternative, but its lability to TFA and the potential for side reactions under strong acidic conditions can be problematic.[2][6]
O-Allyl-L-tyrosine emerges as the superior choice for the synthesis of complex peptides requiring on-resin modifications. Its complete orthogonality to both Fmoc and tBu protecting groups provides a unique synthetic window for the selective deprotection and functionalization of the tyrosine side chain. This enables the construction of intricate architectures such as cyclic peptides, branched peptides, and peptide-drug conjugates with a high degree of control and precision. For researchers pushing the boundaries of peptide science, a thorough understanding and strategic implementation of O-Allyl-L-tyrosine are indispensable.
References
-
Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 16, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 16, 2026, from [Link]
-
The Essential Role of Fmoc-Tyr(tBu)-OH in Custom Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69. [Link]
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (2019). PMC. [Link]
-
Understanding Fmoc-Tyr(tBu)-OH: A Key to Efficient Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]
-
Spps and side reactions in peptide synthesis. (2017). SlideShare. [Link]
-
Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). (2021). ResearchGate. [Link]
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved January 16, 2026, from [Link]
-
Palladium charcoal-catalyzed deprotection of O-allylphenols. (2004). Organic Chemistry Portal. [Link]
-
New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. (2019). ResearchGate. [Link]
-
Palladium-Catalyzed Deprotection of Allyl-Based Protecting Groups. (2003). ResearchGate. [Link]
-
Palladium Charcoal Catalyzed Deprotection of O-Allylphenols. (2004). ResearchGate. [Link]
-
ChemInform Abstract: New Allyl Group Acceptors for Palladium-Catalyzed Removal of Allylic Protections and Transacylation of Allyl Carbamates. (1998). ResearchGate. [Link]
-
Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. (2006). PubMed. [Link]
-
Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. (2018). PMC. [Link]
-
(A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... (2020). ResearchGate. [Link]
-
Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2024). Royal Society of Chemistry. [Link]
-
Peptide Synthesis. (n.d.). Sinopep Biopharma. Retrieved January 16, 2026, from [Link]
-
Facile solid-phase synthesis of sulfated tyrosine-containing peptides: total synthesis of human big gastrin-II and cholecystokinin (CCK)-39. (2001). PubMed. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mesalabs.com [mesalabs.com]
- 14. nbinno.com [nbinno.com]
A Comparative Guide to the Stability of Allyl vs. Benzyl Protecting Groups for Tyrosine Side Chains
Introduction: The Critical Role of Side-Chain Protection in Peptide Synthesis
In the precise world of peptide synthesis, the ultimate goal is the flawless assembly of amino acids in a predetermined sequence. The side chains of many amino acids, however, contain reactive functional groups that can lead to unwanted side reactions, compromising the purity and yield of the final product. The phenolic hydroxyl group of tyrosine is particularly susceptible to undesirable reactions, such as O-acylation, during peptide coupling steps.[1][2][3][4] To ensure the fidelity of the synthesis, this hydroxyl group must be temporarily masked with a protecting group.
The choice of this protecting group is governed by the principle of orthogonality —the ability to selectively remove one class of protecting group under specific conditions without affecting others.[5][6] This is crucial in strategies like Solid-Phase Peptide Synthesis (SPPS), which rely on a temporary Nα-amino protecting group (like Fmoc or Boc) and "permanent" side-chain protecting groups that are removed at a later stage.[7][8]
This guide provides an in-depth comparison of two widely used protecting groups for the tyrosine side chain: the classical Benzyl (Bzl) group and the versatile Allyl (All) group. We will explore their comparative stability, deprotection mechanisms, and strategic applications, supported by experimental data and protocols to guide researchers in making the optimal choice for their synthetic goals.
Chemical Structures and Foundational Properties
The benzyl and allyl groups are introduced to the tyrosine side chain via an ether linkage. While both are ethers, the nature of the attached group—a stable aromatic ring versus a reactive alkene—dictates their profoundly different chemical stabilities and deprotection pathways.
Caption: Chemical structures of native Tyrosine and its protected forms.
Comparative Stability and Deprotection Mechanisms
The core difference between the allyl and benzyl groups lies in their stability profiles under the various conditions encountered during peptide synthesis. The choice between them is a strategic decision that impacts the entire workflow, from chain elongation to final cleavage and purification.
| Condition | Benzyl (Bzl) Group Stability | Allyl (All) Group Stability | Causality and Expert Insights |
| Strong Acid (e.g., HF, TFMSA) | Labile | Stable | The benzyl ether is cleaved by strong acids, a method often used for global deprotection in Boc-SPPS.[1][9][10][11][12] The allyl ether's C-O bond is resistant to these conditions, providing superior orthogonality. |
| Moderate Acid (e.g., TFA) | Partially Labile | Stable | The Bzl group is not fully stable to repeated TFA treatments used for Boc group removal, which can cause premature deprotection and side reactions.[2][4][13] A notable side reaction is the acid-catalyzed O-to-C migration of the benzyl group, forming a 3-benzyltyrosine impurity.[14] The allyl group is completely stable to TFA, a key advantage in both Boc and Fmoc strategies.[15][16] |
| Base (e.g., 20% Piperidine/DMF) | Stable | Stable | Both ether linkages are robust against the basic conditions required for Fmoc group removal, making them compatible with the most common SPPS strategy.[1][13][16] |
| Catalytic Hydrogenation (H₂, Pd/C) | Labile | Generally Stable | Hydrogenolysis is the primary and mildest method for Bzl group cleavage.[10][17][18] While the allyl group can be reduced under some hydrogenation conditions, it is generally stable to those typically used for benzyl deprotection, though orthogonality is not guaranteed. |
| Palladium(0) Catalysis (e.g., Pd(PPh₃)₄) | Stable | Labile | This is the defining feature of the allyl group. It is selectively cleaved in the presence of a Pd(0) catalyst and a nucleophilic scavenger via a π-allylpalladium complex.[15][19][20][21] This reaction is exceptionally mild and orthogonal to almost all other protecting groups used in peptide synthesis.[16] |
Strategic Application in Peptide Synthesis Workflows
The stability profiles of the Bzl and All groups make them suitable for different, specific synthetic strategies.
The Benzyl Group: A Workhorse for Traditional Boc/Bzl Strategies
The benzyl group is a cornerstone of the traditional Boc/Bzl SPPS strategy. In this approach, the Nα-Boc group is removed with moderate acid (TFA), while the benzyl-based side-chain protecting groups remain intact. The final step involves treatment with a strong acid, typically hydrofluoric acid (HF), which simultaneously cleaves the Bzl groups and releases the peptide from the resin.[1][7][8][11]
While Fmoc-Tyr(Bzl)-OH is commercially available and can be used in Fmoc-SPPS, its application is less straightforward.[2][22][23] Final deprotection requires a separate step of catalytic hydrogenation or strong acid treatment, which adds complexity and may be incompatible with other sensitive residues (e.g., Cys, Met) or the chosen cleavage strategy.
The Allyl Group: The Key to Advanced Orthogonal Strategies
The allyl group offers a higher level of orthogonality, making it invaluable for complex synthetic challenges, particularly within the Fmoc/tBu framework.[16] Its stability to both piperidine (for Fmoc removal) and TFA (for final resin cleavage) allows the peptide to be fully assembled and cleaved from the support while the tyrosine side chain remains protected.[2]
This unique feature enables selective deprotection of the tyrosine hydroxyl group while the peptide is still anchored to the solid support. This opens the door for sophisticated on-resin modifications, such as:
-
Site-specific phosphorylation or sulfation.
-
Cyclization through the tyrosine side chain.[24]
-
Attachment of reporter probes, labels, or other moieties.
Caption: Orthogonal protection strategies for Tyr(Bzl) vs. Tyr(All) in Fmoc-SPPS.
Experimental Protocols
The following protocols provide standardized, field-proven methodologies for the selective deprotection of Tyr(Bzl) and Tyr(All).
Protocol 1: Deprotection of Tyr(Bzl) via Catalytic Transfer Hydrogenation
This method avoids the use of high-pressure hydrogen gas and is highly efficient for removing benzyl ethers.[9][17][25]
Caption: Workflow for catalytic transfer hydrogenation of Tyr(Bzl).
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin containing the Tyr(Bzl) residue in a suitable solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (approx. 10 mL per gram of resin) for 30 minutes.
-
Reagent Preparation: In a separate vessel, prepare the deprotection cocktail. For every 1 gram of resin, use approximately 10 equivalents of formic acid relative to the peptide loading.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the swollen resin. The amount should be approximately 0.2 to 0.5 times the weight of the peptide-resin.
-
Reaction: Add the formic acid solution to the resin slurry. Seal the vessel and agitate the mixture gently at room temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC-MS. The reaction is typically complete within 2-8 hours.
-
Work-up: Once the reaction is complete, filter the resin to remove the catalyst and reaction solvent.
-
Washing: Thoroughly wash the resin sequentially with DMF, Dichloromethane (DCM), and Methanol to remove residual reagents. Dry the resin under vacuum.
Protocol 2: Deprotection of Tyr(All) via Palladium(0)-Catalyzed Cleavage
This protocol utilizes a Pd(0) catalyst to form a π-allylpalladium complex, which is then trapped by a scavenger, liberating the hydroxyl group under exceptionally mild conditions.[15][21][24]
Caption: Workflow for Palladium(0)-catalyzed deprotection of Tyr(All).
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin containing the Tyr(All) residue in anhydrous, degassed DCM or Chloroform (approx. 15 mL per gram of resin) for 30 minutes under an inert atmosphere (Argon or Nitrogen).
-
Scavenger Addition: Add the nucleophilic scavenger to the resin slurry. Use approximately 20-25 equivalents of phenylsilane (PhSiH₃) relative to the peptide loading.
-
Catalyst Addition: Add the Palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Use 0.2 to 0.5 equivalents relative to the peptide loading. The solution will typically turn yellow.
-
Reaction: Agitate the mixture at room temperature, ensuring it remains under an inert atmosphere and protected from light.
-
Monitoring: The reaction is usually rapid, often completing within 1-3 hours. Monitor progress via HPLC-MS analysis of cleaved aliquots.
-
Work-up: Filter the resin and discard the now-colorless solution.
-
Washing: To remove the palladium catalyst and scavenger byproducts, wash the resin extensively. A typical wash sequence is: DCM (3x), 0.5% Diisopropylethylamine (DIPEA) in DMF (3x), 0.5% Sodium N,N-diethyldithiocarbamate in DMF (3x, to chelate residual palladium), followed by a final series of DMF and DCM washes. Dry the resin under vacuum.
Conclusion and Recommendations
The choice between allyl and benzyl protecting groups for tyrosine is not a matter of one being universally superior, but rather a strategic decision based on the specific demands of the synthesis.
| Feature | Benzyl (Bzl) Protecting Group | Allyl (All) Protecting Group |
| Primary Use Case | Routine Boc/Bzl SPPS; Fmoc-SPPS for simple peptides. | Advanced Fmoc-SPPS requiring orthogonality. |
| Key Advantage | Low cost; well-established in traditional synthesis. | True orthogonality to acid/base labile groups. |
| Key Disadvantage | Partial lability to TFA; risk of O-to-C migration. | Higher cost of reagent; requires specific catalyst and scavenger. |
| Deprotection Method | Catalytic Hydrogenation or Strong Acid (HF). | Palladium(0)-catalyzed cleavage. |
| Enables On-Resin Chemistry? | No | Yes |
As a Senior Application Scientist, my recommendations are as follows:
-
Choose the Benzyl (Bzl) group for:
-
Standard peptide synthesis using the Boc/Bzl strategy where a final, global deprotection with strong acid is the intended workflow.[1][8]
-
Cost-sensitive projects involving the synthesis of relatively simple peptides via Fmoc-SPPS where a post-cleavage hydrogenation step is feasible and compatible with the peptide sequence.[2]
-
-
Choose the Allyl (All) group when:
-
True orthogonality is non-negotiable. This is critical for synthesizing complex, multi-functionalized peptides.[16]
-
On-resin side-chain modification of the tyrosine residue is required (e.g., phosphorylation, cyclization, labeling).[24]
-
The final peptide is sensitive to the harsh conditions of strong acid cleavage or catalytic hydrogenation.
-
The synthesis of protected peptide fragments for subsequent convergent synthesis is the goal.
-
By understanding the distinct stability profiles and leveraging the appropriate deprotection chemistries, researchers can harness the full potential of both the robust benzyl group and the versatile allyl group to achieve their synthetic objectives with precision and confidence.
References
-
Allyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M. H., & Thayumanavan, S. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of Organic Chemistry, 68(4), 1146–1149. [Link]
-
Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M. H., & Thayumanavan, S. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. PubMed. [Link]
-
Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Aapptec Technical Support Information Bulletin 1144. [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
Simple and Highly Efficient Method for the Deprotection of Allyl Ethers Using Dimethylsulfoxide–Sodium Iodide. Taylor & Francis Online. [Link]
- Loffet, A. (1992). Allyl side chain protection in peptide synthesis.
-
Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Aapptec Technical Support Information Bulletin 1124. [Link]
-
Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Various Sources. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Biotech Peptide. [Link]
-
Engelhard, M., & Merrifield, R. B. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. PubMed. [Link]
-
Benzyl Deprotection of Alcohols. J&K Scientific LLC. [Link]
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). Synthesis of Peptides and Peptidomimetics. Thieme.
-
Peptide Synthesis. Chemistry LibreTexts. [Link]
- Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Chemical Research, Synopses, (3), 108.
-
Thieriet, N., Guibé, F., & Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
-
A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. ResearchGate. [Link]
-
Palladium-Catalyzed Deallylation of Allyl Ethers with a Xanthene Phosphole Ligand. Experimental and DFT Mechanistic Studies. ResearchGate. [Link]
-
D'Andrea, L. D., Lelli, B., & Maffia, A. M. (2001). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. Journal of Peptide Research, 57(3), 250-256. [Link]
-
Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Fmoc-Tyr(Bzl)-OH. P3 BioSystems. [Link]
Sources
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- 2. peptide.com [peptide.com]
- 3. alfachemic.com [alfachemic.com]
- 4. researchgate.net [researchgate.net]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biosynth.com [biosynth.com]
- 8. peptide.com [peptide.com]
- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 17. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. jk-sci.com [jk-sci.com]
- 19. Allyl Ethers [organic-chemistry.org]
- 20. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chemimpex.com [chemimpex.com]
- 23. Fmoc-Tyr(Bzl)-OH, 71989-40-7, Fmoc Amino Acids, P3 BioSystems [p3bio.com]
- 24. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chemistry.mdma.ch [chemistry.mdma.ch]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of O-Allyl-L-tyrosine methyl ester hydrochloride
The integrity of scientific research extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of O-Allyl-L-tyrosine methyl ester hydrochloride, a compound utilized in pharmaceutical development and biochemical research.[1] Adherence to these procedures is essential not only for regulatory compliance but for the protection of laboratory personnel and the environment.
Part 1: Hazard Identification and Essential Safety Precautions
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound and its parent compounds are classified as irritants.
Known Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[2][3][4]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][4]
Personal Protective Equipment (PPE): Due to these hazards, the following PPE must be worn at all times when handling this compound, including its waste products:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[5]
-
Body Protection: A standard laboratory coat. Ensure it is kept clean and replaced if contaminated.[3][5]
-
Respiratory Protection: While generally not required for small quantities handled with adequate ventilation, a NIOSH-approved respirator may be necessary if dusts are generated.[5]
Part 2: Waste Characterization and Segregation: The Critical First Step
Proper disposal begins with correct classification. This compound must be treated as halogenated organic waste .
The rationale for this classification is the presence of the hydrochloride salt (·HCl), which introduces a halogen (chlorine) into the compound's waste stream. The segregation of halogenated from non-halogenated waste is a critical practice in laboratory waste management.[6][7]
Why Segregation is Non-Negotiable:
-
Disposal Methods: Halogenated solvents often require high-temperature incineration to prevent the formation of toxic dioxins and furans. This is a different and typically more costly disposal pathway than that for non-halogenated solvents.[8]
-
Regulatory Compliance: Environmental regulations strictly govern the disposal of different waste streams. Improper mixing can lead to significant compliance violations.[9][10]
-
Safety: Mixing incompatible waste streams can lead to dangerous chemical reactions.[10]
Therefore, the waste container for this compound must be exclusively designated for halogenated compounds.
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the lifecycle of the chemical waste from the point of generation to its final collection by authorized personnel.
Step 1: Select an Appropriate Waste Container
The foundation of safe waste storage is the container itself.
-
Material: Use a chemically compatible plastic container, as this is often preferred to prevent breakage.[11] The container must be in good condition with no leaks or cracks.
-
Seal: The container must have a screw-top cap that can be sealed tightly to be "vapor tight" and "spill proof."[10][12]
-
Size: Choose a container size appropriate for the volume of waste you anticipate generating to avoid prolonged storage of full containers.
Step 2: Mandatory Labeling
Proper labeling is essential for safety and compliance. As soon as the first drop of waste is added, the container must be labeled.[12]
-
Content Identification: The label must clearly state "Hazardous Waste."[9]
-
Chemical Name: Write the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[12] If other halogenated wastes are added to the same container, all components must be listed.
-
Hazard Warning: Indicate the relevant hazards, such as "Irritant" or "Toxic."[8][9]
-
Generator Information: Include the name of the principal investigator, the laboratory room number, and contact information.[13]
Step 3: Accumulating Waste Safely
-
Location: All waste accumulation must occur in an operating chemical fume hood to minimize inhalation exposure.[8]
-
Container Closure: The waste container must be kept closed at all times except when waste is actively being added.[8][11][12] This is a primary safety rule to prevent the release of vapors and to avoid spills.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Once waste is generated, the container must be stored in a designated SAA.
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9][11] Waste should not be moved from one SAA to another.[9]
-
Secondary Containment: The waste container should be placed within a secondary containment bin or tray to contain any potential leaks.
-
Segregation: The halogenated waste container must be segregated from incompatible materials, particularly acids, bases, and oxidizers.[12]
-
Volume Limits: Laboratories are restricted in the amount of waste they can store. Typically, this is a maximum of 55 gallons of hazardous waste. Once this limit is reached, it must be removed within three days.[11][13]
Step 5: Arranging for Waste Collection
Laboratory personnel are not authorized to transport hazardous waste across campus.
-
Request Pickup: When the container is approximately 75-90% full, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department or equivalent office.[7][8][13]
-
Do Not Overfill: Never fill a waste container to more than 90% of its capacity to allow for vapor expansion.[7]
-
Timely Disposal: Do not store full containers in the lab for extended periods. Arrange for pickup within a week of the container being filled.[13]
Part 4: Managing Spills and Empty Containers
Accidents can happen, and a clear plan is essential.
Spill Cleanup:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and any contaminated debris.
-
Place all cleanup materials into a designated, sealable container.
-
Label the container as "Hazardous Waste" with a clear description of the contents (e.g., "Spill debris with this compound").[12][14]
-
Manage this waste container following the same disposal protocol outlined above.
Empty Container Decontamination: An empty container that once held this compound must still be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (such as water or ethanol) that can dissolve the residue.[13][14]
-
Collect Rinsate: Crucially, all of the rinsate from each rinse must be collected and disposed of as halogenated hazardous waste.[13]
-
Final Disposal: Once triple-rinsed, the original labels on the container should be defaced or removed, and the cap should be taken off before it can be disposed of as regular trash or recycled, according to institutional policy.[13][14]
Part 5: Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of laboratory chemical waste, highlighting the pathway for this compound.
Sources
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- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.com [fishersci.com]
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A Researcher's Guide to the Safe Handling of O-Allyl-L-tyrosine methyl ester hydrochloride: Personal Protective Equipment and Disposal
In the pursuit of novel therapeutics and scientific advancement, the integrity of our experiments is intrinsically linked to the safety of our laboratory practices. O-Allyl-L-tyrosine methyl ester hydrochloride is a key building block in medicinal chemistry and biochemical research, valued for its reactive allyl group and its structural similarity to endogenous amino acids.[1] However, its utility in the lab is predicated on our ability to handle it with the respect and caution that all chemical reagents deserve. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, with a focus on personal protective equipment (PPE), operational workflows, and disposal protocols.
Hazard Profile and Risk Assessment: The "Why" Behind the "How"
A thorough understanding of a chemical's potential hazards is the cornerstone of any robust safety protocol. This compound is a white crystalline powder.[1] While specific toxicological data for this exact compound is limited, safety data sheets for structurally similar chemicals, such as L-tyrosine methyl ester hydrochloride, classify them as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4]
The primary risks associated with this compound are:
-
Inhalation: As a fine powder, it can be easily aerosolized during handling, leading to respiratory tract irritation.[5][6]
-
Dermal Contact: Direct skin contact may cause irritation.[2][3]
-
Eye Contact: The powder can cause serious irritation if it comes into contact with the eyes.[2][3][4]
Therefore, our safety protocols are designed as a self-validating system to mitigate these specific risks through a combination of engineering controls and a comprehensive PPE strategy.
The Essential PPE Ensemble: Your Last Line of Defense
Personal protective equipment is not just a checklist item; it is a meticulously designed system that provides a final barrier between the researcher and potential chemical exposure.[5] The following table outlines the mandatory PPE for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | ANSI Z87.1-compliant chemical splash goggles. A face shield is required when there is a significant risk of splashing. | Protects against airborne powder and accidental splashes. Standard safety glasses with side shields are insufficient for handling powders that can become airborne.[7] |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against dermal exposure. Nitrile gloves offer good resistance to a wide range of laboratory chemicals.[8] Always inspect gloves for tears or punctures before use.[9] |
| Body Protection | A long-sleeved, fully-fastened laboratory coat. | Protects skin and personal clothing from contamination by powders or splashes.[6] |
| Respiratory Protection | A NIOSH-approved N95 (or higher) respirator. | Crucial when handling the powder outside of a certified chemical fume hood. This prevents the inhalation of fine, aerosolized particles.[5][9] |
Safe Handling Workflow: A Step-by-Step Procedural Guide
A systematic approach to handling chemicals minimizes the risk of exposure and ensures the reproducibility of your experiments. The following workflow should be adopted for all procedures involving this compound.
Caption: Procedural workflow for safe handling of this compound.
Detailed Protocol
-
Preparation Phase:
-
Don PPE: Before handling the chemical, put on your lab coat, nitrile gloves, and chemical splash goggles. If not using a fume hood, a properly fitted N95 respirator is mandatory.[5][9]
-
Prepare Workspace: If available, perform all manipulations within a certified chemical fume hood to minimize inhalation exposure.[8] Ensure the work area is clean and uncluttered.[10]
-
Assemble Materials: Gather all necessary items, such as spatulas, weigh paper or boats, and the reaction vessel, and place them within the designated workspace.
-
-
Handling Phase:
-
Weighing: Carefully open the container. Use a spatula to gently transfer the desired amount of the white crystalline powder to a weigh boat. Avoid any actions that could generate dust.
-
Transfer: Slowly and carefully add the powder to your solvent or reaction mixture.
-
-
Cleanup and Disposal Phase:
-
Decontamination: Wipe down the spatula and any surfaces that may have come into contact with the powder using a damp cloth or paper towel.
-
Waste Disposal:
-
Solid Waste: All contaminated disposables (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled hazardous waste container. Do not discard in the regular trash.
-
Empty Containers: The original container, once empty, should also be disposed of as hazardous waste.
-
Chemical Waste: Unused chemical or reaction mixtures must be disposed of according to your institution's hazardous waste guidelines. Never pour chemicals down the sink.[10]
-
-
Doffing PPE: Remove your PPE in the following order to prevent cross-contamination: gloves, lab coat, then goggles.
-
Hand Washing: Immediately after removing your gloves, wash your hands thoroughly with soap and water for at least 20 seconds.[10]
-
Emergency Response Plan
In the event of an accidental exposure, rapid and correct action is crucial.
| Exposure Route | Immediate First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[2][4] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of eyewash solution or clean water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration.[2][4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2] |
By integrating these safety protocols into your daily laboratory routine, you can handle this compound with confidence, ensuring both your personal safety and the integrity of your research.
References
- Chem-Impex. (n.d.). This compound.
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals.
- Safety+Health. (2025, December 24). PPE for Chemical Handling: Simple Safety Guide for Workplaces.
- The University of Cyprus-Department of Chemistry. (2024, April).
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- NSP Powder Coating. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements.
- AAPPTec. (n.d.).
- PubChem. (n.d.). O-Allyl-L-Tyrosine HCl.
- Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.
- TCI AMERICA. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
- J&K Scientific LLC. (n.d.). O-Allyl-D-tyrosine methyl ester hydrochloride.
- Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- University of Rochester. (2024, January 23). Lab Safety Rules and Guidelines.
- Alfa Chemistry. (n.d.). CAS 138535-28-1 this compound.
- Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Hydrochloric Acid.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- Alichem. (n.d.). This compound 99+% (HPLC) - Data Sheet.
- Journal of Organic Chemistry. (1986). Organic Chemistry of L-Tyrosine. 1.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
